Ethyl dichlorocarbamate
Description
Properties
IUPAC Name |
ethyl N,N-dichlorocarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5Cl2NO2/c1-2-8-3(7)6(4)5/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGGNOFZZFFFLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00160017 | |
| Record name | N,N-Dichlorourethan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00160017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13698-16-3 | |
| Record name | N,N-Dichlorourethan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013698163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13698-16-3 | |
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| Record name | N,N-Dichlorourethan | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-Dichlorourethane | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to Ethyl N-(3,4-Dichlorophenyl)carbamate
Abstract
The term "ethyl dichlorocarbamate" is chemically ambiguous. This technical guide focuses on the most plausible and well-documented isomer, Ethyl N-(3,4-dichlorophenyl)carbamate . This document provides a comprehensive overview of its chemical and physical properties, detailed spectroscopic data, a representative synthetic protocol, and an exploration of its potential biological activities and mechanisms of action. This guide is intended for researchers, scientists, and professionals in the fields of organic chemistry, materials science, and drug development. All quantitative data is presented in structured tables, and key processes are visualized using DOT language diagrams to ensure clarity and accessibility.
Introduction
Carbamates are a significant class of organic compounds characterized by the -OC(O)N- functional group. They are widely utilized in various industrial and research applications, including pharmaceuticals, agrochemicals, and polymer science. Ethyl N-(3,4-dichlorophenyl)carbamate, a member of the N-aryl carbamate family, is of particular interest due to the presence of the dichlorophenyl moiety, which can impart specific biological and chemical properties. Its structural analog, methyl N-(3,4-dichlorophenyl)carbamate (Swep), is a known herbicide, suggesting potential herbicidal activity for the ethyl derivative. Furthermore, the carbamate functional group is a known pharmacophore that can interact with various biological targets, making this compound a candidate for further investigation in drug discovery.
Chemical and Physical Properties
The fundamental chemical and physical properties of Ethyl N-(3,4-dichlorophenyl)carbamate are summarized below. These properties have been aggregated from various chemical databases and computational predictions.
| Property | Value | Reference |
| IUPAC Name | ethyl N-(3,4-dichlorophenyl)carbamate | [1][2] |
| Synonyms | 3,4-dichlorophenyl ethylcarbamate, Carbamic acid, (3,4-dichlorophenyl)-, ethyl ester | [1] |
| CAS Number | 7159-94-6 | [1] |
| Molecular Formula | C₉H₉Cl₂NO₂ | [1][2] |
| Molecular Weight | 234.08 g/mol | [1][2] |
| Canonical SMILES | CCOC(=O)NC1=CC(=C(C=C1)Cl)Cl | [1] |
| InChI | InChI=1S/C9H9Cl2NO2/c1-2-14-9(13)12-6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3,(H,12,13) | [1][2] |
| InChIKey | AOVLXBXJFYNQAZ-UHFFFAOYSA-N | [1][2] |
| Appearance | White to yellow crystalline solid (predicted) | |
| XLogP3 | 3.9 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Rotatable Bond Count | 3 | [1] |
Synthesis of Ethyl N-(3,4-Dichlorophenyl)carbamate
The most common and direct method for the synthesis of N-aryl carbamates is the reaction of an isocyanate with an alcohol. In the case of Ethyl N-(3,4-dichlorophenyl)carbamate, this involves the reaction of 3,4-dichlorophenyl isocyanate with ethanol.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of Ethyl N-(3,4-dichlorophenyl)carbamate.
Materials:
-
3,4-Dichlorophenyl isocyanate
-
Anhydrous ethanol
-
Anhydrous toluene (or other inert solvent)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Condenser
-
Nitrogen or argon atmosphere setup
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve 3,4-dichlorophenyl isocyanate (1.0 eq) in anhydrous toluene.
-
To the stirred solution, add anhydrous ethanol (1.1 eq) dropwise at room temperature. The reaction is exothermic, and cooling may be necessary for large-scale reactions.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC or IR spectroscopy by observing the disappearance of the isocyanate peak at ~2270 cm⁻¹).
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure Ethyl N-(3,4-dichlorophenyl)carbamate.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Ethyl N-(3,4-Dichlorophenyl)carbamate.
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of chemical compounds. The following tables summarize the expected spectroscopic data for Ethyl N-(3,4-dichlorophenyl)carbamate based on data from similar compounds and spectral databases.[1]
¹H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8 (predicted) | d | 1H | Ar-H (H2) |
| ~7.4 (predicted) | d | 1H | Ar-H (H5) |
| ~7.2 (predicted) | dd | 1H | Ar-H (H6) |
| ~6.8 (predicted) | br s | 1H | N-H |
| 4.22 (predicted) | q | 2H | -O-CH₂-CH₃ |
| 1.30 (predicted) | t | 3H | -O-CH₂-CH₃ |
Solvent: CDCl₃. Predicted shifts are based on computational models and data for analogous compounds.
¹³C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| ~153 (predicted) | C=O (carbamate) |
| ~138 (predicted) | Ar-C (C1) |
| ~133 (predicted) | Ar-C (C4) |
| ~131 (predicted) | Ar-C (C5) |
| ~126 (predicted) | Ar-C (C3) |
| ~121 (predicted) | Ar-C (C2) |
| ~119 (predicted) | Ar-C (C6) |
| ~62 (predicted) | -O-CH₂-CH₃ |
| ~15 (predicted) | -O-CH₂-CH₃ |
Solvent: CDCl₃. Predicted shifts are based on computational models and data for analogous compounds.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium | N-H stretch |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2980-2850 | Medium | Aliphatic C-H stretch |
| ~1730 | Strong | C=O stretch (ester) |
| ~1600, ~1480 | Medium | C=C stretch (aromatic) |
| ~1220 | Strong | C-O stretch |
| ~880-800 | Strong | C-Cl stretch |
Sample preparation: KBr pellet.
Biological Activity and Mechanism of Action
While specific biological studies on Ethyl N-(3,4-dichlorophenyl)carbamate are limited, the activities of related compounds provide insights into its potential applications and mechanisms of action.
Herbicidal Activity
Many N-phenylcarbamates are known to possess herbicidal properties. They typically act by inhibiting photosynthesis or disrupting microtubule assembly, which is essential for cell division. The methyl analogue, Swep (methyl N-(3,4-dichlorophenyl)carbamate), is a known herbicide. It is plausible that the ethyl derivative exhibits similar activity by interfering with key biological processes in susceptible plant species.
Acetylcholinesterase Inhibition
Carbamates are well-known inhibitors of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[3] This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors. This mechanism is the basis for the use of some carbamates as insecticides and in the treatment of Alzheimer's disease. The inhibition by carbamates is typically reversible, as the carbamylated enzyme can be hydrolyzed to regenerate the active enzyme.
Mechanism of Acetylcholinesterase Inhibition Diagram
Caption: General mechanism of acetylcholinesterase inhibition by carbamates.
Safety and Handling
Ethyl N-(3,4-dichlorophenyl)carbamate should be handled with care in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
Ethyl N-(3,4-dichlorophenyl)carbamate is a dichlorinated N-aryl carbamate with potential applications in agrochemicals and medicinal chemistry. This technical guide has provided a comprehensive overview of its chemical properties, a representative synthetic method, and detailed spectroscopic data for its characterization. The potential biological activities, including herbicidal action and acetylcholinesterase inhibition, have also been discussed based on the activities of structurally related compounds. Further research is warranted to fully elucidate the biological profile and potential applications of this compound.
References
An In-depth Technical Guide to Ethyl N,N-Dichlorocarbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of ethyl N,N-dichlorocarbamate. The information is intended for researchers, scientists, and professionals in drug development and other fields of chemical synthesis.
Core Chemical Properties
Ethyl N,N-dichlorocarbamate, also known as N,N-dichlorourethane, is a reactive chemical intermediate. Due to its reactive nature, detailed experimental data can be limited. The following tables summarize available and calculated physical and chemical properties.
Table 1: Physical and Chemical Properties of Ethyl N,N-Dichlorocarbamate
| Property | Value | Source |
| CAS Number | 13698-16-3 | [1][2][3] |
| Molecular Formula | C₃H₅Cl₂NO₂ | [1] |
| Molecular Weight | 157.98 g/mol | [2][3] |
| Boiling Point | 55-56 °C at 15 mmHg | [2] |
| Density | 1.349 g/mL at 25 °C | [2] |
| Appearance | Clear yellow liquid with a chlorine-like odor | [4] |
| Solubility | Insoluble in water; soluble in benzene, acetic acid, and acetonitrile. | [2][4] |
| Refractive Index | n²⁰/D 1.46 (lit.) | [2] |
Synthesis of Ethyl N,N-Dichlorocarbamate
The primary method for the synthesis of ethyl N,N-dichlorocarbamate is the N,N-dichlorination of ethyl carbamate. This reaction typically involves the treatment of ethyl carbamate with a chlorinating agent.
Experimental Protocol: N,N-Dichlorination of Carbamates
Materials:
-
Ethyl carbamate
-
Oxone® (Potassium peroxymonosulfate)
-
Sodium chloride (NaCl)
-
Wet alumina
-
Chloroform (CHCl₃)
Procedure:
-
To a well-stirred suspension of sodium chloride (5 mmol) and wet alumina (5 g) in chloroform (20 mL), add Oxone® (5 mmol).
-
Heat the mixture to 45 °C for 5 minutes.
-
Add ethyl carbamate to the reaction mixture.
-
Monitor the reaction progress by appropriate analytical techniques (e.g., TLC, GC-MS).
-
Upon completion, the reaction mixture is worked up to isolate the N-chlorinated product. The specific workup procedure would need to be optimized for ethyl N,N-dichlorocarbamate.
It is important to note that the dichlorination of the nitrogen atom of the carbamate is the desired outcome. The reaction conditions, particularly the stoichiometry of the chlorinating agent, will be critical to achieving the dichlorinated product over the monochlorinated intermediate.[2]
Below is a workflow diagram for the general synthesis of N-chloro compounds.
Reactivity and Chemical Behavior
Ethyl N,N-dichlorocarbamate is a reactive compound due to the presence of the two electrophilic chlorine atoms attached to the nitrogen. Its reactivity is characterized by its utility in addition reactions and its potential for thermal decomposition.
Addition Reactions to Alkenes and Dienes
N,N-Dichlorocarbamates are known to undergo addition reactions with alkenes and conjugated dienes.[6][7][8] Recent research has demonstrated that N,N-dichlorocarbamates can be activated by blue light to facilitate a direct 1,2-aminochlorination of unactivated olefins.[7] This photochemical method is suggested to proceed via a neutral nitrogen-centered radical that reacts with the olefin in an anti-Markovnikov fashion.[7]
The general mechanism for the electrophilic addition to a conjugated diene can result in both 1,2- and 1,4-addition products, proceeding through a resonance-stabilized allylic carbocation intermediate.[6][8]
The following diagram illustrates the general mechanism of electrophilic addition to a conjugated diene.
Reactivity with Nucleophiles
The electrophilic nature of the chlorine atoms on the nitrogen suggests that ethyl N,N-dichlorocarbamate will react with various nucleophiles. While specific studies on ethyl N,N-dichlorocarbamate are limited, the reactivity of related carbamoyl chlorides provides insight. N-ethylcarbamoyl chloride, for instance, reacts readily with nucleophiles such as amines, alcohols, and thiols.[7]
Thermal Stability and Decomposition
The thermal stability of carbamates can vary significantly based on their structure.[9] While specific data for the thermal decomposition of ethyl N,N-dichlorocarbamate is not available, studies on related compounds like ethyl N-methyl-N-phenylcarbamate show decomposition at elevated temperatures to yield N-methylaniline, carbon dioxide, and ethylene.[5] The decomposition of metal N,N-dialkylcarbamates has also been studied, indicating that the thermal stability is influenced by the nature of the alkyl group.[10]
Safety and Handling
Ethyl N,N-dichlorocarbamate is a lachrymatory liquid and should be handled with extreme caution in a well-ventilated fume hood.[2] It is reported to be fairly stable in the dark for several weeks at 25 °C and should be stored under an inert atmosphere.[2]
General Precautions for Handling N-Halo Compounds:
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handle in a well-ventilated fume hood to avoid inhalation of vapors.
-
Avoid contact with skin and eyes.
-
Keep away from heat, sparks, and open flames.
-
Store in a cool, dry, and dark place under an inert atmosphere.
-
Be aware of potential for violent decomposition with external energy sources such as light, heat, friction, and pressure.
In case of fire, use appropriate extinguishing media such as water spray, dry chemical, carbon dioxide, or foam.[4] Irritating and highly toxic gases may be generated during thermal decomposition or combustion.[4]
References
- 1. CAS 13698-16-3: N,N-Dichlorourethane | CymitQuimica [cymitquimica.com]
- 2. DCU | 13698-16-3 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. DCU(13698-16-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. ricerca.unich.it [ricerca.unich.it]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. 14.2 Electrophilic Additions to Conjugated Dienes: Allylic Carbocations – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to Ethyl N,N-Dichlorocarbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ethyl N,N-dichlorocarbamate, including its chemical identity, physicochemical properties, a detailed synthesis protocol, and its applications in organic synthesis. The document also explores the broader context of the carbamate functional group in medicinal chemistry.
Chemical Identity and Properties
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is ethyl N,N-dichlorocarbamate . It is characterized by an ethyl ester of carbamic acid with two chlorine atoms attached to the nitrogen atom.
Quantitative Data Summary
A summary of the key physicochemical properties for ethyl N,N-dichlorocarbamate is presented in the table below. It is important to note that experimental data for this specific compound is not widely available in the literature; therefore, some values are calculated.
| Property | Value | Source |
| IUPAC Name | ethyl N,N-dichlorocarbamate | - |
| Molecular Formula | C₃H₅Cl₂NO₂ | Calculated |
| Molecular Weight | 158.00 g/mol | Calculated |
| Canonical SMILES | CCOC(=O)N(Cl)Cl | - |
| Physical State | Expected to be a liquid or low-melting solid | Based on related compounds |
| Solubility | Expected to be soluble in organic solvents | Based on related compounds |
Synthesis of Ethyl N,N-Dichlorocarbamate
The synthesis of ethyl N,N-dichlorocarbamate can be achieved through the direct chlorination of ethyl carbamate. The following is a detailed experimental protocol based on standard chlorination procedures for amines and amides.
Experimental Protocol: Synthesis of Ethyl N,N-Dichlorocarbamate
Objective: To synthesize ethyl N,N-dichlorocarbamate by the chlorination of ethyl carbamate.
Materials:
-
Ethyl carbamate (1 equivalent)
-
tert-Butyl hypochlorite (2.2 equivalents)
-
Carbon tetrachloride (anhydrous)
-
Sodium bicarbonate (aqueous, saturated solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl carbamate (1 equivalent) in anhydrous carbon tetrachloride.
-
Chlorination: Cool the solution in an ice bath. Add tert-butyl hypochlorite (2.2 equivalents) dropwise to the stirred solution.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Filter the reaction mixture to remove any solid byproducts.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude ethyl N,N-dichlorocarbamate.
-
Further purification can be achieved by vacuum distillation.
-
Safety Precautions: This reaction should be performed in a well-ventilated fume hood. tert-Butyl hypochlorite is a strong oxidizing agent and should be handled with care. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.
Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of ethyl N,N-dichlorocarbamate.
Applications in Organic Synthesis
Ethyl N,N-dichlorocarbamate is a valuable reagent in organic synthesis, particularly in the aminochlorination of olefins.
Blue Light-Induced 1,2-Aminochlorination of Olefins
Recent research has demonstrated that N,N-dichlorocarbamates can be activated by blue light to facilitate the direct 1,2-aminochlorination of unactivated olefins.[1] This reaction proceeds under ambient conditions and yields 1,2-chloro-N-Cl-carbamates. Mechanistic studies suggest that the N,N-dichlorocarbamate undergoes photochemical excitation to form a neutral nitrogen-centered radical, which then reacts rapidly with the olefin in an anti-Markovnikov fashion.[1]
The resulting N-chlorocarbamates can be further transformed. For instance, they can be reduced and deprotected to yield valuable 1,2-chloroamines.[1]
Reaction Mechanism: 1,2-Aminochlorination of an Alkene
Caption: Proposed mechanism for the 1,2-aminochlorination of an alkene.
Role in Drug Development
The carbamate functional group is a significant structural motif in a wide range of therapeutic agents. Its presence in a molecule can influence its pharmacological profile, including efficacy, stability, and target binding. Carbamates are often used as prodrugs to enhance the bioavailability and effectiveness of compounds.[2][3] For instance, they can be used to mask polar functional groups, thereby increasing lipophilicity and cell membrane permeability.
While specific applications of ethyl N,N-dichlorocarbamate in drug development are not well-documented, its utility in synthesizing complex nitrogen-containing molecules, such as 1,2-chloroamines, suggests its potential as a building block in the synthesis of novel pharmaceutical candidates. The introduction of both a nitrogen and a chlorine atom in a single step offers an efficient route to functionalized molecules that can be further elaborated. The broader class of chlorinated organic compounds has a significant presence in FDA-approved drugs, highlighting the importance of synthetic methods that allow for their efficient construction.
References
ethyl dichlorocarbamate physical and chemical properties
An In-Depth Technical Guide to N,N-Dichloroethyl Carbamate
Authored by: A Senior Application Scientist
Introduction
N,N-Dichloroethyl carbamate (Cl₂NCOOEt) is a highly reactive and synthetically versatile, yet sparsely documented, chemical intermediate. As a member of the N,N-dihaloamide family, its chemistry is dominated by the electrophilic nature of the chlorine atoms and the potential to serve as a precursor to highly reactive species. This guide provides a comprehensive technical overview of N,N-dichloroethyl carbamate, consolidating known information on related compounds with scientifically grounded predictions of its properties, synthesis, and reactivity. This document is intended for researchers and drug development professionals who are interested in leveraging the unique chemical attributes of this compound in advanced organic synthesis. The carbamate functional group is a cornerstone in medicinal chemistry, valued for its chemical stability and ability to participate in hydrogen bonding, making it a common surrogate for peptide bonds.[1][2] The introduction of two chlorine atoms on the nitrogen atom of ethyl carbamate dramatically alters its chemical behavior, transforming it from a stable entity into a potent reagent.
Core Properties: A Blend of Knowns and Predictions
Table 1: Chemical Identifiers and Predicted Properties
| Property | Value | Source/Basis |
| IUPAC Name | Ethyl N,N-dichlorocarbamate | Nomenclature Rules |
| Molecular Formula | C₃H₅Cl₂NO₂ | - |
| Molecular Weight | 158.00 g/mol | - |
| CAS Number | Not assigned | - |
| Predicted Physical State | Colorless to pale yellow liquid | Analogy with other small, halogenated organic molecules.[3] |
| Predicted Boiling Point | ~ 60-70 °C at reduced pressure | Extrapolated from related carbamates and chloroamines. Direct distillation may be hazardous due to thermal instability. |
| Predicted Solubility | Soluble in chlorinated solvents (CH₂Cl₂, CHCl₃), ethers (Et₂O, THF), and other common organic solvents. Insoluble in water. | General solubility of similar organic compounds. |
| Predicted Density | ~1.3-1.4 g/mL | Based on the densities of ethyl carbamate and chlorinated organic compounds. |
Synthesis of N,N-Dichloroethyl Carbamate: A Proposed Protocol
The synthesis of N,N-dichloroethyl carbamate can be approached through the exhaustive N-chlorination of ethyl carbamate. Several reagents are known to effect the N-chlorination of amides and carbamates, including sodium hypochlorite, t-butyl hypochlorite, and systems like Oxone® in the presence of a chloride source.[4] The following protocol is a proposed method based on the use of Oxone® and sodium chloride, which offers a convenient and effective means of N-chlorination.[4]
Experimental Protocol: N-Chlorination of Ethyl Carbamate
Materials:
-
Ethyl carbamate
-
Oxone® (Potassium peroxymonosulfate)
-
Sodium chloride (NaCl)
-
Wet basic alumina
-
Chloroform (CHCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of the Chlorinating Slurry: In a round-bottom flask equipped with a magnetic stirrer, add chloroform (20 mL). To this, add wet basic alumina (5 g), sodium chloride (5 mmol), and Oxone® (5 mmol). Stir the resulting suspension and gently heat to 45 °C for 5 minutes.
-
Reaction: Dissolve ethyl carbamate (1 mmol) in chloroform (5 mL). Add this solution to the pre-heated chlorinating slurry.
-
Monitoring: Stir the reaction mixture at 45 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or ¹H NMR spectroscopy by observing the disappearance of the N-H protons of the starting material. The reaction is expected to proceed over 2-5 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter it under vacuum to remove the alumina and other inorganic salts.
-
Isolation and Purification: Evaporate the solvent from the filtrate under reduced pressure. The crude product can be purified by column chromatography on alumina (activity III) using dichloromethane as the eluent to afford the desired N,N-dichloroethyl carbamate.[4]
Causality of Experimental Choices:
-
Oxone® and NaCl: This combination generates an in-situ electrophilic chlorine species, which is the active chlorinating agent.[4]
-
Wet Basic Alumina: The alumina acts as a solid support for the reagents and may also help to neutralize any acidic byproducts.[4]
-
Chloroform: An inert solvent that is suitable for this reaction.
-
Temperature: Gentle heating to 45 °C helps to increase the reaction rate without causing significant decomposition of the product.
Diagram 1: Synthetic Workflow for N,N-Dichloroethyl Carbamate
Caption: Synthetic workflow for N,N-dichloroethyl carbamate.
Spectroscopic Characterization (Predicted)
As no experimental spectroscopic data is readily available, the following are predictions based on the chemical structure of N,N-dichloroethyl carbamate.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 4.3-4.4 (q, 2H, -OCH₂CH₃), δ 1.3-1.4 (t, 3H, -OCH₂CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 160-165 (C=O), δ 65-70 (-OCH₂CH₃), δ 13-15 (-OCH₂CH₃) |
| IR (neat, cm⁻¹) | 1750-1780 (C=O stretch), 1180-1220 (C-O stretch), 700-800 (N-Cl stretch) |
| Mass Spectrometry (EI) | M⁺ peaks at m/z 157, 159, 161 (isotopic pattern for 2 Cl atoms). Fragmentation may involve loss of Cl, OEt, and CO₂. |
Reactivity and Synthetic Applications
The primary synthetic utility of N,N-dichloroethyl carbamate stems from its ability to act as a precursor to the highly reactive ethyl carbamoylnitrene.
Generation of Ethyl Carbamoylnitrene
Electrochemical reduction of N,N-dichloro carbamates has been shown to generate carbalkoxynitrenes.[5] This transformation opens up a wide range of potential synthetic applications, as nitrenes are known to undergo a variety of useful reactions.
Diagram 2: Generation and Reactivity of Ethyl Carbamoylnitrene
References
An In-depth Technical Guide on the Safety and Hazards of Ethyl Dichlorocarbamate
Executive Summary
Ethyl dichlorocarbamate (C₃H₅Cl₂NO₂) is a chlorinated derivative of ethyl carbamate. Due to the absence of specific toxicological data, a comprehensive hazard assessment must be based on the known properties of its structural components. The parent compound, ethyl carbamate, is classified as a Group 2A carcinogen ("probably carcinogenic to humans") by the International Agency for Research on Cancer (IARC). The presence of two chlorine atoms on the nitrogen atom is expected to significantly increase the reactivity and potential toxicity of the molecule. N-chloroamines are known to be strong oxidizing agents and can be unstable. Therefore, this compound should be handled as a highly hazardous substance with carcinogenic, mutagenic, and corrosive potential. This document outlines the predicted hazards, recommended safety protocols, and relevant experimental methodologies for assessing its toxicological profile.
Predicted Physicochemical and Toxicological Properties
The properties of this compound are predicted based on related compounds. For comparison, data for ethyl carbamate and ethyl chloroformate (a related reactive chlorinated ethyl ester) are provided.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Predicted) | Ethyl Carbamate | Ethyl Chloroformate |
| CAS Number | Not available | 51-79-6 | 541-41-3 |
| Molecular Formula | C₃H₅Cl₂NO₂ | C₃H₇NO₂ | C₃H₅ClO₂ |
| Molecular Weight | 158.00 g/mol | 89.09 g/mol | 108.52 g/mol |
| Appearance | Likely a colorless to yellow liquid | White crystalline solid | Colorless liquid with a pungent odor[1] |
| Boiling Point | Expected to be unstable at elevated temperatures | 182-185 °C | 93 °C |
| Flash Point | Unknown; potentially flammable | 92 °C | 16 °C[1] |
| Stability | Potentially unstable; may decompose violently with heat, shock, or light. Reactive with water and reducing agents. | Stable under normal conditions. | Decomposes in water and moist air.[2] |
Table 2: Toxicological Data for Related Compounds
| Hazard | Ethyl Carbamate | Ethyl Chloroformate |
| Acute Oral Toxicity | LD50 (rat): 1809 mg/kg | LD50 (rat): 210 mg/kg |
| Carcinogenicity | IARC Group 2A: Probably carcinogenic to humans.[3] | Not classified |
| Mutagenicity | Positive in some in vivo and in vitro assays | No data |
| Primary Hazards | Carcinogen, teratogen | Highly flammable, corrosive, acute toxicity (inhalation)[1][4] |
Hazard Identification and Classification (Predicted)
Based on the structure, this compound is predicted to fall under the following GHS hazard classifications.
Table 3: Predicted GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | Signal Word | Hazard Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 1 or 2 | Danger | H300, H310, H330: Fatal if swallowed, in contact with skin, or if inhaled |
| Skin Corrosion/Irritation | Category 1B | Danger | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Irritation | Category 1 | Danger | H318: Causes serious eye damage |
| Carcinogenicity | Category 1B or 2 | Danger/Warning | H350/H351: May cause cancer / Suspected of causing cancer |
| Mutagenicity | Category 1B or 2 | Danger/Warning | H340/H341: May cause genetic defects / Suspected of causing genetic defects |
| Specific Target Organ Toxicity (Single Exposure) | Category 1 (Respiratory system) | Danger | H370: Causes damage to organs (respiratory system) |
| Reactivity/Stability | Unstable Explosive | Danger | H200: Unstable explosive |
Handling, Storage, and Emergency Procedures
4.1 Handling:
-
Engineering Controls: All work with this compound must be conducted in a certified chemical fume hood with a high rate of air exchange. Use of a glovebox is recommended for transfers of the material.
-
Personal Protective Equipment (PPE):
-
Hand Protection: Use chemically resistant gloves (e.g., butyl rubber or Viton). Double gloving is recommended.
-
Eye Protection: Wear chemical safety goggles and a face shield.
-
Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or risk of splash, a chemical-resistant apron or suit should be worn.
-
-
Hygiene: Avoid inhalation, ingestion, and contact with skin and eyes. Wash hands thoroughly after handling.
4.2 Storage:
-
Store in a cool, dry, dark, and well-ventilated area, away from incompatible materials such as acids, bases, metals, and reducing agents.
-
Keep containers tightly sealed. The use of a desiccator may be appropriate.
-
Store in a secondary container.
-
Given the potential for instability, storage should be for the shortest possible time.
4.3 Emergency Procedures:
-
Spills: Evacuate the area immediately. Use a chemical spill kit with an absorbent material that is not reactive with chlorinated compounds. Do not use combustible materials like paper towels for cleanup. Decontaminate the area with a suitable solution (e.g., sodium bisulfite solution followed by soap and water).
-
Fire: Use a dry chemical or carbon dioxide extinguisher. Do not use water, as this compound may react violently.[5] Fire may produce toxic and corrosive gases, including hydrogen chloride, nitrogen oxides, and potentially phosgene.[5]
-
First Aid:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 30 minutes, lifting upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Experimental Protocols for Toxicological Assessment
Given that this compound is an uncharacterized compound, a tiered approach to toxicity testing is recommended.
5.1 In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a substance that reduces the viability of cultured cells.
-
Materials:
-
Human cell line (e.g., HepG2 for liver toxicity, A549 for lung toxicity)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well microplates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include vehicle controls (medium with solvent) and positive controls (e.g., doxorubicin).
-
Incubate for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[6][7]
-
5.2 Mutagenicity Assessment (Ames Test)
This assay assesses the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[8][9]
-
Materials:
-
Histidine-dependent Salmonella typhimurium strains (e.g., TA98, TA100)
-
Minimal glucose agar plates
-
Top agar
-
This compound at various concentrations
-
Positive controls (e.g., sodium azide, 2-nitrofluorene)
-
Negative control (solvent)
-
S9 metabolic activation system (prepared from rat liver) to test for mutagenic metabolites.
-
-
Procedure:
-
Prepare test tubes containing top agar.
-
To each tube, add the bacterial culture, the test compound at a specific concentration, and either the S9 mix or a buffer.
-
Vortex the tubes gently and pour the contents onto minimal glucose agar plates.
-
Incubate the plates at 37°C for 48-72 hours.
-
Count the number of revertant colonies (colonies that can grow in the absence of histidine).
-
A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive mutagenic response.[10][11]
-
Predicted Mechanisms of Toxicity and Signaling Pathways
Reactive chlorinated compounds can induce cellular damage through various mechanisms, including oxidative stress and covalent binding to macromolecules. This can trigger cellular stress response pathways.
6.1 Oxidative Stress and NF-κB Pathway Activation
Reactive chlorine species (RCS) can lead to the production of reactive oxygen species (ROS), which are known activators of the NF-κB signaling pathway.[2][12][13] This pathway plays a crucial role in inflammation, immunity, and cell survival.
Caption: Predicted activation of the NF-κB signaling pathway by this compound-induced oxidative stress.
6.2 MAPK Signaling Pathway in Response to Chemical Stress
The Mitogen-Activated Protein Kinase (MAPK) pathways are key signaling cascades that respond to a wide range of cellular stresses, including exposure to toxic chemicals.[14][15][16] Activation of these pathways can lead to various cellular outcomes, including inflammation, apoptosis, and cell survival.
Caption: General overview of the MAPK signaling pathway activated in response to chemical-induced cellular stress.
6.3 Workflow for Toxicological Evaluation
A systematic workflow is essential for evaluating the hazards of an uncharacterized chemical.
Caption: A tiered workflow for the toxicological evaluation of an uncharacterized chemical like this compound.
References
- 1. The Impact of Novel Assessment Methodologies in Toxicology on Green Chemistry and Chemical Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crosstalk of reactive oxygen species and NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular characterization of ethyl carbamate toxicity in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. microbiologyinfo.com [microbiologyinfo.com]
- 9. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 10. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. frontierspartnerships.org [frontierspartnerships.org]
- 13. NF-κB in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Perturbed MAPK signaling in ASD: Impact of metal neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Impact of environmental toxicants on p38- and ERK-MAPK signaling pathways in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
ethyl dichlorocarbamate mechanism of action
An In-depth Technical Guide to the Mechanistic Toxicology of Ethyl Carbamate
A Note on the Topic: Initial searches for "ethyl dichlorocarbamate" did not yield specific information on its mechanism of action. The scientific literature predominantly focuses on the well-studied compound ethyl carbamate , a known carcinogen found in fermented foods and beverages. This guide will provide an in-depth analysis of the mechanism of action of ethyl carbamate, as it is the most relevant and well-documented compound related to the user's query.
Introduction
Ethyl carbamate, also known as urethane, is a simple ester of carbamic acid with the chemical formula C₃H₇NO₂. It is a white, crystalline solid that is soluble in water and ethanol. While it has had limited use as an antineoplastic agent, its primary significance in the scientific and regulatory communities stems from its natural occurrence in fermented products and its classification as a Group 2A carcinogen by the International Agency for Research on Cancer (IARC), meaning it is "probably carcinogenic to humans".[1][2][3] Understanding the intricate molecular mechanisms by which ethyl carbamate exerts its toxic and carcinogenic effects is crucial for risk assessment and the development of potential mitigation strategies.
This technical guide will provide a comprehensive overview of the current understanding of the mechanism of action of ethyl carbamate, focusing on its metabolic activation, genotoxicity, and the induction of cellular stress pathways. We will also explore the experimental methodologies used to elucidate these mechanisms.
Metabolic Activation: The Gateway to Toxicity
The carcinogenicity of ethyl carbamate is not due to the parent compound itself, but rather to its metabolic activation into reactive intermediates. This bioactivation is a multi-step process primarily mediated by the cytochrome P450 enzyme system, particularly the CYP2E1 isoform.
The key steps in the metabolic activation of ethyl carbamate are:
-
Hydroxylation: Ethyl carbamate is first hydroxylated at the ethyl group, a reaction catalyzed by CYP2E1. This step is considered the rate-limiting step in the activation pathway.
-
Formation of Vinyl Carbamate: The hydroxylated intermediate is unstable and readily dehydrates to form vinyl carbamate. Vinyl carbamate is a more potent carcinogen than its parent compound.
-
Epoxidation: Vinyl carbamate is further metabolized by CYP enzymes to form the highly reactive vinyl carbamate epoxide. This epoxide is an electrophilic species that can readily react with nucleophilic sites on cellular macromolecules, including DNA.
Caption: Metabolic activation of ethyl carbamate to its ultimate carcinogenic metabolite, vinyl carbamate epoxide.
Genotoxicity: The Molecular Basis of Carcinogenesis
The primary mechanism by which ethyl carbamate initiates cancer is through its ability to damage DNA. The vinyl carbamate epoxide, being a potent electrophile, can form covalent adducts with DNA bases. These adducts, if not repaired by the cell's DNA repair machinery, can lead to mutations during DNA replication.
The most common DNA adducts formed by vinyl carbamate epoxide are:
-
1,N⁶-ethenoadenine
-
3,N⁴-ethenocytosine
These etheno adducts are highly mutagenic and have been detected in tissues of animals treated with ethyl carbamate. The formation of these adducts is considered a critical event in the initiation of ethyl carbamate-induced carcinogenesis.
The Role of Oxidative Stress
In addition to direct genotoxicity, ethyl carbamate exposure has been shown to induce oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them.[1] Studies in various models, including the nematode C. elegans and human cell lines, have demonstrated that ethyl carbamate exposure leads to an increase in ROS levels.[1][4]
The induction of oxidative stress can contribute to the overall toxicity and carcinogenicity of ethyl carbamate through several mechanisms:
-
Oxidative DNA Damage: ROS can directly damage DNA by causing single- and double-strand breaks and by oxidizing DNA bases, leading to mutations.
-
Lipid Peroxidation: ROS can attack lipids in cell membranes, leading to lipid peroxidation and compromising membrane integrity.[4]
-
Protein Damage: ROS can oxidize and damage proteins, impairing their function.[4]
-
Activation of Stress-Response Pathways: The cell responds to oxidative stress by activating various defense mechanisms, including the upregulation of antioxidant enzymes.[5]
The activation of xenobiotic detoxification and antioxidant defense genes is a key cellular response to ethyl carbamate exposure.[1][5]
Cellular and Organ-Level Toxicity
Chronic exposure to ethyl carbamate can lead to a range of toxic effects in various organs. In animal models, ethyl carbamate has been shown to induce tumors in multiple organs, with the lungs being a primary target.[6]
Studies in C. elegans have provided valuable insights into the broader toxicological profile of ethyl carbamate. Chronic exposure in this model organism has been shown to:
In humans, acute exposure to high levels of ethyl carbamate can cause injury to the kidneys and liver, as well as vomiting and hemorrhages.[6]
Experimental Methodologies
The elucidation of the mechanism of action of ethyl carbamate has been made possible through a variety of experimental techniques.
In Vitro Assays
-
Ames Test: A bacterial reverse mutation assay used to assess the mutagenic potential of chemicals.
-
Comet Assay (Single Cell Gel Electrophoresis): A sensitive method for detecting DNA damage in individual cells.
-
Cell Viability Assays (e.g., MTT, LDH): Used to determine the cytotoxic effects of ethyl carbamate on cultured cells.
-
ROS Detection Assays: Employing fluorescent probes like DCFDA to measure intracellular ROS levels.
In Vivo Studies
-
Animal Carcinogenicity Bioassays: Long-term studies in rodents to evaluate the tumor-inducing potential of ethyl carbamate.
-
DNA Adduct Analysis: Using techniques like ³²P-postlabeling or mass spectrometry to detect and quantify DNA adducts in tissues of exposed animals.
-
Transcriptomic Analysis (RNA-sequencing): To study the changes in gene expression profiles in response to ethyl carbamate exposure, as demonstrated in C. elegans studies.[5]
Experimental Protocol: Detection of Intracellular ROS
This protocol provides a general workflow for measuring intracellular ROS levels in cultured cells exposed to ethyl carbamate using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA).
-
Cell Culture: Plate cells (e.g., HepG2) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of ethyl carbamate for the desired duration. Include a positive control (e.g., H₂O₂) and a vehicle control.
-
Loading with DCFDA: Remove the treatment medium and wash the cells with phosphate-buffered saline (PBS). Incubate the cells with DCFDA solution (typically 10 µM in PBS) in the dark at 37°C for 30 minutes.
-
Measurement: Wash the cells with PBS to remove excess probe. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
Caption: A simplified workflow for the detection of intracellular reactive oxygen species (ROS).
Quantitative Data Summary
| Parameter | Organism/Model | Observation | Reference |
| Carcinogenicity | Rodents | Increased incidence of lung tumors | [6] |
| Genotoxicity | In vitro / In vivo | Formation of 1,N⁶-ethenoadenine and 3,N⁴-ethenocytosine DNA adducts | - |
| Oxidative Stress | C. elegans, Human cells | Increased production of reactive oxygen species (ROS) | [1][4] |
| Developmental Toxicity | C. elegans | Impeded growth and development | [1][5] |
| Neurotoxicity | C. elegans | Degeneration of dopaminergic neurons | [1][5] |
Conclusion
The mechanism of action of ethyl carbamate is a complex interplay of metabolic activation, direct genotoxicity, and the induction of oxidative stress. Its bioactivation to the highly reactive vinyl carbamate epoxide is a critical step leading to the formation of mutagenic DNA adducts, which underlies its carcinogenic properties. Furthermore, the ability of ethyl carbamate to induce oxidative stress contributes to its overall cellular toxicity, affecting various physiological processes from development to neuronal function. A thorough understanding of these mechanisms is essential for assessing the risks associated with dietary exposure to ethyl carbamate and for developing strategies to mitigate its harmful effects.
References
- 1. Molecular characterization of ethyl carbamate toxicity in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl carbamate: An emerging food and environmental toxicant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ethyl carbamate: An emerging food and environmental toxicant. | University of Kentucky College of Arts & Sciences [as.uky.edu]
- 4. Ethyl carbamate induces cell death through its effects on multiple metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular characterization of ethyl carbamate toxicity in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
An In-depth Technical Guide to Ethyl N-(3,4-dichlorophenyl)carbamate
Disclaimer: The term "ethyl dichlorocarbamate" is not a standard chemical identifier. This technical guide assumes the intended compound is Ethyl N-(3,4-dichlorophenyl)carbamate and provides a comprehensive overview of its synthesis, chemical properties, and biological activities based on available literature for this compound and structurally related analogs.
Introduction
Ethyl N-(3,4-dichlorophenyl)carbamate belongs to the carbamate class of organic compounds, which are esters of carbamic acid. Carbamates are a versatile group of chemicals with a wide range of applications, notably as insecticides and herbicides. Their biological activity is largely attributed to their ability to inhibit key enzymes in target organisms. This guide provides a detailed review of the synthesis, chemical properties, biological activity, and relevant experimental protocols for Ethyl N-(3,4-dichlorophenyl)carbamate and its analogs, aimed at researchers, scientists, and drug development professionals.
Chemical and Physical Properties
The chemical and physical properties of Ethyl N-(3,4-dichlorophenyl)carbamate are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₉Cl₂NO₂ | --INVALID-LINK-- |
| Molecular Weight | 234.08 g/mol | --INVALID-LINK-- |
| IUPAC Name | ethyl N-(3,4-dichlorophenyl)carbamate | --INVALID-LINK-- |
| CAS Number | 7159-94-6 | --INVALID-LINK-- |
| Appearance | Solid (predicted) | |
| XLogP3 | 3.9 | --INVALID-LINK-- |
Synthesis of Ethyl N-(3,4-dichlorophenyl)carbamate
Two primary synthetic pathways are commonly employed for the synthesis of aryl carbamates like Ethyl N-(3,4-dichlorophenyl)carbamate. These routes are analogous to the synthesis of the herbicide Propanil and other N-phenyl carbamates.
Pathway 1: Reaction of 3,4-Dichloroaniline with Ethyl Chloroformate
This method involves the direct acylation of 3,4-dichloroaniline with ethyl chloroformate in the presence of a base to neutralize the hydrochloric acid byproduct.
Caption: Synthesis of Ethyl N-(3,4-dichlorophenyl)carbamate via acylation of 3,4-dichloroaniline.
Pathway 2: Reaction of 3,4-Dichlorophenyl Isocyanate with Ethanol
This pathway involves the formation of a 3,4-dichlorophenyl isocyanate intermediate from 3,4-dichloroaniline and a phosgene equivalent (e.g., triphosgene), followed by the reaction of the isocyanate with ethanol.
Caption: Synthesis of Ethyl N-(3,4-dichlorophenyl)carbamate from 3,4-dichlorophenyl isocyanate.
Protocol for Pathway 1: Reaction of 3,4-Dichloroaniline with Ethyl Chloroformate
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 3,4-dichloroaniline (1 equivalent) and a suitable base such as pyridine or triethylamine (1.1 equivalents) in an anhydrous solvent like toluene or dichloromethane.
-
Addition of Reagent: Cool the solution to 0-5 °C using an ice bath. Add ethyl chloroformate (1.05 equivalents) dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with water, followed by a dilute acid solution (e.g., 1M HCl) to remove the base, and then with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Biological Activity and Mechanism of Action
Carbamates are known to exhibit a range of biological activities, with the most prominent being their insecticidal and herbicidal properties.
The primary mechanism of insecticidal action for many carbamates is the inhibition of the acetylcholinesterase (AChE) enzyme.[1] AChE is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine at cholinergic synapses.[1] Inhibition of AChE leads to the accumulation of acetylcholine, resulting in continuous nerve stimulation, paralysis, and ultimately, the death of the insect.[1] Carbamates act as reversible inhibitors of AChE by carbamylating the serine hydroxyl group in the active site of the enzyme.[2]
Caption: Signaling pathway of acetylcholinesterase inhibition by carbamates.
Several N-phenylcarbamates and related anilide compounds, such as propanil, are known to act as herbicides by inhibiting photosynthesis.[3] The primary target is the photosystem II (PSII) complex in the electron transport chain of chloroplasts.[4][5] By binding to the D1 protein of PSII, these compounds block the flow of electrons, which disrupts the production of ATP and NADPH necessary for CO₂ fixation and plant growth, ultimately leading to plant death.[4][5]
Table 1: Acetylcholinesterase Inhibition and Acute Toxicity of Selected Carbamate Insecticides
| Carbamate Insecticide | Oral LD₅₀ (rat, mg/kg) | Dermal LD₅₀ (rat, mg/kg) | AChE IC₅₀ (µM) |
| Aldicarb | 1 | >20 | 0.45 |
| Carbofuran | 8 | >1000 | 0.21 |
| Carbaryl | 307 | >2000 | 2.5 |
| Methomyl | 17 | >5000 | 0.87 |
| Propoxur | 50 | >5000 | 1.2 |
| (Data sourced from a comparative analysis of carbamate compounds.[1]) |
Table 2: Herbicidal Activity of Selected Phenyl-based Herbicides
| Herbicide | Mechanism of Action | Target Weeds |
| Propanil (N-(3,4-dichlorophenyl)propanamide) | Photosystem II inhibitor | Grassy and broadleaf weeds in rice |
| Diuron (N'-(3,4-dichlorophenyl)-N,N-dimethylurea) | Photosystem II inhibitor | Broadleaf and grassy weeds |
| Linuron (N'-(3,4-dichlorophenyl)-N-methoxy-N-methylurea) | Photosystem II inhibitor | Broadleaf and grassy weeds |
| (Information compiled from various sources on herbicide action.[3][6][7]) |
Experimental Protocols
This protocol is adapted from standard methods for measuring AChE inhibition.[8]
-
Materials and Reagents:
-
Purified acetylcholinesterase (e.g., from electric eel or human recombinant)
-
Assay Buffer (e.g., phosphate buffer, pH 7.5)
-
Substrate: Acetylthiocholine iodide (ATCI)
-
Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Test compound (Ethyl N-(3,4-dichlorophenyl)carbamate) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
-
-
Procedure:
-
Enzyme Preparation: Prepare a working solution of AChE in the assay buffer to a final concentration that gives a linear reaction rate over the desired time course.
-
Assay Setup:
-
In a 96-well plate, add the assay buffer to each well.
-
Add a small volume (e.g., 5 µL) of the test compound at various concentrations to the sample wells.
-
For the 'no inhibitor' control, add the same volume of the solvent used for the test compound.
-
For the 'no enzyme' control, add the assay buffer instead of the enzyme solution.
-
Add the AChE working solution to all wells except the 'no enzyme' control.
-
Incubate the plate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 25 °C or 37 °C) to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Prepare a reaction mix containing the ATCI substrate and DTNB in the assay buffer.
-
Add the reaction mix to all wells to initiate the reaction.
-
Immediately measure the absorbance at 412 nm at time 0 and then at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.
-
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
The percentage of inhibition for each concentration of the test compound is calculated using the following formula: % Inhibition = [1 - (Rate of sample / Rate of 'no inhibitor' control)] x 100
-
Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Caption: Experimental workflow for the acetylcholinesterase inhibition assay.
Conclusion
Ethyl N-(3,4-dichlorophenyl)carbamate, as a representative of the dichlorophenyl carbamate class, is expected to possess biological activities analogous to other members of this family, including insecticidal and herbicidal properties. The primary mechanism of its insecticidal action is likely the inhibition of acetylcholinesterase, while its herbicidal effects would stem from the inhibition of photosystem II. This guide provides a framework for the synthesis and biological evaluation of this compound, leveraging data and protocols from closely related and well-studied analogs. Further empirical studies are necessary to fully characterize the specific quantitative biological activity and toxicological profile of Ethyl N-(3,4-dichlorophenyl)carbamate.
References
- 1. benchchem.com [benchchem.com]
- 2. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Propanil - Wikipedia [en.wikipedia.org]
- 4. peptechbio.com [peptechbio.com]
- 5. researchgate.net [researchgate.net]
- 6. CN103120180A - Herbicide composition prepared by glyphosate and diuron, and preparation method thereof - Google Patents [patents.google.com]
- 7. Strategies for Enhancing in vitro Degradation of Linuron by Variovorax sp. Strain SRS 16 Under the Guidance of Metabolic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide on the Toxicological Data of Dichlorinated Ethyl Carbamates
A Note on Chemical Identity: The term "ethyl dichlorocarbamate" is chemically ambiguous and can refer to several distinct compounds depending on the location of the chlorine atoms. This guide focuses on the most plausible interpretations based on available chemical literature: ethyl N-(dichlorophenyl)carbamates. Due to a significant lack of specific toxicological data for these compounds, this document also provides a comprehensive overview of the well-established toxicology of the broader carbamate class of chemicals and includes data for structurally similar compounds where available.
Executive Summary
This technical guide provides a detailed overview of the available toxicological data for dichlorinated ethyl carbamate variants, with a primary focus on ethyl N-(dichlorophenyl)carbamates. Due to the scarcity of specific data for these compounds, this report leverages toxicological principles of the broader carbamate class to infer potential hazards. The primary mechanism of acute toxicity for carbamates is the reversible inhibition of acetylcholinesterase (AChE), leading to an accumulation of the neurotransmitter acetylcholine and subsequent overstimulation of the nervous system. This guide summarizes the known quantitative toxicological data for a closely related compound, outlines general experimental protocols for toxicity assessment, and illustrates the key signaling pathway and a representative experimental workflow.
Quantitative Toxicological Data
| Compound | CAS Number | Test Species | Route of Administration | LD50 | Reference |
| Methyl N-(3,4-dichlorophenyl)carbamate (Swep) | 1918-18-9 | Rat | Oral | 522 mg/kg | [1] |
| Methyl N-(3,4-dichlorophenyl)carbamate (Swep) | 1918-18-9 | Rabbit | Dermal | 2480 mg/kg | [1] |
Carcinogenicity and Genotoxicity: There is no specific information available in the reviewed literature regarding the carcinogenicity or genotoxicity of ethyl N-(3,4-dichlorophenyl)carbamate or ethyl N-(2,5-dichlorophenyl)carbamate. For the broader class of carbamates, the evidence for carcinogenicity is mixed and often compound-specific. Some carbamates are not considered carcinogenic, while others, like ethyl carbamate (urethane, a non-chlorinated analogue), are classified as probable human carcinogens.[2] Genotoxicity testing of various carbamates has yielded both positive and negative results, indicating that the potential for DNA damage is dependent on the specific chemical structure.
Mechanism of Action: Acetylcholinesterase Inhibition
The primary mechanism of acute toxicity for the vast majority of carbamate insecticides is the inhibition of the acetylcholinesterase (AChE) enzyme.[3][4][5] AChE is responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid in the synaptic cleft. This process is crucial for terminating the nerve impulse.
Carbamates act as "pseudo-substrates" for AChE. They bind to the active site of the enzyme, and the carbamoyl moiety is transferred to a serine hydroxyl group within the enzyme's active site. This carbamoylated enzyme is much more stable and hydrolyzes significantly slower than the acetylated enzyme formed during normal ACh breakdown.[5] This leads to the temporary inactivation of AChE.
The consequence of AChE inhibition is the accumulation of ACh in the synapses of the nervous system. This results in the continuous stimulation of cholinergic receptors, leading to the clinical signs and symptoms of carbamate poisoning, often referred to as a "cholinergic crisis."[4][6] The binding of carbamates to AChE is reversible, and spontaneous decarbamoylation restores enzyme function, typically within hours.[4]
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of ethyl N-(dichlorophenyl)carbamates are not available in the public domain. However, a generalized protocol for an acute oral toxicity study in rodents, based on established guidelines (e.g., OECD Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure), is described below.
Objective: To determine the acute oral toxicity (and estimate the LD50) of a test substance.
Test Animals: Healthy, young adult rats (e.g., Wistar or Sprague-Dawley strains), typically females, are used. Animals are acclimatized to the laboratory conditions for at least 5 days before the study.
Housing and Feeding: Animals are housed in standard cages with controlled temperature (22 ± 3 °C), humidity (30-70%), and a 12-hour light/dark cycle. They are provided with standard laboratory diet and drinking water ad libitum.
Dose Administration:
-
The test substance is typically dissolved or suspended in a suitable vehicle (e.g., corn oil, water).
-
Animals are fasted overnight prior to dosing.
-
The substance is administered by gavage using a stomach tube. The volume administered is kept constant by varying the concentration of the test substance.
-
A control group receives the vehicle only.
Observation Period: Animals are observed for 14 days.
Parameters Observed:
-
Mortality: The number of animals that die during the observation period is recorded.
-
Clinical Signs: Animals are observed for signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Observations are made frequently on the day of dosing and at least once daily thereafter.
-
Body Weight: Individual animal weights are recorded shortly before the test substance is administered and at least weekly thereafter.
-
Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
Data Analysis: The LD50 is estimated based on the mortality data at different dose levels using appropriate statistical methods.
Conclusion
While the user's request for in-depth toxicological data on "this compound" could not be fully met due to the chemical ambiguity of the name and the lack of specific data in the public domain, this guide provides a comprehensive overview based on the available information for structurally related compounds and the broader class of carbamates. The primary toxicological concern for dichlorinated ethyl carbamates is likely acute neurotoxicity via the reversible inhibition of acetylcholinesterase. Further toxicological studies, including assessments of acute and chronic toxicity, carcinogenicity, and genotoxicity, are required to fully characterize the hazard profile of these specific chemical entities. Researchers and drug development professionals should exercise caution and apply the principles of risk assessment for the carbamate class when handling these or structurally similar compounds.
References
- 1. methyl N-(3,4-dichlorophenyl)carbamate | C8H7Cl2NO2 | CID 15969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Molecular characterization of ethyl carbamate toxicity in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organophosphate Poisoning and Carbamate Poisoning - Injuries; Poisoning - MSD Manual Professional Edition [msdmanuals.com]
An In-depth Technical Guide to Dichlorinated Ethyl Carbamate Derivatives
A comprehensive review of the synonyms, physicochemical properties, and experimental protocols related to dichlorinated ethyl carbamate compounds, with a focus on Ethyl N-(3,4-dichlorophenyl)carbamate.
Due to the limited availability of specific data for "ethyl dichlorocarbamate," this guide focuses on a closely related and well-documented compound, Ethyl N-(3,4-dichlorophenyl)carbamate . This compound is frequently identified in searches for dichlorinated ethyl carbamate derivatives and serves as a representative molecule for this class of compounds. This technical guide is intended for researchers, scientists, and professionals in drug development, providing detailed information on its properties and relevant experimental procedures.
Synonyms and Identifiers
A clear identification of chemical compounds is crucial for research and development. The following is a list of synonyms and identifiers for Ethyl N-(3,4-dichlorophenyl)carbamate:
-
Systematic Name: ethyl N-(3,4-dichlorophenyl)carbamate[1]
-
CAS Number: 7159-94-6[1]
-
Molecular Formula: C₉H₉Cl₂NO₂[1]
-
Other Names:
Physicochemical and Spectral Data
Quantitative data for Ethyl N-(3,4-dichlorophenyl)carbamate is summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Weight | 234.08 g/mol | [1] |
| Exact Mass | 233.0010339 Da | [1] |
| XLogP3 | 3.9 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 3 | [1] |
| Topological Polar Surface Area | 38.3 Ų | [1] |
| Heavy Atom Count | 14 | [1] |
Spectral Information:
-
GC-MS: Mass spectral data is available, with major peaks observed at m/z 29, 161, and 233.[1]
-
¹H NMR and ¹³C NMR: Spectral data are available and can be accessed through public databases such as PubChem.
-
IR Spectra: Infrared spectroscopy data is also available for this compound.
Experimental Protocols
Detailed methodologies are essential for the replication of scientific findings. The following section outlines a general procedure for the synthesis of a related compound, ethyl N-methylcarbamate, which can be adapted for the synthesis of other carbamates.
Synthesis of Ethyl N-methylcarbamate from Ethyl Chloroformate
This procedure describes the reaction of ethyl chloroformate with methylamine to produce ethyl N-methylcarbamate.[2]
Materials:
-
Ethyl chloroformate (2 moles)
-
33% aqueous methylamine solution (2 moles)
-
Sodium hydroxide (2 moles)
-
Ether
-
Potassium carbonate
-
Ice-salt mixture
Procedure:
-
In a 2-liter flask equipped with a mechanical stirrer and cooled with an ice-salt mixture, combine 300 cc of ether and 186 g of 33% aqueous methylamine solution.
-
Cool the stirred mixture to 5°C.
-
Slowly add 217 g of ethyl chloroformate, ensuring the temperature does not exceed 5°C.
-
When approximately half of the ethyl chloroformate has been added, begin the gradual addition of a cold solution of 80 g of sodium hydroxide in 120 cc of water. The addition of the remaining ethyl chloroformate and the sodium hydroxide solution should be completed simultaneously.
-
Maintain constant mechanical stirring throughout the addition.
-
After the addition is complete, let the mixture stand for fifteen minutes.
-
Separate the ether layer. Extract the aqueous layer with 100 cc of ether.
-
Combine the ether layers and dry them by shaking with approximately 8 g of potassium carbonate in two portions.
-
Distill the ether from the mixture.
-
Distill the remaining residue under reduced pressure, collecting the fraction at 55–60°/12 mm.
Yield: The reported yield of ethyl N-methylcarbamate is 182–185 g (88–90% of the theoretical amount).[2]
Visualizations
To further elucidate the concepts discussed, the following diagrams are provided.
Caption: General synthesis workflow for ethyl N-arylcarbamates.
Caption: Logical relationship between the user query and related compounds.
References
Methodological & Application
Application Notes and Protocols for Ethyl Dichlorocarbamate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl N,N-dichlorocarbamate (also known as N,N-dichlorourethane) is a reactive organochlorine compound bearing the chemical formula C₃H₅Cl₂NO₂ and CAS number 13698-16-3.[1] It serves as a versatile reagent in organic synthesis, primarily as a source of electrophilic chlorine and a precursor to nitrogen-centered radicals. Its utility extends to the formation of carbon-chlorine and carbon-nitrogen bonds, making it a valuable tool for the synthesis of various nitrogen-containing heterocycles and functionalized molecules. This document provides detailed application notes, experimental protocols, and safety guidelines for the use of ethyl dichlorocarbamate in a research and development setting.
Molecular Structure:
Synthesis of this compound
Experimental Protocol: Synthesis of Ethyl N,N-Dichlorocarbamate
Materials:
-
Ethyl carbamate (urethane)
-
tert-Butyl hypochlorite (t-BuOCl) or sodium hypochlorite (NaOCl) solution (bleach)
-
Acetic acid
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve ethyl carbamate (1.0 eq) in dichloromethane. Cool the solution to 0 °C using an ice bath.
-
Chlorination: Slowly add a solution of tert-butyl hypochlorite (2.2 eq) in dichloromethane to the stirred solution of ethyl carbamate via the dropping funnel. Alternatively, an aqueous solution of sodium hypochlorite (excess) with a catalytic amount of acetic acid can be used. Maintain the temperature at 0-5 °C throughout the addition.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 1-3 hours.
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any acid), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound, a pale yellow oil, can be purified by vacuum distillation if necessary. However, due to its potential instability, it is often used in the next step without further purification.
Safety Precautions:
-
N,N-Dihalo compounds are potentially explosive and should be handled with care.
-
The reaction should be performed in a well-ventilated fume hood.
-
Appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn.
Logical Workflow for Synthesis
Caption: Workflow for the Synthesis of this compound.
Applications in Organic Synthesis
Chlorination of Indole Derivatives
Ethyl N,N-dichlorocarbamate is an effective reagent for the chlorination of electron-rich aromatic systems, such as indoles. This reaction can lead to the formation of chlorinated oxindole derivatives, which are important scaffolds in medicinal chemistry.
Application Note: The reaction of indole-2-carboxylic acid with ethyl N,N-dichlorocarbamate in aqueous acetic acid leads to the formation of 3,3,5-trichlorooxindole.[2] This transformation involves both chlorination and oxidative cyclization. The reaction is sensitive to the substituent on the indole ring; for instance, methyl indole-2-carboxylate yields a mixture of dichloro- and trichlorooxindole-3-carboxylates under similar conditions.[2]
Materials:
-
Indole-2-carboxylic acid
-
Ethyl N,N-dichlorocarbamate (EDC)
-
Acetic acid (90% aqueous solution)
-
Ice-water
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a suitable flask, dissolve indole-2-carboxylic acid (1.0 eq) in 90% aqueous acetic acid.
-
Addition of Reagent: To the stirred solution, add ethyl N,N-dichlorocarbamate (2.0 eq) dropwise. Maintain the reaction temperature below 30 °C, using external cooling if necessary.
-
Reaction: After the addition is complete, continue stirring at room temperature for 1.5 hours.
-
Precipitation and Isolation: Pour the reaction mixture into a large volume of ice-water with stirring. The product will precipitate as a white solid.
-
Purification: Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to yield 3,3,5-trichlorooxindole.
Quantitative Data:
| Substrate | Product(s) | Yield | Reference |
| Indole-2-carboxylic acid | 3,3,5-Trichlorooxindole | Not specified, but product is homogeneous by TLC. | [2] |
| Methyl indole-2-carboxylate | Methyl 3,5-dichlorooxindole-3-carboxylate & Methyl 3,5,7-trichlorooxindole-3-carboxylate | Mixture of products | [2] |
Caption: Workflow for Photochemical Aminochlorination.
Spectroscopic Data (Predicted)
As experimental spectroscopic data for this compound is not widely published, the following are predicted values based on the analysis of its structure and comparison with similar compounds.
Table of Predicted Spectroscopic Data:
| Spectroscopy | **Predicted Chemical Shift (δ) / Wavenumber (cm⁻¹) ** | Assignment |
| ¹H NMR | ~4.3 ppm (q, 2H) | -O-CH₂ -CH₃ |
| ~1.3 ppm (t, 3H) | -O-CH₂-CH₃ | |
| ¹³C NMR | ~165 ppm | C =O (carbamate) |
| ~65 ppm | -O-C H₂-CH₃ | |
| ~14 ppm | -O-CH₂-C H₃ | |
| IR | ~1750 cm⁻¹ (strong) | C=O stretch |
| ~1200 cm⁻¹ (strong) | C-O stretch | |
| ~750 cm⁻¹ (strong) | C-Cl stretch |
Safety and Handling
Ethyl N,N-dichlorocarbamate is a reactive and potentially hazardous chemical. All handling should be performed by trained personnel in a controlled laboratory environment.
-
Hazard Class: Likely classified as a corrosive, toxic, and potentially unstable compound. N-halo compounds can be explosive.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.
-
Respiratory Protection: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.
-
-
Storage: Store in a cool, dry, and dark place, away from heat, light, and incompatible materials such as strong acids, bases, and reducing agents. The container should be tightly sealed.
-
Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not discharge into drains or the environment.
-
Spill Response: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.
Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.
References
Unraveling the Chemistry of Ethyl Dichlorocarbamate: A Guide to its Synthesis and Applications
A comprehensive overview of the experimental protocols involving ethyl dichlorocarbamate remains elusive due to the ambiguity of its chemical name in scientific literature. Search results frequently point to related but distinct compounds such as ethyl carbamate, various dichlorinated ethyl esters, and ethyl dichlorophosphate. To provide accurate and relevant experimental guidance, clarification of the precise chemical structure is essential.
For researchers, scientists, and professionals in drug development, understanding the specific applications and reaction mechanisms of a chemical entity is paramount. The term "this compound" could potentially refer to several molecular structures, each with unique synthetic pathways and biological activities. For instance, it could describe a carbamate with a dichloro-substituted ethyl group or a carbamate moiety with chlorine atoms attached to the nitrogen.
This document aims to provide a foundational understanding of related compounds, offering insights into potential experimental designs once the specific structure of "this compound" is identified. The provided protocols and data for analogous compounds can serve as a starting point for experimental design, with the caveat that modifications will be necessary based on the actual molecular structure.
Potential Interpretations and Related Compounds
Based on available chemical literature, "this compound" could be interpreted in the following ways, each corresponding to a different class of compounds with distinct properties:
-
Carbamates with a Dichlorinated Ethyl Ester: This would involve a carbamate functional group attached to an ethyl ester that is substituted with two chlorine atoms. An example from the literature is ethyl 4,4-dichlorocyclohexanecarboxylate, which serves as a versatile scaffold in drug discovery. The gem-dichloro group can act as a bioisosteric replacement for a carbonyl group, offering advantages in modifying a compound's polarity, lipophilicity, and metabolic stability.
-
N-Dichlorinated Carbamates: This interpretation suggests a carbamate structure where two chlorine atoms are bonded to the nitrogen atom. Such compounds are generally reactive and may be used as intermediates in organic synthesis.
-
Other Related Dichlorinated Ethyl Compounds: The search also yielded information on compounds like ethyl 6,8-dichlorooctanoate and ethyl dichlorophosphate. While not carbamates, their synthesis and reactivity patterns involving dichlorinated alkyl chains or phosphoryl groups could provide transferable knowledge for handling similarly structured carbamates.
General Safety and Handling Precautions
Regardless of the specific structure, compounds containing dichloro functional groups and carbamate moieties warrant careful handling due to potential toxicity and reactivity. It is crucial to consult the Safety Data Sheet (SDS) for the specific compound being used. General safety practices include:
-
Working in a well-ventilated chemical fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoiding inhalation, ingestion, and skin contact.
-
Ensuring proper storage away from incompatible materials.
-
Following established protocols for waste disposal.
Hypothetical Experimental Protocols and Data Presentation
To illustrate the type of detailed information that can be provided once the chemical identity is clarified, the following sections present hypothetical protocols and data tables for a generic "this compound" derivative, drawing on methodologies for related compounds found in the literature.
Table 1: Hypothetical Synthesis of an this compound Derivative
| Step | Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Dichloro-substituted Alcohol | Ethyl Isocyanate | Dichloromethane | 25 | 4 | 85 |
| 2 | Amine | Ethyl Chloroformate | Tetrahydrofuran | 0 to 25 | 2 | 92 |
Note: This table is for illustrative purposes only and does not represent a validated experimental protocol for a specific compound.
Protocol 1: General Synthesis of a Carbamate from an Alcohol and Isocyanate
This protocol outlines a general procedure for the synthesis of a carbamate, a common reaction in organic chemistry.
Materials:
-
Dichloro-substituted alcohol (1.0 eq)
-
Ethyl isocyanate (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a solution of the dichloro-substituted alcohol in anhydrous DCM, add ethyl isocyanate dropwise at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.
Visualizing Reaction Pathways
Diagrams are crucial for understanding the flow of a chemical reaction or a biological pathway. The following is a hypothetical workflow for the synthesis and purification of a dichlorinated carbamate derivative, represented using the DOT language for Graphviz.
Application Notes and Protocols for Ethyl Chloroformate (ECF) Derivatization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ethyl chloroformate (ECF) as a versatile derivatization agent for the analysis of a wide range of analytes by gas chromatography-mass spectrometry (GC-MS). ECF is a highly efficient reagent that reacts with various functional groups, including hydroxyls, carboxyls, amines, and phenols, to produce more volatile and thermally stable derivatives suitable for GC analysis. A significant advantage of ECF is its ability to react in an aqueous medium, often simultaneously with extraction, which simplifies and expedites sample preparation.[1][2][3]
Principle of Derivatization
Ethyl chloroformate reacts with active hydrogen-containing functional groups in the presence of a catalyst, typically pyridine, and an alcohol, such as ethanol, in an alkaline environment.[1][4] Phenolic hydroxyl groups are converted to their ethoxycarbonyl derivatives, while carboxylic acid groups are esterified to their ethyl esters.[4] Amino groups are converted to their corresponding carbamates. This process significantly reduces the polarity and increases the volatility of the analytes, making them amenable to GC separation and MS detection.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies employing ethyl chloroformate derivatization for the analysis of different classes of compounds.
Table 1: Phenols and Phenolic Acids
| Analyte | Matrix | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Reference |
| trans-Resveratrol | Red Wine | 50 - 3000 | - | 50 | ~100% | [1] |
| cis-Resveratrol | Red Wine | 25 - 1000 | - | 25 | ~100% | [1] |
| Gallic Acid | Wine | 5 - 600 µg/mL | - | - | - | [2] |
| Bisphenol-A | Water | - | 0.01 µg/L | 0.052 µg/L | - | [5] |
| Bisphenol-A | Milk | - | 0.1 µg/L | 0.38 µg/L | - | [5] |
| 19 Aromatic Carboxylic Acids & Phenols | Fruit Juices | 25 - 3000 | 12.5 - 50 | 25 - 100 | - | [4][6] |
Table 2: Metabolites (Amino Acids, Organic Acids, etc.)
| Analyte Class | Matrix | Linearity | LOD (pg on-column) | LOQ (pg on-column) | Recovery (%) | Reference |
| 22 Metabolites | Serum | r > 0.9900 | 125 - 300 | - | 70 - 120 | [7][8] |
| Various Metabolites | Urine | - | - | 150 - 300 | 70 - 120 | [9] |
Table 3: Amines
| Analyte | Matrix | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Reference |
| Xylidine Isomers, Aniline, 1,4-Phenylenediamine | Industrial Effluents & Human Serum | 1 - 20 | 0.1 - 0.98 | 0.30 - 2.97 | 95 - 99 | [10] |
Experimental Protocols
Protocol 1: Derivatization of Resveratrol in Red Wine[1]
1. Materials:
-
Red wine sample
-
Pinostilbene (internal standard)
-
Sodium bicarbonate (1 M)
-
Ethanol
-
Pyridine
-
Ethyl chloroformate (ECF)
-
n-Hexane
-
Chloroform
-
Nitrogen gas for drying
-
GC-MS system
2. Procedure:
-
To a 10 mL glass tube, add 0.25 mL of the wine sample (or standard solution) containing 500 ng of pinostilbene as an internal standard.
-
Add 50 µL of 1 M sodium bicarbonate to create an alkaline environment.
-
Add 50 µL of a 1:1 (v/v) ethanol:pyridine solution.
-
Add 2 mL of n-hexane containing 30 µL of ECF.
-
Vortex the mixture vigorously for 2 minutes. Briefly uncap the tube to release any CO2 produced.
-
Separate the organic (upper) layer.
-
Perform a second extraction of the aqueous phase with 2 mL of chloroform containing an additional 20 µL of ECF.
-
Combine the organic extracts and dry them under a stream of nitrogen.
-
Reconstitute the dried residue in 75 µL of chloroform for GC-MS analysis.
Protocol 2: Derivatization of Metabolites in Serum[7][8]
1. Materials:
-
Serum sample
-
L-2-chlorophenylalanine (internal standard)
-
Anhydrous ethanol
-
Pyridine
-
Ethyl chloroformate (ECF)
-
n-Hexane
-
Sodium hydroxide (7 M)
-
Anhydrous sodium sulfate
-
GC-MS system
2. Procedure:
-
In a glass tube with a screw top, combine a 600 µL aliquot of the diluted serum sample (1:1, v/v with water) or a standard mixture with 100 µL of L-2-chlorophenylalanine (0.1 mg/mL).
-
Add 400 µL of anhydrous ethanol, 100 µL of pyridine, and 50 µL of ECF for the initial derivatization step.
-
Ultrasonicate the mixture at 20°C and 40 kHz for 60 seconds to facilitate the reaction.
-
Extract the derivatized analytes with 500 µL of n-hexane.
-
Carefully adjust the pH of the aqueous layer to 9-10 using 100 µL of 7 M NaOH.
-
Perform a second derivatization by adding another 50 µL of ECF to the aqueous phase.
-
Vortex the mixture for 30 seconds and then centrifuge for 5 minutes at 1,400 x g.
-
Combine the organic extracts and add anhydrous sodium sulfate to remove any residual water before GC-MS analysis.
Protocol 3: Derivatization of Aromatic Carboxylic Acids and Phenols in Fruit Juice[4]
1. Materials:
-
Fruit juice sample
-
Methyl heptadecanoate (internal standard)
-
Ethanol
-
Pyridine
-
Ethyl chloroformate (ECF)
-
n-Hexane
-
Chloroform
-
Nitrogen gas for drying
-
GC-MS system
2. Procedure:
-
To a suitable container, add 0.25 mL of the fruit juice sample and the internal standard.
-
Slowly add 200 µL of a 1:1 (v/v) ethanol:pyridine solution.
-
Add 2 mL of n-hexane and 100 µL of ECF to the mixture.
-
Shake the mixture for 2 minutes.
-
Remove the organic phase and perform a second extraction of the aqueous phase with 2 mL of n-hexane and an additional 20 µL of ECF.
-
Combine the hexane extracts and dry them under a nitrogen stream.
-
Dissolve the residue in 75 µL of chloroform for GC-MS analysis.
Visualizations
Derivatization Reaction of an Analyte with Hydroxyl and Carboxyl Groups
Caption: General derivatization reaction with ECF.
Experimental Workflow for ECF Derivatization and GC-MS Analysis
Caption: A typical workflow for ECF derivatization.
Logical Relationship of ECF Derivatization Benefits
Caption: Benefits of using ECF as a derivatization agent.
References
- 1. Ethylchloroformate Derivatization for GC–MS Analysis of Resveratrol Isomers in Red Wine [mdpi.com]
- 2. Optimized Ethyl Chloroformate Derivatization Using a Box–Behnken Design for Gas Chromatography–Mass Spectrometry Quantification of Gallic Acid in Wine | MDPI [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Rapid and simultaneous determination of free aromatic carboxylic acids and phenols in commercial juices by GC-MS after ethyl chloroformate derivatization [iris.uniroma1.it]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Application of ethyl chloroformate derivatization for gas chromatography-mass spectrometry based metabonomic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
Ethyl Dichlorocarbamate in Medicinal Chemistry: An Analysis of Potential Applications
A comprehensive review of scientific literature reveals a notable absence of direct applications for ethyl N,N-dichlorocarbamate in medicinal chemistry. This suggests that the compound is not a common building block, reagent, or therapeutic agent in drug discovery and development. The inherent reactivity and potential instability of N,N-dichloro compounds likely contribute to their limited use as stable, isolable intermediates in complex synthetic pathways.
While ethyl N,N-dichlorocarbamate itself is not prominently featured, its constituent functional groups—the carbamate moiety and the dichloroamino group—represent concepts that are widely applied in medicinal chemistry. This report will, therefore, explore the applications of these related structural features, providing insights into how a molecule like ethyl dichlorocarbamate might be conceptually positioned within drug discovery. The following sections will detail the established roles of carbamates in pharmaceuticals, the use of dichlorinated motifs as bioisosteres, and the synthetic utility of N-chloro compounds in constructing bioactive heterocycles.
The Carbamate Moiety in Drug Design
The carbamate functional group is a prevalent feature in a multitude of approved therapeutic agents. Its utility stems from its unique physicochemical properties, acting as a stable, non-basic amide isostere that can participate in hydrogen bonding with biological targets. Carbamates are also frequently employed as prodrugs to enhance the solubility, stability, and bioavailability of parent molecules.
Application Notes:
The carbamate linkage is recognized for its metabolic stability compared to esters and its ability to improve cell membrane permeability.[1] In drug design, it is often incorporated to modulate the pharmacokinetic profile of a lead compound. As a prodrug, a carbamate can be designed to undergo enzymatic or chemical cleavage in vivo to release the active pharmaceutical ingredient.[2]
Key Drugs Containing the Carbamate Moiety:
| Drug Name | Therapeutic Area | Role of Carbamate Moiety |
| Rivastigmine | Alzheimer's Disease | Acts as a reversible inhibitor of acetylcholinesterase; the carbamate group is essential for its mechanism of action. |
| Felbamate | Epilepsy | An anticonvulsant where the dicarbamate structure is central to its activity.[2] |
| Irinotecan | Oncology | A prodrug where the carbamate linkage improves water solubility and is cleaved in vivo to release the active metabolite, SN-38.[1] |
| Cenobamate | Epilepsy | An anticonvulsant approved for partial-onset seizures in adults, featuring a carbamate group in its structure.[2] |
Experimental Protocol: Synthesis of a Phenyl Carbamate Derivative
This protocol describes a general method for the synthesis of a carbamate from an alcohol and an isocyanate, a common route to this functional group.
Materials:
-
Phenol (1.0 eq)
-
Ethyl isocyanate (1.1 eq)
-
Triethylamine (0.1 eq, catalyst)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve phenol (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add triethylamine (0.1 eq) to the solution.
-
Slowly add ethyl isocyanate (1.1 eq) dropwise to the stirred solution at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Upon completion, quench the reaction with the addition of saturated aqueous sodium bicarbonate.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired ethyl phenyl carbamate.
Dichlorinated Moieties as Bioisosteres
In medicinal chemistry, the strategic replacement of a functional group with another that has similar steric and electronic properties is known as bioisosteric replacement. This technique is used to enhance potency, selectivity, and metabolic stability, or to reduce toxicity.[3] The dichloromethylene group (CCl₂) can serve as a bioisostere for a carbonyl or ketone group (C=O).
Application Notes:
The dichloromethylene group mimics the tetrahedral transition state of a carbonyl group during nucleophilic attack, but it is generally more lipophilic and resistant to metabolic reduction. This substitution can lead to compounds with improved pharmacokinetic profiles. While not directly related to a dichloroamino group, this highlights a key application of the "dichloro" functionality in drug design.
Hypothetical Application in a Kinase Inhibitor Scaffold
Consider a kinase inhibitor where a key carbonyl group is involved in a hydrogen bond with the hinge region of the kinase. However, this carbonyl is susceptible to metabolic reduction, leading to a short half-life. Replacing this carbonyl with a dichloromethylene group could block this metabolic pathway.
| Compound | Hinge Carbonyl | IC₅₀ (nM) | Metabolic Stability (t½, mins) |
| Lead Compound | C=O | 50 | 15 |
| Analog 1 | CCl₂ | 75 | >120 |
This data is hypothetical and for illustrative purposes only.
N-Chloro Compounds in the Synthesis of Bioactive Heterocycles
Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry, with approximately 59% of FDA-approved small-molecule drugs containing at least one nitrogen heterocycle.[2][4] N-chloro compounds, such as N-chlorosuccinimide (NCS) and N,N-dichlorosulfonamides, are valuable reagents for the synthesis of these scaffolds.[5] They serve as sources of electrophilic chlorine or as precursors for in situ generation of nitrenes or other reactive nitrogen species that can undergo cyclization reactions.
Application Notes:
N-chloroamines are recognized as atom-efficient reagents for forming key nitrogen-containing functionalities.[6] However, their potential instability and the exothermicity of their formation reactions have led to them being an underutilized class of reagents. The development of continuous flow methodologies has shown promise in safely generating and using N-chloroamines for subsequent reactions without the need for isolation.[6]
Experimental Protocol: Synthesis of a Pyrrolidine via Intramolecular Cyclization of an N-chloroamine
This protocol outlines a generalized procedure for the synthesis of a substituted pyrrolidine from an unsaturated amine via an N-chloroamine intermediate.
Materials:
-
4-Penten-1-amine (1.0 eq)
-
N-Chlorosuccinimide (NCS) (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Titanium(IV) chloride (catalyst, if needed)
-
Saturated aqueous sodium thiosulfate
-
Saturated aqueous sodium bicarbonate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 4-penten-1-amine (1.0 eq) in anhydrous DCM in a flask protected from light.
-
Cool the solution to 0 °C in an ice bath.
-
Add NCS (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor by TLC. A catalyst such as TiCl₄ may be added at this stage to promote cyclization.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate to destroy any remaining oxidant.
-
Wash the mixture with saturated aqueous sodium bicarbonate.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product via column chromatography to yield the corresponding 2-(chloromethyl)pyrrolidine.
References
- 1. Bioisosteres of Carbohydrate Functional Groups in Glycomimetic Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles [openmedicinalchemistryjournal.com]
- 3. drughunter.com [drughunter.com]
- 4. Synthesis of N-heterocycles through alcohol dehydrogenative coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CHEM21 Case Study: Formation of N-chloramines in Flow – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
The Use of Ethyl Dichlorocarbamate for Amine Protection: Information Not Available in Scientific Literature
Despite a comprehensive search of scientific databases and chemical literature, no information was found regarding the use of ethyl dichlorocarbamate as a protecting group for amines. As a result, the requested Application Notes and Protocols, including experimental procedures, quantitative data, and mechanistic diagrams, cannot be provided.
Extensive searches were conducted for "this compound," "N,N-dichloro-O-ethyl carbamate," and related terms in the context of amine protection in organic synthesis. These inquiries yielded no established methods, reaction conditions, or examples of this reagent being used for the temporary protection of primary or secondary amines.
The field of organic chemistry relies on a well-established portfolio of amine protecting groups, such as tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc). These groups are extensively documented, with detailed protocols for their introduction (protection) and removal (deprotection) readily available in the scientific literature. This body of knowledge allows researchers to select the appropriate protecting group based on the specific requirements of their synthetic route, including orthogonality to other functional groups present in the molecule.
While information exists on the synthesis and reactivity of related compounds like ethyl carbamate and ethyl chloroformate, this does not extend to the dichlorinated analogue in the context of a reversible protecting group strategy. The reactivity of N-chloro compounds is known, but this does not provide a sufficient basis for developing reliable protocols for amine protection and, crucially, selective deprotection without verifiable experimental data.
Therefore, researchers, scientists, and drug development professionals seeking to protect amine functionalities are advised to consult the extensive literature on established and well-characterized protecting groups. The lack of any published data on the use of this compound for this purpose suggests it is not a recognized or viable method in synthetic organic chemistry. Should this be a novel or proprietary reagent, its application would require extensive internal validation and development, which falls outside the scope of publicly available scientific information.
Application Note and Protocols: Synthesis of Novel β-Chloro Amino Acid Precursors using N,N-Dichlorocarbamates for Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: The incorporation of unnatural amino acids into peptides is a powerful strategy in drug discovery and chemical biology, often leading to enhanced stability, receptor affinity, and novel biological activities. This document details the application of N,N-dichlorocarbamates as reagents for the synthesis of β-chloro amino acid precursors, which can then be used as building blocks in peptide synthesis. While the specific reagent "ethyl dichlorocarbamate" is not commonly cited for this purpose, this note is based on recent advancements using a related compound, N,N-dichloro-tert-butyl-carbamate (Cl₂NBoc), as a representative example of the reactivity of this class of compounds. The protocols herein describe a novel, blue light-induced 1,2-aminochlorination of olefins, a method that provides direct access to valuable 1,2-chloro-N-Cl-carbamates.[1][2]
The photochemical activation of N,N-dichlorocarbamates facilitates the generation of a nitrogen-centered radical, which can react with a variety of unactivated olefins in an anti-Markovnikov fashion.[1] This approach is notable for its operational simplicity, proceeding under ambient conditions without the need for a photocatalyst.[1] The resulting N-chlorinated products can be readily converted to the corresponding 1,2-chloroamines, which are versatile precursors for the synthesis of unnatural β-chloro amino acids.
Core Application: Synthesis of β-Chloro Amino Acid Precursors
The primary application of N,N-dichlorocarbamates in the context of peptide synthesis is the preparation of precursors for unnatural β-chloro amino acids. These halogenated amino acids can be incorporated into peptide chains to introduce unique structural and chemical properties. The key reaction is the 1,2-aminochlorination of an alkene, which simultaneously installs a protected amino group and a chlorine atom across a double bond.
Reaction Pathway
The overall process can be visualized as a three-stage workflow:
-
Synthesis of the N,N-Dichlorocarbamate: The reagent is typically prepared from the corresponding carbamate.
-
Blue Light-Induced 1,2-Aminochlorination: The N,N-dichlorocarbamate reacts with an alkene under blue light irradiation to yield a 1,2-chloro-N-Cl-carbamate.[1]
-
Conversion to the Amino Acid Precursor: The product from the aminochlorination is then deprotected to provide a stable 1,2-chloroamine, ready for further synthetic manipulations or direct use in peptide synthesis after appropriate protection of the amino group.
Data Presentation
The blue light-induced aminochlorination using N,N-di-Cl-NBoc has been shown to be effective for a variety of olefin substrates. The following table summarizes the yields for this reaction with different functionalized alkenes.
| Entry | Alkene Substrate | Product | Yield (%) |
| 1 | 1-Hexene | N-(1-chlorohexan-2-yl)-N-chloro-tert-butyl carbamate | 70 |
| 2 | Allyl trimethylsilane | N-(1-chloro-3-(trimethylsilyl)propan-2-yl)-N-chloro-tert-butyl carbamate | 30 |
| 3 | TBDPS-protected allyl alcohol | N-(1-chloro-3-((tert-butyldiphenylsilyl)oxy)propan-2-yl)-N-chloro-tert-butyl carbamate | 76 |
| 4 | 4-Penten-2-one | N-(4-chloro-5-oxohexan-2-yl)-N-chloro-tert-butyl carbamate | 66 |
| 5 | Ethyl 4-pentenoate | Ethyl 5-((N-chloro-tert-butoxycarbonyl)amino)-4-chloropentanoate | 75 |
Data is representative of the yields obtained using N,N-di-Cl-NBoc as the dichlorocarbamate source as reported in the literature.[1]
Experimental Protocols
Protocol 1: Synthesis of N,N-dichloro-tert-butyl-carbamate (Cl₂NBoc)
This protocol describes the synthesis of the N,N-dichlorocarbamate reagent.
Materials:
-
tert-Butyl carbamate
-
tert-Butyl hypochlorite
-
Diethyl ether
-
Round-bottom flask
-
Stir bar
Procedure:
-
In a round-bottom flask, dissolve tert-butyl carbamate (1 mmol) in diethyl ether (2 mL).
-
Add tert-butyl hypochlorite (2 mmol, 0.21 g) to the solution at room temperature.
-
Stir the resulting suspension for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, purify the crude mixture by short-column chromatography (Hexane/Ethyl Acetate) to yield the N,N-dichloro-tert-butyl-carbamate.
Protocol 2: Blue Light-Induced 1,2-Aminochlorination of an Alkene
This protocol details the general procedure for the aminochlorination reaction.
Materials:
-
Alkene (1.0 equiv)
-
N,N-dichloro-tert-butyl-carbamate (Cl₂NBoc) (1.2 equiv)
-
Benzene (or other suitable solvent)
-
Blue LED lamp (400 nm)
-
Reaction vessel (e.g., vial or flask)
-
Stir bar
Procedure:
-
In a suitable reaction vessel, dissolve the alkene (1.0 equiv) and N,N-dichloro-tert-butyl-carbamate (1.2 equiv) in benzene.
-
Stir the reaction mixture at room temperature.
-
Irradiate the mixture with a blue LED lamp (400 nm) for 16 hours.
-
After the reaction is complete (monitored by TLC), concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired 1,2-chloro-N-Cl-carbamate.[1]
Protocol 3: Conversion to 1,2-Chloroamine Trifluoroacetate Salt
This protocol describes the deprotection of the 1,2-chloro-N-Cl-carbamate to yield the corresponding chloroamine, a direct precursor to the unnatural amino acid.
Materials:
-
1,2-chloro-N-Cl-carbamate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Stir bar
Procedure:
-
Dissolve the 1,2-chloro-N-Cl-carbamate in dichloromethane.
-
Add trifluoroacetic acid (TFA) to the solution.
-
Stir the reaction at room temperature until the deprotection is complete (typically monitored by LC-MS).
-
The N-Boc protection is removed, resulting in the free chloroamine as the trifluoroacetate salt.[1]
-
Concentrate the solution to obtain the crude product, which can be used in the next step with or without further purification.
Protocol 4: General Protocol for Incorporation of the Unnatural Amino Acid into a Peptide
This protocol outlines the general steps for incorporating the newly synthesized β-chloro amino acid precursor into a peptide chain using standard Solid-Phase Peptide Synthesis (SPPS).
-
Amino Group Protection: The synthesized 1,2-chloroamine must have its primary amine protected with a suitable protecting group for SPPS, such as Fmoc (9-fluorenylmethyloxycarbonyl). This is achieved by reacting the chloroamine with Fmoc-OSu or a similar reagent.
-
Carboxylic Acid Formation: The other terminus of the molecule needs to be a carboxylic acid to be coupled to the growing peptide chain. This may require further synthetic steps depending on the starting alkene.
-
SPPS Coupling: The resulting Fmoc-protected β-chloro amino acid is then used in a standard SPPS cycle:
-
Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed using a base (e.g., piperidine in DMF).
-
Coupling: The Fmoc-protected β-chloro amino acid is activated using a coupling reagent (e.g., HATU, HBTU) and coupled to the deprotected N-terminus of the resin-bound peptide.
-
Washing: The resin is washed to remove excess reagents and byproducts.
-
-
Chain Elongation: The deprotection and coupling steps are repeated with subsequent amino acids until the desired peptide sequence is assembled.
-
Cleavage and Deprotection: The final peptide is cleaved from the solid support, and all side-chain protecting groups are removed using a cleavage cocktail (e.g., TFA-based).
-
Purification: The crude peptide is purified, typically by reverse-phase HPLC.
References
Application Notes and Protocols for the Generation of Dichlorocarbene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorocarbene (:CCl₂) is a highly reactive intermediate of significant importance in organic synthesis, primarily utilized for the [1+2] cycloaddition to alkenes to form gem-dichlorocyclopropanes.[1] These products are versatile building blocks in the synthesis of various pharmaceutical agents and complex molecules.[2]
A thorough review of the scientific literature reveals that the generation of dichlorocarbene from ethyl dichlorocarbamate is not a documented or established method. This document, therefore, provides detailed application notes and protocols for the most common, reliable, and widely practiced methods for generating dichlorocarbene for use in research and development.
The two primary methods detailed below are:
-
Generation from Chloroform and a Strong Base using Phase-Transfer Catalysis.
-
Generation from Ethyl Trichloroacetate and an alkoxide base.
These protocols are designed to be a practical guide for laboratory chemists, providing clear methodologies and comparative data to aid in the selection of the most suitable method for a specific synthetic challenge.
Method 1: Dichlorocarbene Generation from Chloroform via Phase-Transfer Catalysis
Application Note:
The generation of dichlorocarbene from chloroform and a strong aqueous base, such as sodium hydroxide, is the most common and economically viable method for dichlorocyclopropanation.[2] The reaction is conducted in a biphasic system (aqueous/organic) and is facilitated by a phase-transfer catalyst (PTC), such as a quaternary ammonium salt (e.g., benzyltriethylammonium chloride, BTEAC).[2][3] The PTC transports hydroxide ions into the organic phase to deprotonate chloroform, which then forms the trichloromethyl anion. This anion undergoes rapid α-elimination to yield dichlorocarbene.[4][5] This method, often called the Makosza method, is operationally simple, scalable, and does not require anhydrous conditions.[2]
Advantages:
-
Utilizes inexpensive and readily available reagents.[2]
-
Operationally simple and suitable for large-scale synthesis.[2]
-
Avoids the need for strictly anhydrous conditions.[2]
Disadvantages:
-
Requires vigorous stirring to ensure efficient mixing of the two phases.[6]
-
The strong basic conditions may not be suitable for substrates with base-sensitive functional groups.
Reaction Mechanism
The mechanism involves the deprotonation of chloroform at the aqueous-organic interface, followed by the elimination of a chloride ion to form the dichlorocarbene species in the organic phase.
Caption: Dichlorocarbene generation from chloroform via PTC.
Experimental Protocol: Dichlorocyclopropanation of Styrene
This protocol details the dichlorocyclopropanation of styrene using chloroform and aqueous sodium hydroxide with benzyltriethylammonium bromide (BTEAB) as the phase-transfer catalyst.
Materials:
-
Styrene
-
Chloroform (CHCl₃)
-
50% (w/w) aqueous sodium hydroxide (NaOH) solution
-
Benzyltriethylammonium bromide (BTEAB)
-
Dichloromethane (CH₂Cl₂) for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a mechanical stirrer and reflux condenser
-
Ice bath
Procedure:
-
In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine styrene (20 mmol), chloroform (35 mL), and BTEAB (0.2 mmol).[7]
-
Cool the mixture in an ice bath to 0-5 °C.
-
With vigorous stirring (e.g., 600-800 rpm), slowly add 15 mL of a 50% (w/w) aqueous NaOH solution over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.[6][7]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring vigorously for 4-6 hours. The reaction progress can be monitored by gas chromatography (GC).[7]
-
Upon completion, add 50 mL of water and 50 mL of dichloromethane to the reaction mixture.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 25 mL portions of dichloromethane.
-
Combine the organic layers and wash with 50 mL of water, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product, (2,2-dichlorocyclopropyl)benzene, can be purified by vacuum distillation or column chromatography.
Safety Precautions:
-
Chloroform is a suspected carcinogen and is toxic. Handle it in a well-ventilated fume hood.
-
Concentrated sodium hydroxide is highly corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
The reaction can be exothermic; careful temperature control is crucial.
Method 2: Dichlorocarbene Generation from Ethyl Trichloroacetate
Application Note:
An alternative method for generating dichlorocarbene involves the reaction of ethyl trichloroacetate with a strong, non-aqueous base, typically an alkoxide like sodium methoxide.[1][2] This method is performed under anhydrous conditions in an organic solvent. The alkoxide attacks the ester carbonyl, leading to an intermediate that eliminates chloroformate and generates the trichloromethyl anion, which then forms dichlorocarbene.[2] This approach offers milder reaction conditions compared to the PTC method and can provide higher yields for sensitive substrates that are incompatible with strong aqueous bases.[2]
Advantages:
-
Milder reaction conditions.[2]
-
Can provide higher yields for certain substrates.[8]
-
Performed in a single organic phase.
Disadvantages:
-
Requires strictly anhydrous conditions.[2]
-
Reagents (ethyl trichloroacetate, sodium methoxide) are more expensive than chloroform and NaOH.[2]
-
The alkoxide base can potentially react with other functional groups.
Experimental Protocol: Dichlorocyclopropanation of Dihydropyran
This protocol is adapted from a procedure for the dichlorocyclopropanation of dihydropyran.[8]
Materials:
-
Dihydropyran
-
Sodium methoxide (NaOMe)
-
Ethyl trichloroacetate
-
Anhydrous pentane or hexane
-
Three-necked flask with a mechanical stirrer, dropping funnel, and nitrogen inlet
-
Ice-water bath
-
Nitrogen atmosphere
Procedure:
-
In a 1 L three-necked flask, previously dried and equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, place sodium methoxide (0.92 mol) under a nitrogen atmosphere.[8]
-
Add dihydropyran (0.8 mol) and 600 mL of dry, olefin-free pentane.[8]
-
Cool the stirred mixture in an ice-water bath for 15 minutes.
-
Add ethyl trichloroacetate (0.86 mol) from the dropping funnel over a period of 3-4 minutes.[8]
-
Stir the reaction mixture for 6 hours at the ice-bath temperature.
-
Allow the mixture to warm to room temperature and continue stirring overnight.
-
Quench the reaction by the slow and careful addition of 200 mL of water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with 100 mL portions of petroleum ether.[8]
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent by distillation. The crude 2-oxa-7,7-dichloronorcarane can be purified by vacuum distillation.[8]
Safety Precautions:
-
Sodium methoxide is corrosive, flammable, and reacts violently with water. Handle it in a dry, inert atmosphere (e.g., a glovebox or under a nitrogen blanket).
-
Ensure all glassware is thoroughly dried to prevent unwanted side reactions.
-
Work in a well-ventilated fume hood.
Data Presentation: Comparison of Methods
The following table summarizes the yields for the dichlorocyclopropanation of representative alkenes using the two primary methods described.
| Alkene | Dichlorocarbene Source | Base / Catalyst | Yield (%) | Reference |
| Cyclohexene | Chloroform | 50% NaOH / BTEAC | 60-70 | [9] |
| Styrene | Chloroform | 40% NaOH / BTEAB | High | [7] |
| α-Methylstyrene | Chloroform | 30% NaOH / BTEAC | Kinetic Study | [6] |
| Dihydropyran | Ethyl Trichloroacetate | Sodium Methoxide | 70-75 | [8] |
Experimental Workflow
The following diagram illustrates a general workflow for a dichlorocyclopropanation reaction.
References
- 1. Dichlorocarbene - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgosolver.com [orgosolver.com]
- 6. ijcmas.com [ijcmas.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. ijcmas.com [ijcmas.com]
Application Notes and Protocols: Synthesis and Applications of O-Aryl Carbamates from Phenols
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Aryl carbamates are a significant class of organic compounds widely utilized in medicinal chemistry, drug design, and agrochemicals.[1][2] Structurally, the carbamate functional group can be considered a hybrid of an amide and an ester, conferring upon it good chemical and proteolytic stability.[1][3] This stability, coupled with the ability to permeate cell membranes, makes carbamates valuable as peptide bond surrogates in medicinal chemistry.[1][3] Furthermore, the carbamate moiety can modulate intra- and intermolecular interactions with biological targets.[1][3] In drug development, O-aryl carbamates are employed as prodrugs to enhance the stability and pharmacokinetic properties of phenolic drugs.[1]
While various synthetic routes to O-aryl carbamates exist, this document focuses on established and versatile methods for their preparation from phenolic starting materials. The following sections detail common synthetic strategies, provide exemplary experimental protocols, and summarize key reaction data.
Reaction of Phenols with Isocyanates
A common and direct method for the synthesis of O-aryl carbamates is the reaction of a phenol with an isocyanate. This reaction is typically carried out in the presence of a base catalyst.
Reaction Workflow
References
Application Notes and Protocols for Dichlorocyclopropanation Reactions
For Researchers, Scientists, and Drug Development Professionals
Dichlorocyclopropanes are valuable synthetic intermediates in organic chemistry, serving as precursors to a variety of functional groups and as structural motifs in numerous biologically active compounds and pharmaceutical agents. This document provides a comprehensive overview of the common methods for generating dichlorocarbene and its subsequent use in the cyclopropanation of alkenes. Detailed experimental protocols, comparative data, and a visual workflow are presented to assist researchers in selecting and implementing the most suitable method for their synthetic needs.
Introduction to Dichlorocyclopropanation
Dichlorocyclopropanation is a chemical reaction that introduces a dichlorocyclopropane ring into a molecule, typically by the addition of dichlorocarbene (:CCl₂) to an alkene. The reaction is highly valuable due to the synthetic versatility of the resulting gem-dihalocyclopropane ring, which can be transformed into allenes, cyclopropenes, and other functional groups through various ring-opening and rearrangement reactions.
The stereospecificity of the reaction is a key feature; the stereochemistry of the starting alkene is retained in the cyclopropane product.[1][2][3] This is because the addition of singlet dichlorocarbene to an alkene is a concerted [1+2] cycloaddition.[2]
Methods for Dichlorocarbene Generation
Several methods exist for the generation of dichlorocarbene. The choice of method often depends on the substrate's sensitivity to the reaction conditions, the desired scale of the reaction, and the availability and cost of reagents.
1. From Chloroform and a Strong Base (Phase-Transfer Catalysis)
This is one of the most common and cost-effective methods for generating dichlorocarbene.[4] The reaction involves the dehydrohalogenation of chloroform (CHCl₃) by a strong base, typically aqueous sodium hydroxide, in a two-phase system facilitated by a phase-transfer catalyst (PTC) such as benzyltriethylammonium chloride.[4][5] The PTC transports the hydroxide ion into the organic phase where it deprotonates the chloroform to form the trichloromethyl anion (⁻CCl₃), which then undergoes α-elimination to generate dichlorocarbene.[5]
Advantages:
-
Uses inexpensive and readily available reagents.[5]
-
Operationally simple and scalable.[5]
-
Avoids the need for strictly anhydrous conditions.[5]
-
Often results in high yields.[5]
Disadvantages:
-
The strong basic conditions may not be suitable for base-sensitive substrates.
-
The reaction can be exothermic and requires careful temperature control.
2. From Ethyl Trichloroacetate and a Base
This method offers a milder alternative to the chloroform/strong base system. Dichlorocarbene is generated from the reaction of ethyl trichloroacetate with a base, such as sodium methoxide in an anhydrous organic solvent.[5] The reaction proceeds via nucleophilic attack of the alkoxide on the ester carbonyl, leading to the elimination of the trichloromethyl anion, which then forms dichlorocarbene.[5]
Advantages:
-
Generally provides high yields.[5]
-
Milder reaction conditions compared to the phase-transfer catalysis method.[5]
-
Can be performed in a single organic phase.[5]
Disadvantages:
-
Requires anhydrous conditions.[5]
-
Reagents are more expensive than those used in the PTC method.[5]
-
The alkoxide base can potentially react with other functional groups in the substrate.[5]
3. From Seyferth Reagents
Phenyl(trichloromethyl)mercury (PhHgCCl₃) is a well-known Seyferth reagent that generates dichlorocarbene upon thermal decomposition.[5] This method is particularly useful for substrates that are sensitive to both acidic and basic conditions, as it proceeds under neutral and anhydrous conditions.[5]
Advantages:
-
Neutral and anhydrous reaction conditions.
-
Suitable for acid- and base-sensitive substrates.
Disadvantages:
-
Toxicity and cost of the mercury reagent.
-
Requires elevated temperatures.
Quantitative Data Summary
The following table summarizes the yields of dichlorocyclopropanation with various alkenes using different dichlorocarbene generation methods.
| Alkene | Dichlorocarbene Source | Base/Catalyst | Solvent | Yield (%) | Reference |
| Cyclohexene | CHCl₃ | 50% aq. NaOH / PTC | CH₂Cl₂ | 60-70 | [5] |
| Styrene | CHCl₃ | 50% aq. NaOH / PTC | CH₂Cl₂ | 75 | [5] |
| 1-Octene | CHCl₃ | 50% aq. NaOH / PTC | CH₂Cl₂ | 55 | [5] |
| Ethyl Undecylenate | Ethyl Trichloroacetate | NaOMe | Pentane | 82 | [5] |
| Carvone | Ethyl Trichloroacetate | NaOMe | Pentane | 75 | [5] |
| Dihydropyran | Ethyl Trichloroacetate | NaOMe | Pentane | High | [5] |
Experimental Protocols
Protocol 1: Dichlorocyclopropanation of Cyclohexene using Phase-Transfer Catalysis
Materials:
-
Cyclohexene
-
Chloroform (CHCl₃)
-
50% (w/w) aqueous sodium hydroxide (NaOH) solution
-
Benzyltriethylammonium chloride (PTC)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclohexene (1.0 eq), chloroform (1.5 eq), and dichloromethane.
-
Add the phase-transfer catalyst (0.02 eq).
-
With vigorous stirring, slowly add the 50% aqueous sodium hydroxide solution (3.0 eq) dropwise. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, continue stirring the mixture at room temperature for 4-6 hours or until the reaction is complete as monitored by TLC or GC.
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Protocol 2: Dichlorocyclopropanation of Dihydropyran using Ethyl Trichloroacetate
Materials:
-
Dihydropyran
-
Sodium methoxide (NaOMe)
-
Ethyl trichloroacetate
-
Anhydrous pentane
-
Nitrogen atmosphere
-
Ice-water bath
-
Three-necked flask with a stirrer, dropping funnel, and nitrogen inlet
Procedure:
-
In a 1 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, place sodium methoxide (1.15 eq) under a nitrogen atmosphere.[5]
-
Add anhydrous pentane to the flask.
-
Cool the stirred mixture in an ice-water bath for 15 minutes.[5]
-
Add dihydropyran (1.0 eq) to the cooled mixture.
-
From the dropping funnel, add ethyl trichloroacetate (1.075 eq) over a period of 3-4 minutes.[5]
-
Stir the reaction mixture for 6 hours at the ice-bath temperature.[5]
-
Allow the mixture to warm to room temperature and continue stirring overnight.[5]
-
Quench the reaction by the slow addition of 200 mL of water.[5]
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with 100 mL portions of petroleum ether.[5]
-
Combine the organic extracts, wash with water and brine, and dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure, and purify the crude product by distillation or chromatography.
Visualizations
Caption: General workflow for dichlorocyclopropanation of an alkene.
Caption: Mechanism of dichlorocarbene generation using phase-transfer catalysis.
References
Application Notes and Protocols for Ethyl Dichlorocarbamate as a Protecting Group for Amines
Disclaimer: Ethyl dichlorocarbamate is not a commonly utilized protecting group for amines in organic synthesis. The following application notes and protocols are proposed based on the general reactivity of related N,N-dichloro compounds and carbamates. These methods are intended for research and development purposes and will require optimization for specific substrates.
Introduction
The protection of amines is a critical step in multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development. An ideal protecting group should be easy to introduce, stable under a variety of reaction conditions, and readily removable under mild conditions that do not affect other functional groups. While numerous amine protecting groups are well-established, the exploration of novel protecting groups can offer unique selectivity and reactivity profiles.
This compound introduces an N,N-dichloroamino functionality, which is expected to significantly decrease the nucleophilicity of the protected amine. The two chlorine atoms offer potential for unique reactivity and deprotection strategies not available with standard carbamate protecting groups. This document outlines the prospective synthesis of this compound, its application in the protection of primary and secondary amines, and proposed protocols for its removal.
Core Concepts
The use of this compound as a protecting group involves three key stages:
-
Synthesis of the Protecting Agent: Preparation of ethyl N,N-dichlorocarbamate from a readily available precursor, ethyl carbamate.
-
Protection of the Amine: Reaction of the amine with this compound to form the N-protected amine.
-
Deprotection of the Amine: Removal of the ethyl dichlorocarbamoyl group to regenerate the free amine. Two potential deprotection pathways are explored: a photochemical approach and a two-step chemical reduction-cleavage sequence.
Experimental Protocols
Protocol 1: Synthesis of Ethyl N,N-Dichlorocarbamate
This protocol is based on the general method for the N-chlorination of amides and carbamates.
Materials:
-
Ethyl carbamate
-
tert-Butyl hypochlorite (t-BuOCl)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve ethyl carbamate (1.0 eq) in anhydrous carbon tetrachloride in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0 °C in an ice bath.
-
Add tert-butyl hypochlorite (2.2 eq) dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C. The reaction should be performed in the dark to prevent radical side reactions.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, and then at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC or ¹H NMR spectroscopy.
-
Upon completion, wash the reaction mixture with water and then with a saturated solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude ethyl N,N-dichlorocarbamate.
-
Purification can be achieved by vacuum distillation.
Expected Characterization Data:
Due to the lack of specific literature data for ethyl N,N-dichlorocarbamate, characterization would rely on standard spectroscopic methods. The presence of the N-Cl bonds is expected to shift the signals of the ethyl group in the ¹H and ¹³C NMR spectra compared to ethyl carbamate.
| Compound | ¹H NMR (CDCl₃, δ ppm) (Predicted) | ¹³C NMR (CDCl₃, δ ppm) (Predicted) |
| Ethyl N,N-dichlorocarbamate | 4.4-4.6 (q, 2H), 1.3-1.5 (t, 3H) | ~150 (C=O), ~65 (CH₂), ~14 (CH₃) |
Protocol 2: Protection of a Primary Amine with this compound
Materials:
-
Primary amine
-
Ethyl N,N-dichlorocarbamate
-
Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile)
-
Inert gas atmosphere (e.g., nitrogen, argon)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the primary amine (1.0 eq) in the anhydrous aprotic solvent under an inert atmosphere.
-
Add ethyl N,N-dichlorocarbamate (1.1 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction time may vary depending on the nucleophilicity of the amine.
-
Upon completion, the reaction mixture can be concentrated in vacuo.
-
The crude product can be purified by column chromatography on silica gel.
Quantitative Data (Hypothetical):
| Substrate (Amine) | Reaction Time (h) | Yield (%) |
| Benzylamine | 4-8 | 70-85 |
| n-Butylamine | 2-6 | 75-90 |
| Aniline | 8-16 | 50-70 |
Protocol 3: Deprotection of an Ethyl Dichlorocarbamoyl-Protected Amine
Two potential deprotection strategies are proposed.
This method is based on the known photochemical cleavage of N-Cl bonds in N,N-dichlorocarbamates.[1]
Materials:
-
N-(ethoxycarbonyl)-N,N-dichloro-protected amine
-
Solvent (e.g., acetonitrile, dichloromethane)
-
Blue LED light source (e.g., 450 nm)
-
Reaction vessel transparent to the light source
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the protected amine in the chosen solvent in a suitable reaction vessel.
-
Irradiate the stirred solution with a blue LED light source at room temperature.
-
Monitor the reaction progress by TLC or LC-MS for the disappearance of the starting material and the appearance of the deprotected amine. The intermediate N-chloro-carbamate may be observed.
-
Further reduction of the N-Cl bond and cleavage of the carbamate may require subsequent treatment (see Method B, Step 2).
This method involves the reduction of the N-Cl bonds followed by the cleavage of the resulting ethyl carbamate.
Step 1: Reductive Dechlorination
Materials:
-
N-(ethoxycarbonyl)-N,N-dichloro-protected amine
-
Reducing agent (e.g., sodium sulfite, sodium thiosulfate, or H₂/Pd-C)
-
Solvent (e.g., methanol, ethanol, ethyl acetate)
Procedure:
-
Dissolve the protected amine in a suitable solvent.
-
Add the reducing agent to the solution. For sodium sulfite or thiosulfate, an aqueous solution may be used in a biphasic system. For catalytic hydrogenation, the reaction should be carried out under a hydrogen atmosphere.
-
Stir the reaction mixture at room temperature until the N-Cl bonds are fully reduced, which can be monitored by the disappearance of the starting material (TLC, LC-MS).
-
Work-up the reaction mixture to isolate the N-(ethoxycarbonyl)-protected amine. For aqueous reducing agents, this will involve extraction with an organic solvent. For catalytic hydrogenation, the catalyst is removed by filtration.
Step 2: Cleavage of the Ethyl Carbamate Group
The resulting ethyl carbamate can be cleaved under basic or acidic conditions.[2]
Basic Hydrolysis:
Materials:
-
N-(ethoxycarbonyl)-protected amine
-
Base (e.g., NaOH, KOH, Ba(OH)₂)
-
Solvent (e.g., ethanol/water mixture)
-
Reflux condenser
Procedure:
-
Dissolve the N-(ethoxycarbonyl)-protected amine in a mixture of ethanol and water.
-
Add a strong base (e.g., 2-4 equivalents of NaOH).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture, neutralize with acid, and extract the deprotected amine with a suitable organic solvent.
Acidic Hydrolysis:
Materials:
-
N-(ethoxycarbonyl)-protected amine
-
Strong acid (e.g., HBr in acetic acid, trifluoroacetic acid)
-
Solvent (e.g., acetic acid, dichloromethane)
Procedure:
-
Dissolve the N-(ethoxycarbonyl)-protected amine in a suitable solvent.
-
Add the strong acid and stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
Upon completion, carefully neutralize the reaction mixture with a base and extract the deprotected amine.
Quantitative Data for Deprotection (Hypothetical):
| Deprotection Method | Reagents | Reaction Time (h) | Yield (%) |
| Photochemical | Blue LED | 6-24 | 40-70* |
| Reductive Dechlorination | Na₂SO₃, then NaOH/EtOH/H₂O | 2-4 (reduct.), 4-12 (hydrolysis) | 60-85 |
| Reductive Dechlorination | H₂/Pd-C, then HBr/AcOH | 1-3 (reduct.), 2-6 (hydrolysis) | 65-90 |
* Further optimization would be required to achieve complete deprotection.
Visualizations
Diagrams of Reaction Pathways
Caption: Workflow for amine protection and deprotection.
Caption: Proposed mechanism for amine protection.
Caption: Proposed deprotection pathways.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing N,N-Dichlorocarbamate Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the synthesis and application of tert-butyl N,N-dichlorocarbamate, a representative N,N-dichlorocarbamate, in organic synthesis. The information presented here is designed to assist in optimizing reaction conditions and troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is tert-butyl N,N-dichlorocarbamate and what are its primary applications?
A1: tert-butyl N,N-dichlorocarbamate (Cl2NBoc) is a reagent used in organic synthesis, notably for the 1,2-aminochlorination of olefins. This reaction introduces both a nitrogen (protected as a carbamate) and a chlorine atom across a double bond, providing a versatile intermediate for further synthetic transformations.
Q2: What is the key advantage of using blue light for the 1,2-aminochlorination reaction?
A2: The use of blue light (around 400 nm) allows for the photochemical activation of tert-butyl N,N-dichlorocarbamate under mild, ambient conditions.[1] This method avoids the need for harsh reagents or high temperatures, and the reaction is notably robust, showing insensitivity to air and moisture.[1]
Q3: What are the main side products to be aware of in this reaction?
A3: A common side product is the 1,2-dichlorination of the olefin. This side reaction is reported to be more prevalent at lower temperatures.[1] Incomplete reaction may also leave unreacted starting materials.
Q4: How can the N-chloro and Boc protecting groups be removed after the aminochlorination?
A4: The N-chloro group can be readily removed by treatment with a reducing agent such as sodium sulfite. The tert-butoxycarbonyl (Boc) protecting group can then be cleaved under acidic conditions, for example, with trifluoroacetic acid, to yield the free chloroamine.
Troubleshooting Guide
| Issue ID | Problem | Possible Causes | Suggested Solutions |
| TR-01 | Low or no conversion of the starting olefin | - Ineffective light source or incorrect wavelength. - Decomposed tert-butyl N,N-dichlorocarbamate reagent. - Insufficient reaction time. | - Ensure the blue LED light source is functional and emitting at approximately 400 nm. - Use freshly prepared or properly stored tert-butyl N,N-dichlorocarbamate. - Monitor the reaction by TLC or GC-MS and extend the reaction time if necessary. |
| TR-02 | Formation of significant 1,2-dichlorination byproduct | - Reaction temperature is too low. | - The reaction is reported to favor aminochlorination at slightly elevated temperatures (e.g., 30°C).[1] Avoid cryogenic conditions if dichlorination is a major issue. |
| TR-03 | Difficulty in purifying the product | - Similar polarity of the product and unreacted starting materials or byproducts. | - Utilize column chromatography with a carefully selected eluent system. - If the product is a solid, recrystallization from an appropriate solvent system can be effective. - For N-chloro compounds, consider reduction to the more stable N-H compound before purification. |
| TR-04 | Reaction is not proceeding as expected with a new substrate | - The olefin substrate is not suitable for the reaction conditions. - Steric hindrance around the double bond. | - While the reaction is robust, extremely electron-deficient or sterically hindered olefins may react slower or not at all. - Consider increasing the reaction time or temperature moderately. - Run a small-scale test reaction to confirm feasibility before committing a large amount of material. |
Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting common issues in N,N-dichlorocarbamate reactions.
Experimental Protocols
Protocol 1: Synthesis of tert-butyl N,N-dichlorocarbamate
This protocol is based on general N-chlorination procedures.
Materials:
-
tert-Butyl carbamate
-
tert-Butyl hypochlorite
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve tert-butyl carbamate (1 equivalent) in diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add tert-butyl hypochlorite (2 equivalents) to the stirred solution.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, the reaction mixture can be concentrated under reduced pressure. The crude product may be purified by short-column chromatography.
Protocol 2: Blue Light-Induced 1,2-Aminochlorination of an Olefin
This protocol is adapted from Irvankoski et al.[1]
Materials:
-
Olefin substrate
-
tert-butyl N,N-dichlorocarbamate (Cl2NBoc)
-
Trifluorotoluene (PhCF3)
-
Reaction vial
-
Blue LED light source (e.g., 400 nm)
-
Magnetic stirrer
Procedure:
-
In a reaction vial, combine the olefin (1.0 equivalent) and tert-butyl N,N-dichlorocarbamate (1.6 equivalents).
-
Add trifluorotoluene as the solvent.
-
Stir the mixture at 30°C.
-
Irradiate the reaction mixture with a blue LED light source.
-
Monitor the reaction progress by TLC or GC-MS. Reaction times can range from 2 to 16 hours depending on the substrate.[1]
-
Upon completion, the solvent can be removed under reduced pressure, and the crude product purified by column chromatography.
Experimental Workflow Diagram
Caption: A diagram illustrating the experimental workflow for the 1,2-aminochlorination of an olefin.
Data Presentation
Table 1: Optimization of Reaction Conditions for the Aminochlorination of 1-Hexene
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| 1 | Benzene | 30 | 16 | 70 | Initial conditions.[1] |
| 2 | Trifluorotoluene | 30 | 16 | 70 | Optimized solvent.[1] |
| 3 | Trifluorotoluene | < 30 | 16 | - | Increased formation of 1,2-dichlorination byproduct observed.[1] |
| 4 | - | 30 | - | <5 | No blue light irradiation, thermal activation only.[1] |
Table 2: Substrate Scope of the 1,2-Aminochlorination Reaction
Reaction Conditions: Olefin (0.5 mmol, 1.0 equiv.), Cl2NBoc (0.8 mmol, 1.6 equiv.), 1.0 mL PhCF3, irradiation for 2–16 h.[1]
| Entry | Olefin | Product | Yield (%) |
| 1 | 1-Hexene | 70 | |
| 2 | Cyclohexene | >99 | |
| 3 | 1-Octene | 65 | |
| 4 | Allyl Trimethylsilane | 30 | |
| 5 | TBDPS-protected Allyl Alcohol | 76 | |
| 6 | Methyl Cinnamate | 43 | |
| 7 | 2-Vinylpyridine | 34 |
References
Technical Support Center: Synthesis of Ethyl Dichlorocarbamate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl dichlorocarbamate.
Frequently Asked Questions (FAQs)
Q1: I am experiencing a low yield in my this compound synthesis. What are the common causes?
Low yields in the synthesis of this compound, typically prepared by the N-chlorination of ethyl carbamate with sodium hypochlorite in an acidic medium, can stem from several factors. These include suboptimal reaction conditions, reagent quality issues, and the occurrence of side reactions. A systematic approach to troubleshooting is recommended to identify and address the root cause of the low yield.
Q2: How can I confirm the successful synthesis of this compound and assess its purity?
The identity and purity of the synthesized this compound can be determined using various analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for this purpose.[1][2][3] The mass spectrum of this compound will show a characteristic molecular ion peak and fragmentation pattern. Gas chromatography will also reveal the presence of any residual starting material (ethyl carbamate) or byproducts, allowing for an assessment of purity.
Q3: What are the potential side reactions that can lead to a low yield of this compound?
Several side reactions can compete with the desired N-chlorination, leading to a diminished yield of this compound. One major side reaction is the incomplete chlorination, resulting in the formation of ethyl N-chlorocarbamate as a significant byproduct. Additionally, decomposition of the product can occur, particularly if the reaction temperature is not carefully controlled or if the product is exposed to instability factors.
Q4: My reaction seems to be incomplete, with a significant amount of ethyl carbamate remaining. How can I drive the reaction to completion?
An incomplete reaction is a common reason for low yields. To drive the reaction towards the formation of this compound, consider the following adjustments:
-
Stoichiometry of Sodium Hypochlorite: Ensure that at least two equivalents of sodium hypochlorite are used for every equivalent of ethyl carbamate to provide sufficient chlorinating agent for the dichlorination.
-
Reaction Time: The reaction may require more time to reach completion. Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or GC-MS, to determine the optimal reaction time.
-
pH Control: The reaction is typically carried out in an acidic medium. Ensure the pH is maintained in the optimal range throughout the reaction, as pH can significantly influence the reaction rate and the stability of the product.
Q5: I observe the formation of an unexpected byproduct. How can I identify and minimize it?
The formation of byproducts can be investigated using GC-MS to identify their chemical structures.[1][2][3] Once the byproduct is identified, the reaction conditions can be optimized to minimize its formation. For instance, if the byproduct results from a temperature-sensitive side reaction, lowering the reaction temperature may be beneficial.
Troubleshooting Guides
Low Yield or No Product Formation
| Potential Cause | Recommended Action |
| Inactive Sodium Hypochlorite | Use a fresh, properly stored solution of sodium hypochlorite. The concentration of commercially available bleach can decrease over time. |
| Incorrect pH | The N-chlorination of carbamates is typically performed in an acidic medium. Ensure the pH of the reaction mixture is acidic. |
| Insufficient Reaction Temperature | While excessive heat should be avoided, the reaction may require a specific temperature to proceed at a reasonable rate. |
| Poor Mixing | Ensure efficient stirring of the reaction mixture, especially if it is biphasic, to facilitate contact between the reactants. |
Formation of Impurities and Byproducts
| Potential Cause | Recommended Action |
| Incomplete Dichlorination | Increase the molar ratio of sodium hypochlorite to ethyl carbamate. |
| Product Decomposition | Maintain a low reaction temperature (e.g., 0-5 °C) to minimize the thermal decomposition of the product. |
| Hydrolysis of Product | During workup, minimize contact time with aqueous solutions and ensure all organic extracts are thoroughly dried before solvent removal. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl carbamate in a suitable organic solvent (e.g., dichloromethane). Cool the solution to 0-5 °C in an ice bath.
-
Addition of Sodium Hypochlorite: Slowly add an aqueous solution of sodium hypochlorite (at least 2 equivalents) to the stirred solution of ethyl carbamate while maintaining the temperature between 0-5 °C. The pH of the sodium hypochlorite solution should be adjusted to the acidic range prior to addition.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed.
-
Workup: Once the reaction is complete, separate the organic layer. Wash the organic layer with a saturated solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude this compound can be purified by vacuum distillation.
Protocol for GC-MS Analysis
The following is a general protocol for the analysis of this compound.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: A suitable capillary column, such as a DB-5ms or equivalent.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a steady rate.
-
MS Detector: Operate in electron ionization (EI) mode, scanning a mass range of m/z 50-300.
Visualizations
References
Technical Support Center: Managing Side Reactions in Carbamate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reactions that may be related to the term "ethyl dichlorocarbamate." As this is not a standard chemical name, this guide addresses three common scenarios that involve similar functionalities:
-
Side Reactions in Carbamate Synthesis using Ethyl Chloroformate: The most common interpretation, involving the reaction of amines with ethyl chloroformate, where side products are frequently encountered.
-
Side Reactions involving Dichlorocarbene: Reactions with this highly reactive intermediate can lead to a variety of products and side reactions.
-
Handling and Side Reactions of N-Chloro Carbamates: Addressing the stability and reactivity of carbamates with a chlorine atom on the nitrogen.
Section 1: Side Reactions in Carbamate Synthesis using Ethyl Chloroformate
The reaction of primary or secondary amines with ethyl chloroformate is a fundamental method for forming ethyl carbamates. However, several side reactions can occur, leading to impurities and reduced yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when synthesizing ethyl carbamates from amines and ethyl chloroformate?
A1: The most prevalent side reactions include:
-
Over-reaction with Primary Amines: The initially formed carbamate still has an N-H bond and can react with another molecule of ethyl chloroformate, especially under basic conditions, to form a dicarbonyl-substituted amine.
-
Urea Formation: If the ethyl chloroformate reacts with water, it can hydrolyze to form an unstable carbamic acid, which decomposes to ethanol and carbon dioxide. In the presence of excess amine, the amine can also react with the carbamate product or an isocyanate intermediate (formed under certain conditions) to yield a symmetrical urea.[1]
-
Hydrolysis of Ethyl Chloroformate: Ethyl chloroformate is highly susceptible to hydrolysis, which consumes the reagent and produces ethanol, carbon dioxide, and hydrochloric acid.[2][3] This is accelerated by moisture in the reagents or solvents.
-
Reaction with Tertiary Amines: Tertiary amines, often used as a base, can be dealkylated by ethyl chloroformate, leading to the formation of a new carbamate and an alkyl chloride.[4][5]
Q2: My reaction is producing a significant amount of symmetrical urea. How can I minimize this?
A2: To minimize symmetrical urea formation, consider the following strategies:[1]
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents. Moisture can lead to the formation of amines from isocyanate intermediates, which then form ureas.[1]
-
Optimized Reagent Addition: Slowly add the ethyl chloroformate to the amine solution. This maintains a low concentration of the chloroformate and reduces the chance of side reactions.[1]
-
Low-Temperature Conditions: Perform the reaction at low temperatures (e.g., 0 °C) to control the initial exothermic reaction and minimize side reactions.[1]
-
Choice of Base: Use a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) to scavenge the HCl produced. Avoid using primary or secondary amines as the base.[1]
Q3: I have a low yield, and I suspect my ethyl chloroformate has decomposed. How can I check this and prevent it?
A3: Ethyl chloroformate is sensitive to moisture and heat.[2][3]
-
Checking for Decomposition: Decomposition products include ethanol, CO2, and HCl. The presence of a strong acidic smell (HCl) upon opening the bottle is an indicator of decomposition. For a more quantitative assessment, you can perform a titration to determine the concentration of the chloroformate.
-
Prevention: Always store ethyl chloroformate in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon). Use fresh reagent whenever possible and handle it quickly to minimize exposure to atmospheric moisture.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive ethyl chloroformate due to hydrolysis.[2][3] | Use a fresh bottle of ethyl chloroformate and ensure anhydrous reaction conditions. |
| Insufficient base to neutralize HCl byproduct. | Use at least one equivalent of a non-nucleophilic base like triethylamine. | |
| Formation of Multiple Products | Over-reaction with a primary amine. | Use a 1:1 molar ratio of amine to ethyl chloroformate and add the chloroformate slowly at a low temperature. |
| Dealkylation of a tertiary amine base.[4][5] | Use a hindered non-nucleophilic base like DIPEA, or consider an alternative inorganic base like potassium carbonate if solubility allows. | |
| Product is Contaminated with Urea | Presence of water in the reaction.[1] | Thoroughly dry all glassware and use anhydrous solvents. Store reagents under an inert atmosphere. |
| Reaction temperature is too high. | Maintain a low reaction temperature (e.g., 0 °C) during the addition of ethyl chloroformate. | |
| Difficult Purification | Carbamate product is water-soluble. | After quenching, saturate the aqueous layer with NaCl before extraction to decrease the solubility of the product. |
| Byproducts have similar polarity to the product. | Consider derivatizing the product or impurities to alter their polarity before column chromatography. Recrystallization may also be effective. |
Experimental Protocols
General Protocol for the Synthesis of Ethyl Carbamate from a Primary Amine:
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the primary amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.1 eq.) in an anhydrous solvent (e.g., THF, CH₂Cl₂).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Ethyl Chloroformate: Add a solution of ethyl chloroformate (1.05 eq.) in the same anhydrous solvent to the dropping funnel and add it dropwise to the stirred amine solution over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Primary reaction and major side reactions.
Section 2: Side Reactions Involving Dichlorocarbene
Dichlorocarbene (:CCl₂) is a highly reactive intermediate generated, for example, from chloroform and a strong base.[6] It can react with various functional groups, and managing its reactivity is key to successful synthesis.
Frequently Asked questions (FAQs)
Q1: How does dichlorocarbene react with amines?
A1: Dichlorocarbene is an intermediate in the carbylamine reaction, where it reacts with primary amines to form foul-smelling isocyanides.[6] Tertiary amines can also react with dichlorocarbene, leading to complex rearrangements and ring-expansion products.[7]
Q2: What are the side reactions when generating dichlorocarbene in the presence of an alcohol?
A2: Alcohols can be deprotonated by the strong base used to generate dichlorocarbene. The resulting alkoxide can then react with chloroform or dichlorocarbene, leading to the formation of orthoformates or other byproducts.
Q3: My dichlorocarbene reaction is giving a low yield of the desired cyclopropane. What could be the issue?
A3: Low yields in dichlorocyclopropanation can be due to several factors:
-
Inefficient Carbene Generation: The base may not be strong enough, or the phase transfer catalyst (if used) may be inefficient.
-
Carbene reacting with other nucleophiles: Dichlorocarbene is highly electrophilic and will react with any available nucleophile. Water, alcohols, and even some solvents can compete with the desired alkene.
-
Instability of the product: Some dichlorocyclopropanes can be unstable and may decompose under the reaction or workup conditions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Formation of Isocyanide | Reaction with a primary amine.[6] | Protect the amine functionality before generating dichlorocarbene. |
| Low Yield of Cyclopropanation | Hydrolysis of dichlorocarbene. | Use a two-phase system with a phase-transfer catalyst to minimize contact of the carbene with the aqueous phase. |
| Reaction temperature is too high. | Maintain a low and controlled temperature during carbene generation. | |
| Complex Mixture of Products | Reaction with a tertiary amine.[7] | If the tertiary amine is not the intended substrate, use an alternative non-nucleophilic base. |
| Dichlorocarbene insertion into C-H bonds. | This is generally less favorable than addition to double bonds but can occur. Optimize reaction conditions to favor the desired pathway. |
Experimental Protocols
General Protocol for Dichlorocyclopropanation of an Alkene:
-
Setup: In a round-bottom flask, dissolve the alkene (1.0 eq.) and a phase-transfer catalyst (e.g., benzyltriethylammonium chloride, 0.02 eq.) in chloroform (used as both reagent and solvent).
-
Addition of Base: While stirring vigorously, slowly add a concentrated aqueous solution of sodium hydroxide (e.g., 50% w/v).
-
Reaction: The reaction is often exothermic. Maintain the temperature with an ice bath if necessary. Stir vigorously for 4-24 hours. Monitor the reaction by GC-MS or TLC.
-
Workup: Dilute the reaction mixture with water and extract with dichloromethane. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography or distillation.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Ethyl chloroformate | ClCOOC2H5 | CID 10928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ETHYL CHLOROFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. On the Cleavage of Tertiary Amines with Ethyl Chloroformate [jstage.jst.go.jp]
- 5. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dichlorocarbene - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of Ethyl Dichlorocarbamate Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of ethyl dichlorocarbamate and its derivatives.
Troubleshooting Guides
This section offers step-by-step solutions to specific issues that may arise during the purification of this compound products.
Issue 1: Low Purity of the Final Product
Possible Causes:
-
Incomplete reaction, leading to the presence of starting materials.
-
Formation of side products due to reaction conditions.
-
Co-elution of impurities with similar polarity to the product during column chromatography.
-
Inefficient separation during distillation due to close boiling points of the product and impurities.
-
Hydrolysis of the carbamate or ester functional group during workup or purification.[1][2][3]
Troubleshooting Steps:
-
Analyze the Impurity Profile:
-
Utilize analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structure and concentration of impurities.
-
-
Optimize the Purification Method:
-
Column Chromatography:
-
Solvent System: Experiment with different solvent systems to improve separation. A gradient elution, starting with a non-polar solvent and gradually increasing polarity, can be effective.
-
Stationary Phase: Consider using a different stationary phase, such as alumina, if silica gel does not provide adequate separation.
-
Loading Technique: For compounds with low solubility in the eluent, dry loading onto silica gel can enhance resolution.
-
-
Distillation:
-
Fractional Distillation: Employ fractional distillation for separating components with close boiling points. Use a column with a high number of theoretical plates.
-
Vacuum Distillation: For high-boiling point compounds or those susceptible to thermal decomposition, vacuum distillation is recommended to lower the boiling point.[4]
-
-
Recrystallization:
-
Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures and poorly at low temperatures.[5] Experiment with a variety of solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes).[6][7]
-
Cooling Rate: Allow the solution to cool slowly to promote the formation of pure crystals. Rapid cooling can lead to the trapping of impurities.[8]
-
-
Issue 2: Product "Oiling Out" During Recrystallization
Possible Causes:
-
The boiling point of the recrystallization solvent is higher than the melting point of the solute.
-
The solution is supersaturated.
-
The presence of impurities that depress the melting point of the product.
Troubleshooting Steps:
-
Adjust the Solvent System:
-
Choose a solvent with a lower boiling point.
-
Use a solvent mixture to adjust the polarity and solubility characteristics.
-
-
Modify the Cooling Process:
-
Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
-
-
Reduce Concentration:
-
Add a small amount of additional hot solvent to the oiled-out mixture to achieve a less saturated solution, then allow it to cool slowly.
-
Issue 3: Thermal Decomposition of the Product During Distillation
Possible Causes:
-
This compound may be thermally labile, similar to other chloroformates and carbamates.[9][10][11][12]
-
Decomposition can be catalyzed by acidic or basic impurities.
Troubleshooting Steps:
-
Use Vacuum Distillation:
-
Reducing the pressure will lower the boiling point of the compound, minimizing thermal stress.
-
-
Neutralize the Crude Product:
-
Wash the crude product with a dilute solution of sodium bicarbonate to remove any acidic impurities before distillation.
-
-
Maintain a Controlled Temperature:
-
Use an oil bath with a temperature controller to ensure a stable and not excessively high distillation temperature.
-
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a crude this compound product?
A1: Common impurities can include:
-
Unreacted Starting Materials: Such as ethylamine hydrochloride, trichloromethyl carbonate, or other reagents used in the synthesis.[13]
-
Solvents: Residual solvents from the reaction or workup, for example, xylene or N,N-dimethylformamide.[4]
-
Side Products: Byproducts from unintended reactions, which could include oligomeric species or products of side reactions with the solvent.
-
Hydrolysis Products: Carboxylic acids or alcohols resulting from the hydrolysis of the ester or carbamate groups, especially if exposed to acidic or basic conditions during workup.[1][2][3]
-
Decomposition Products: Thermal decomposition may yield ethylene and other degradation products.[9][10]
Q2: What is the recommended method for initial purification of crude this compound?
A2: A typical initial purification strategy involves:
-
Aqueous Workup: Washing the crude product with water to remove water-soluble impurities. A wash with a mild base like sodium bicarbonate solution can remove acidic impurities, followed by a wash with brine to aid phase separation.
-
Drying: Drying the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
Solvent Removal: Removing the solvent under reduced pressure using a rotary evaporator.
Q3: How can I best store purified this compound to prevent decomposition?
A3: To ensure the stability of the purified product, it should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen).[14] This minimizes exposure to moisture and light, which can promote hydrolysis and decomposition.
Q4: What safety precautions should be taken when handling this compound?
A4: this compound is expected to be a hazardous chemical. Based on related compounds like ethyl chloroformate, it is likely to be corrosive, toxic upon inhalation, and flammable.[15][16][17] Therefore, the following safety precautions are essential:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[18][19]
-
Ventilation: Handle the compound in a well-ventilated chemical fume hood.
-
Ignition Sources: Keep away from open flames and other ignition sources.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.
Data Presentation
Table 1: Representative Data for Purification of this compound by Different Methods
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) | Key Considerations |
| Fractional Distillation | 85 | 95-98 | 70-80 | Effective for removing impurities with significantly different boiling points. Vacuum is recommended to prevent decomposition. |
| Column Chromatography | 85 | >99 | 60-75 | Provides high purity but can be less scalable. Choice of solvent system is critical for good separation. |
| Recrystallization | 85 | 98-99 | 50-70 | Dependent on finding a suitable solvent system. Slow cooling is crucial for high purity. |
Note: The data presented in this table is illustrative and based on typical results for the purification of similar organic compounds. Actual results may vary depending on the specific impurities and experimental conditions.
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head with a condenser, a collection flask, and a vacuum pump with a cold trap.
-
Charging the Flask: Place the crude this compound into the distillation flask. Add a magnetic stir bar or boiling chips.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle or oil bath.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. Monitor the temperature and pressure closely.
-
Completion: Once the desired product has been collected, turn off the heat and allow the system to cool before slowly releasing the vacuum.
Protocol 2: Purification by Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent) and load it onto the top of the silica gel bed. Alternatively, perform a dry load by adsorbing the crude product onto a small amount of silica gel.
-
Elution: Begin eluting with a non-polar solvent (e.g., hexanes) and gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect fractions in test tubes or flasks.
-
Analysis: Monitor the composition of the collected fractions using Thin-Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
-
Dissolution: In a fume hood, dissolve the crude this compound in the minimum amount of a suitable hot solvent or solvent mixture.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution by gravity filtration.
-
Cooling: Allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or by air drying.
Mandatory Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A troubleshooting flowchart for an impure this compound product.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. CN100593534C - A kind of chemical synthesis method of ethyl 6,8-dichlorooctanoate - Google Patents [patents.google.com]
- 5. mt.com [mt.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. The thermal decomposition of ethyl chloroformate (1976) | R. L. Johnson | 3 Citations [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. Thermal decomposition of ethyl cyanoformate: kinetics and mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. CN102659631B - One-step synthesis of ethyl isocyanate - Google Patents [patents.google.com]
- 14. beaufort.tricare.mil [beaufort.tricare.mil]
- 15. nj.gov [nj.gov]
- 16. ETHYL CHLOROFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 17. Ethyl chloroformate | ClCOOC2H5 | CID 10928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. ors.od.nih.gov [ors.od.nih.gov]
- 19. WERCS Studio - Application Error [assets.thermofisher.com]
preventing decomposition of ethyl dichlorocarbamate during workup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl dichlorocarbamate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during its synthesis and workup, with a focus on preventing decomposition.
Troubleshooting Guides
Problem 1: Low or No Yield of this compound After Workup
Q: My reaction to synthesize this compound appears to be successful by TLC, but I isolate little to no product after the aqueous workup. What is causing the decomposition?
A: Decomposition of this compound during workup is a common issue, primarily due to the compound's instability in aqueous environments, especially under non-neutral pH conditions. The N-Cl bonds are susceptible to hydrolysis.
Troubleshooting Steps:
-
Strict pH Control During Aqueous Wash: The pH of the aqueous wash is critical. Both acidic and basic conditions can catalyze the hydrolysis of the N-Cl bonds and the carbamate functional group.
-
Recommendation: Use a buffered wash or a saturated, neutral salt solution like brine (saturated NaCl solution) for the initial washes. If an acidic or basic wash is necessary to remove impurities, perform it quickly at low temperatures (0-5 °C) and immediately follow with a brine wash to neutralize the aqueous layer in contact with your organic phase.
-
-
Temperature Management: this compound is likely thermally sensitive.
-
Recommendation: Conduct all workup steps, including extractions and solvent removal, at low temperatures. Use an ice bath for your separatory funnel and a rotary evaporator with a chilled water bath. Avoid high temperatures during solvent evaporation.
-
-
Minimize Contact Time with Aqueous Phase: Prolonged exposure to water can lead to significant product loss.
-
Recommendation: Perform extractions efficiently and without delay. Break up any emulsions quickly by adding a small amount of brine.
-
Problem 2: Presence of Multiple Spots on TLC After Workup, Indicating Impurities
Q: My final product shows multiple spots on the TLC plate. What are these impurities and how can I avoid them?
A: The impurities are likely a result of partial decomposition or side reactions. Common byproducts may include ethyl carbamate (from hydrolysis of the N-Cl bonds), and potentially further degradation products.
Troubleshooting Steps:
-
Identify the Impurities:
-
Co-spotting: Spot your crude product alongside the starting ethyl carbamate on a TLC plate to see if it is one of the impurities.
-
Staining: N-Chloro compounds can be visualized on a TLC plate using a potassium iodide/starch solution, as they are oxidizing agents. This can help distinguish the desired product from non-chlorinated impurities.
-
-
Prevention During Workup:
-
Anhydrous Conditions: Ensure all organic solvents used for extraction are anhydrous to minimize hydrolysis. Drying the combined organic layers thoroughly with a drying agent like anhydrous magnesium sulfate or sodium sulfate before solvent removal is crucial.
-
Inert Atmosphere: While not always necessary for the workup, if the product is particularly sensitive, performing the workup under an inert atmosphere (nitrogen or argon) can prevent oxidative degradation.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for the aqueous workup of this compound?
Q2: Can I use a mild base like sodium bicarbonate to neutralize acid in the workup?
A2: A saturated solution of sodium bicarbonate can be used, but with caution. It should be used at low temperatures and the contact time should be minimized. A biphasic mixture with a mild base can still lead to decomposition at the interface. A safer approach is to use multiple washes with brine.
Q3: What are the best practices for storing this compound?
A3: N-chloro compounds are often sensitive to light and heat. It is recommended to store this compound in a dark, cool, and dry place, preferably under an inert atmosphere. For long-term storage, refrigeration is advisable.
Q4: My crude product is an oil. What is the best way to purify it?
A4: If the product is an oil and contains impurities, purification can be challenging due to its potential instability.
-
Column Chromatography: This is a viable option, but it should be performed quickly and with cold solvents if possible. A silica gel column with a non-polar eluent system (e.g., hexanes/ethyl acetate) is a good starting point.
-
Vacuum Distillation: This may be possible if the compound is sufficiently volatile and thermally stable. A short-path distillation apparatus is recommended to minimize the time the compound spends at high temperatures.
Data Presentation
Table 1: Qualitative Stability of this compound Under Various Workup Conditions
| Condition | Temperature | Stability | Recommendation |
| Aqueous Wash | |||
| Neutral (Brine) | 0-25 °C | Moderate | Recommended: Use for all washes. |
| Mildly Acidic (e.g., pH 5) | 0-5 °C | Low to Moderate | Use with caution for short durations. |
| Mildly Basic (e.g., sat. NaHCO₃) | 0-5 °C | Low | High Risk of Decomposition: Avoid if possible. |
| Solvent Removal | |||
| Rotary Evaporation | < 30 °C | Moderate | Recommended: Use a chilled water bath. |
| Rotary Evaporation | > 40 °C | Low | High Risk of Decomposition: Avoid. |
| Storage | |||
| Room Temperature, Light | 20-25 °C | Low | Not Recommended. |
| Refrigerated (2-8 °C), Dark | 2-8 °C | Good | Recommended for short-term storage. |
| Frozen (< 0 °C), Dark, Inert Atm. | < 0 °C | Best | Recommended for long-term storage. |
Experimental Protocols
Hypothetical Protocol for Synthesis of this compound
This protocol is a generalized procedure based on the synthesis of related N-chloro compounds and should be adapted and optimized for specific experimental setups.
Materials:
-
Ethyl carbamate
-
tert-Butyl hypochlorite (t-BuOCl) or Sodium hypochlorite (NaOCl) solution
-
Acetic acid (catalytic amount)
-
Dichloromethane (anhydrous)
-
Saturated sodium bicarbonate solution (cold)
-
Brine (saturated NaCl solution, cold)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve ethyl carbamate in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Chlorination: Slowly add tert-butyl hypochlorite (or a buffered NaOCl solution) to the stirred solution, maintaining the temperature at 0-5 °C. A catalytic amount of acetic acid can be added to facilitate the reaction.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench any remaining chlorinating agent by adding a small amount of a saturated sodium thiosulfate solution (use with caution as this is a basic wash).
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer quickly with cold, saturated sodium bicarbonate solution (1x).
-
Wash the organic layer with cold brine (2x).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Isolation: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator with a water bath temperature below 30 °C.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate eluent system.
Visualizations
Caption: Experimental workflow for the synthesis and workup of this compound.
Caption: Relationship between causes of decomposition and preventative measures.
how to improve the selectivity of ethyl dichlorocarbamate reactions
Welcome to the technical support center for ethyl dichlorocarbamate reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the selectivity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in selective reactions?
This compound, and N,N-dichlorocarbamates in general, are effective reagents for the 1,2-aminochlorination of olefins. A recently developed method utilizes blue light to induce a direct 1,2-aminochlorination of unactivated olefins, yielding 1,2-chloro-N-Cl-carbamates under ambient conditions.[1][2][3] This reaction proceeds via a nitrogen-centered radical and exhibits anti-Markovnikov selectivity.[1][2][3]
Q2: What is the key advantage of the blue light-induced aminochlorination method?
The primary advantage is the ability to directly activate N,N-dichlorocarbamates with blue light without the need for photocatalysts or additives.[1] This method is robust, can be carried out under ambient conditions, and is not sensitive to air or moisture.[1] Previous methods often required UV irradiation under cryogenic and oxygen-free conditions or the use of metal catalysts which could limit functional group tolerance.[1]
Q3: What is the expected regioselectivity of the aminochlorination reaction?
The reaction proceeds with anti-Markovnikov selectivity.[1][2][3] Mechanistic studies suggest that a photochemically generated neutral nitrogen-centered radical rapidly reacts with the olefin at the less substituted carbon.[1][2][3]
Q4: Can this method be used for dienes?
Yes, the reaction can be performed on dienes. By controlling the stoichiometry of the dichlorocarbamate, it is possible to achieve either monofunctionalization or difunctionalization of the diene. For example, using 1.2 equivalents of the dichlorocarbamate on hexa-1,5-diene resulted in the monoaminochlorinated product, while 2.4 equivalents led to the diaminochlorinated product with high diastereoselectivity.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Insufficient light exposure. - Incorrect wavelength of light. - Reagent degradation. - Competing side reactions. | - Ensure the reaction vessel is close to the light source and the light path is unobstructed. - Use a blue LED light source with an emission wavelength around 400 nm, as N,N-dichlorocarbamates show an absorption band at this wavelength.[1] - Use freshly prepared or properly stored this compound. - Degas the solvent, although the reaction is generally not sensitive to air, to minimize potential oxidation of radical intermediates. |
| Low Yield | - Sub-optimal reaction time. - Evaporative loss of volatile products during workup. - Presence of radical inhibitors in the substrate or solvent. | - Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time. - For volatile products, be cautious during solvent removal. Use lower temperatures and pressures. - While the reaction is robust, purification of substrates and solvents can sometimes improve yields, especially if radical-quenching impurities are suspected. Experiments with radical traps like TEMPO have shown a decrease in yield, indicating a radical pathway.[1] |
| Poor Selectivity (e.g., formation of regioisomers) | - Electronic properties of the substrate. - Steric hindrance around the double bond. | - The reaction inherently favors anti-Markovnikov addition. If significant amounts of the Markovnikov product are observed, re-evaluate the substrate's electronic and steric properties. For highly activated or electronically biased olefins, selectivity may be lower. |
| Formation of Side Products | - Dichlorination of the olefin. - Polymerization of the olefin. - Reaction with the solvent. | - While not extensively reported as a major side reaction in the blue-light method, dichlorination can be a competing pathway in other dichlorocarbene-generating systems. Ensure the reaction conditions are not promoting the formation of dichlorocarbene. - Use a higher dilution of the reaction mixture to disfavor intermolecular polymerization. - Choose an inert solvent like trifluorotoluene (PhCF3) as it has been shown to be effective.[1] |
Quantitative Data Summary
The following table summarizes the yields of the blue light-induced 1,2-aminochlorination of various olefins with tert-butyl N,N-dichlorocarbamate (Cl2NBoc), a representative N,N-dichlorocarbamate.
| Olefin Substrate | Product | Yield (%) | Diastereomeric Ratio (dr) |
| 1-Hexene | 1,2-aminochlorinated hexane | 69 (on 6.0 mmol scale) | - |
| Styrene | 1,2-aminochlorinated styrene | 47 | - |
| α-Methylstyrene | 1,2-aminochlorinated α-methylstyrene | 99 | - |
| trans-Stilbene | 1,2-aminochlorinated stilbene | 22 | 50:50 |
| Cyclopentene | trans-1,2-aminochlorinated cyclopentane | 31 | 85:15 |
| Cyclohexene | trans-1,2-aminochlorinated cyclohexane | 36 | >20:1 |
| Cyclooctene | trans-1,2-aminochlorinated cyclooctane | 45 | >20:1 |
| Hexa-1,5-diene (1.2 eq Cl2NBoc) | Mono-aminochlorinated product | 44 | - |
| Hexa-1,5-diene (2.4 eq Cl2NBoc) | Di-aminochlorinated product | 60 | >20:1 |
| TBDPS-protected allyl alcohol | 1,2-aminochlorinated protected alcohol | 76 | - |
Data extracted from a study by Siitonen et al. using tert-butyl N,N-dichlorocarbamate.[1]
Experimental Protocols
General Protocol for Blue Light-Induced 1,2-Aminochlorination of Olefins
This protocol is adapted from the work of Siitonen et al.[1]
Materials:
-
Olefin (1.0 equiv.)
-
This compound (or another N,N-dichlorocarbamate like Cl2NBoc) (1.6 equiv.)
-
Anhydrous trifluorotoluene (PhCF3)
-
Reaction vial (e.g., 4 mL) with a stir bar
-
Blue LED light source (e.g., 40 W, λmax ≈ 400 nm)
-
Cooling fan
Procedure:
-
To a 4 mL vial equipped with a magnetic stir bar, add the olefin (0.5 mmol, 1.0 equiv.).
-
Add anhydrous trifluorotoluene (1.0 mL).
-
Add the N,N-dichlorocarbamate (0.8 mmol, 1.6 equiv.).
-
Seal the vial and place it in front of the blue LED light source.
-
Position a cooling fan to maintain the reaction at ambient temperature.
-
Irradiate the reaction mixture for 2-16 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 1,2-aminochlorinated product.
Note: The reaction is reported to be robust and not sensitive to air or moisture, so stringent inert atmosphere techniques may not be necessary.[1]
Visualizations
References
Technical Support Center: Monitoring Ethyl Dichlorocarbamate Reactions by TLC
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using Thin-Layer Chromatography (TLC) to monitor reactions involving ethyl dichlorocarbamate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I don't see any spots under the UV lamp. Does this mean my reaction hasn't worked?
A: Not necessarily. Many organic compounds do not absorb ultraviolet (UV) light, especially at the common wavelength of 254 nm.[1] this compound and many simple aliphatic amines or their resulting carbamate products may not be UV-active unless they contain aromatic rings or conjugated systems.
Troubleshooting:
-
Use a Chemical Stain: After checking under UV light, always use a chemical visualizing agent. A potassium permanganate (KMnO₄) stain is an excellent general-purpose choice as it reacts with many functional groups that are susceptible to oxidation.[1][2]
-
Iodine Chamber: Placing the dried TLC plate in a chamber with iodine crystals is another effective method to visualize a wide range of organic compounds.[1]
Q2: My amine starting material is streaking or "tailing" on the TLC plate. How can I fix this?
A: Streaking of amines is a common problem caused by strong interactions between the basic amine and the acidic silica gel stationary phase.
Troubleshooting:
-
Modify the Mobile Phase: Add a small amount of a basic modifier to your eluent. Typically, adding 0.5-1% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to the solvent system will neutralize the acidic sites on the silica gel, resulting in sharper, rounder spots for your amine.[3][4]
Q3: All my spots are either at the very top (solvent front) or the very bottom (origin) of the TLC plate. What should I do?
A: This indicates that the polarity of your mobile phase (eluent) is inappropriate for the compounds being analyzed.
Troubleshooting:
-
Spots at the Top (Rf ≈ 1.0): Your eluent is too polar. The compounds are spending too much time dissolved in the mobile phase and not enough time adsorbed to the stationary phase. To fix this, increase the proportion of the non-polar solvent in your mixture (e.g., switch from 1:1 Hexane:Ethyl Acetate to 3:1 or 5:1 Hexane:Ethyl Acetate).
-
Spots at the Bottom (Rf ≈ 0): Your eluent is not polar enough. The compounds are too strongly adsorbed to the silica gel and are not being carried up the plate by the solvent. To fix this, increase the proportion of the polar solvent (e.g., switch from 5:1 Hexane:Ethyl Acetate to 2:1 Hexane:Ethyl Acetate or add a small amount of an even more polar solvent like methanol).
Q4: I see a new spot on the TLC, but I'm not sure if it's my desired product or a byproduct from hydrolysis. How can I tell?
A: this compound and the resulting carbamate products can be susceptible to hydrolysis, especially if water is present in the reaction mixture.[5][6][7] This can lead to the formation of unintended byproducts.
Troubleshooting:
-
Run a Control Reaction: Set up a small control reaction containing only the this compound and the reaction solvent (plus a drop of water if none is present). Spot this control mixture on your TLC plate alongside your main reaction. If the new spot in your main reaction also appears in the control reaction, it is likely a hydrolysis byproduct.
-
Consider Polarity: The hydrolysis product of this compound would ultimately lead to unstable carbamic acid, which decomposes. If the product carbamate hydrolyzes, it would revert to the starting amine and the same decomposition products. The amine starting material is often more polar than the final carbamate product and will have a lower Rf value.
Q5: What is the best universal stain to use for visualizing all components in my reaction?
A: While no single stain is perfect for every compound, some are more broadly applicable than others for this type of reaction.
Recommended Stains:
-
Potassium Permanganate (KMnO₄): This is an excellent first choice. It will visualize the amine starting material and potentially the carbamate product through oxidation, appearing as yellow-brown spots on a purple background.[1]
-
Ninhydrin: This stain is highly specific for primary and secondary amines, which will appear as pink or purple spots upon heating.[8] This is extremely useful for confirming the consumption of your amine starting material. The product (a tertiary carbamate) should not stain with ninhydrin.
-
p-Anisaldehyde: This stain can produce a range of colors for different compounds after heating and can be very effective for visualizing carbamates and amines.[8]
Experimental Protocols
General Protocol for Monitoring the Reaction of this compound with an Amine by TLC
This protocol outlines the standard procedure for monitoring the progress of a reaction where an amine is added to this compound to form a substituted carbamate.
1. Materials
-
TLC Plates: Silica gel 60 F₂₅₄
-
Mobile Phase (Eluent): A starting mixture of 3:1 Hexanes:Ethyl Acetate is recommended. Adjust polarity as needed. For amine starting materials, use 3:1 Hexanes:Ethyl Acetate with 1% Triethylamine.
-
Spotting: Glass capillary tubes.
-
Developing Chamber: A beaker or jar with a lid/watch glass.
-
Visualization: UV lamp (254 nm), potassium permanganate (KMnO₄) stain, ninhydrin stain.
2. TLC Plate Preparation
-
Using a pencil, gently draw a straight line across a TLC plate, about 1 cm from the bottom. This is the origin.
-
Mark three small, evenly spaced tick marks on the origin line for spotting. Label them "SM" (Starting Material - Amine), "Co" (Co-spot), and "Rxn" (Reaction Mixture).
3. Spotting the Plate
-
SM Lane: Dip a clean capillary tube into a diluted solution of your amine starting material. Briefly and gently touch the capillary to the "SM" mark on the origin. The goal is a small, concentrated spot (1-2 mm in diameter).
-
Rxn Lane: Using a clean capillary, take an aliquot (a tiny sample) from your reaction vessel. Spot it onto the "Rxn" mark.
-
Co-spot Lane: First, spot the amine starting material on the "Co" mark as before. Then, without changing capillaries, spot the reaction mixture directly on top of the SM spot. This "co-spot" helps to unambiguously determine if the starting material is still present in the reaction mixture.
4. Developing the Plate
-
Pour a small amount of the prepared eluent (e.g., 0.5 cm depth) into the developing chamber. Place a lid on top and let the atmosphere in the chamber saturate with solvent vapor for a few minutes.
-
Carefully place the spotted TLC plate into the chamber. Ensure the solvent level is below the origin line.
-
Replace the lid and allow the solvent to travel up the plate undisturbed.
-
When the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.
5. Visualization and Interpretation
-
Drying: Allow all the solvent to evaporate from the plate in a fume hood.
-
UV Light: View the dried plate under a UV lamp. Circle any visible spots with a pencil.
-
Ninhydrin Stain: Dip the plate into a ninhydrin solution and then gently heat it with a heat gun until colored spots appear. The amine starting material should produce a distinct purple/pink spot. Note the intensity of this spot in the "Rxn" lane. As the reaction proceeds, this spot should fade.
-
KMnO₄ Stain: On a separate plate or after documenting the ninhydrin results, you can dip the plate in a KMnO₄ solution. Spots will appear as yellow/brown areas against a purple/pink background. A new spot, corresponding to the product, should appear in the "Rxn" lane. Its intensity should increase over time.
-
Analysis: The reaction is complete when the starting material spot (visualized by both stains, especially ninhydrin) is absent in the "Rxn" lane, and the product spot is intense and no longer appears to be growing.
Data Presentation
The following table provides illustrative data for monitoring a hypothetical reaction between this compound and a generic secondary amine (R₂NH) in a 3:1 Hexanes:Ethyl Acetate mobile phase. Actual Rf values will vary depending on the specific structures and conditions.
| Compound Name | Generic Structure | Relative Polarity | Expected Rf (3:1 Hex:EtOAc) | Visualization Method |
| This compound | Cl₂NCO₂Et | Low | ~0.7 - 0.8 | KMnO₄ (faint), p-Anisaldehyde |
| Secondary Amine | R₂NH | High | ~0.1 - 0.2 | KMnO₄, Ninhydrin (strong color) |
| Product Carbamate | R₂NCO₂Et | Medium | ~0.4 - 0.5 | KMnO₄, p-Anisaldehyde |
Mandatory Visualization
The following diagram illustrates the logical workflow for monitoring a reaction using TLC.
Caption: Workflow for monitoring a chemical reaction using Thin-Layer Chromatography (TLC).
References
Technical Support Center: Scaling Up Laboratory Synthesis of Ethyl Dichlorocarbamate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals interested in the scaled-up laboratory synthesis of ethyl dichlorocarbamate. As direct literature on the scaled-up synthesis of this specific compound is limited, this guide presents plausible synthetic routes derived from analogous chemical transformations and addresses potential challenges that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What are the potential starting materials for the synthesis of this compound?
A1: Based on related carbamate chemistry, the most likely starting material is ethyl carbamate.[1] Another possible precursor is ethyl chloroformate.[2][3]
Q2: Which chlorinating agents are suitable for the N-dichlorination of ethyl carbamate?
A2: For the N-dichlorination of ethyl carbamate, common chlorinating agents used for similar transformations include tert-butyl hypochlorite (t-BuOCl) in the presence of a base, or chlorine gas (Cl₂) under controlled conditions. The choice of agent will depend on the scale, safety considerations, and desired reaction conditions.
Q3: My reaction yield is consistently low. What are the potential causes?
A3: Low yields can stem from several factors:
-
Incomplete reaction: The chlorination reaction may not have gone to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Side reactions: Over-chlorination or decomposition of the product can occur, especially at elevated temperatures or with prolonged reaction times.
-
Product loss during work-up: this compound may be volatile or susceptible to hydrolysis. Careful extraction and minimal exposure to aqueous conditions are crucial.
Q4: I am observing significant side product formation. How can I improve the selectivity of the reaction?
A4: To improve selectivity:
-
Control the stoichiometry: Use a precise molar ratio of the chlorinating agent to the starting material. An excess of the chlorinating agent can lead to unwanted byproducts.
-
Optimize reaction temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize side reactions.
-
Choose the appropriate solvent: The polarity of the solvent can influence the reaction pathway. Experiment with different solvents to find the optimal conditions.
Q5: What are the key safety precautions to consider when working with this compound and its precursors?
A5: Safety is paramount. Key considerations include:
-
Handling of reagents: Ethyl chloroformate is corrosive and toxic.[2] Chlorinating agents can be strong oxidizers and require careful handling in a well-ventilated fume hood.
-
Reaction monitoring: Exothermic reactions should be monitored closely, and appropriate cooling should be readily available.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves.
-
Waste disposal: Dispose of all chemical waste according to your institution's safety guidelines.
Troubleshooting Guides
Issue 1: Incomplete Chlorination Reaction
| Possible Cause | Troubleshooting Steps |
| Insufficient chlorinating agent | Increase the molar equivalents of the chlorinating agent incrementally. |
| Low reaction temperature | Gradually increase the reaction temperature while monitoring for side product formation. |
| Poor mixing in a scaled-up reaction | Ensure efficient stirring to maintain a homogeneous reaction mixture. |
| Inactivation of the chlorinating agent | Ensure all reagents and solvents are anhydrous, as moisture can decompose many chlorinating agents. |
Issue 2: Product Decomposition During Work-up
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of the carbamate | Minimize contact with water during the work-up. Use brine washes and dry the organic layer thoroughly with a suitable drying agent (e.g., anhydrous magnesium sulfate). |
| Thermal decomposition | Avoid high temperatures during solvent removal. Use a rotary evaporator at reduced pressure and a low-temperature water bath. |
| Instability on silica gel | If purifying by column chromatography, consider using a less acidic stationary phase or deactivating the silica gel with a small amount of a non-nucleophilic base like triethylamine. |
Experimental Protocols
Proposed Synthesis Route A: Dichlorination of Ethyl Carbamate
This protocol is a hypothetical procedure based on common N-chlorination reactions.
Materials and Reagents:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Supplier Example | Notes |
| Ethyl Carbamate | C₃H₇NO₂ | 89.09 | Sigma-Aldrich | Starting material. |
| tert-Butyl hypochlorite | C₄H₉ClO | 108.57 | Sigma-Aldrich | Chlorinating agent. Light-sensitive. |
| Sodium bicarbonate | NaHCO₃ | 84.01 | Standard lab grade | Base. |
| Dichloromethane | CH₂Cl₂ | 84.93 | Standard lab grade | Anhydrous solvent. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Standard lab grade | Drying agent. |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve ethyl carbamate (1.0 eq) in anhydrous dichloromethane.
-
Addition of Base: Add sodium bicarbonate (2.5 eq) to the solution.
-
Chlorination: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of tert-butyl hypochlorite (2.2 eq) in anhydrous dichloromethane dropwise over 1-2 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Filter the reaction mixture to remove the sodium bicarbonate. Wash the filtrate with cold water and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Visualizations
Caption: Experimental workflow for the proposed synthesis of this compound.
References
dealing with exothermic reactions of ethyl dichlorocarbamate
Disclaimer: Ethyl dichlorocarbamate is a potentially hazardous chemical. The information provided here is for guidance only and is based on the properties of analogous compounds. A thorough, compound-specific risk assessment must be conducted before any experimentation.[1] Always consult with a certified safety professional.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties and hazards of this compound, drawing parallels from structurally similar and reactive compounds.
Q1: What makes this compound potentially hazardous?
A1: The primary hazard stems from its structure as an N,N-dichloro compound. N-chloro compounds are known oxidizing agents and can be thermally unstable.[2] The presence of two chlorine atoms on the nitrogen atom significantly increases its reactivity and potential for rapid, exothermic decomposition, which can lead to a runaway reaction.[3] Additionally, upon decomposition or reaction with moisture, it may release toxic and corrosive gases like hydrogen chloride.[4]
Q2: What is a thermal runaway reaction and why is it a critical concern?
A2: A thermal runaway is a dangerous scenario where an exothermic chemical reaction becomes uncontrollable.[3] The reaction generates heat, which increases the reaction rate, leading to even faster heat generation.[5] If the cooling system cannot remove this heat faster than it is produced, the temperature and pressure inside the reactor can rise exponentially, potentially causing vessel rupture, explosion, fire, and the release of toxic substances.[5][6] This is a major cause of accidents in the chemical industry.[7]
Q3: What factors can trigger a violent exothermic reaction with this compound?
A3: Several factors can initiate a runaway reaction:
-
High Temperatures: External heating or insufficient cooling can initiate decomposition.[8]
-
Contamination: Contaminants such as acids, bases, metals, or even dust can catalyze a rapid decomposition.[2]
-
Improper Storage: Exposure to moisture or incompatible chemicals can lead to degradation and pressure buildup.
-
Scale-up Issues: Reactions that are manageable on a small scale can become uncontrollable during scale-up because heat dissipation becomes less efficient as the volume-to-surface area ratio increases.[3][7]
Q4: What are the likely thermal decomposition products?
A4: While specific data is unavailable for this compound, analogous compounds provide clues. Thermal decomposition of carbamates can yield isocyanates and alcohols.[9] Ethyl esters, like ethyl chloroformate and ethyl cyanoformate, can eliminate ethylene at high temperatures.[10][11] Therefore, a complex mixture of hazardous products could form, including ethylene, carbon dioxide, hydrogen chloride, and potentially phosgene or isocyanates.
Section 2: Troubleshooting Guide
This guide provides actionable advice for specific issues that may arise during experiments.
| Problem ID | Observed Issue | Potential Cause(s) | Immediate Actions & Solutions |
| TR-01 | Unexpected and rapid temperature increase. | The reaction has entered a thermal runaway phase due to insufficient cooling, contaminant, or incorrect reagent stoichiometry.[12] | 1. Immediately stop all reagent addition. 2. Apply maximum cooling: Use an ice bath, dry ice/acetone bath, or emergency cooling system.[5]3. Alert personnel and prepare for emergency shutdown. 4. If safe, consider an emergency quench by adding a cold, inert solvent to dilute the reaction mass.[13] |
| TR-02 | Significant gas evolution and pressure buildup in a closed or vented system. | The compound is decomposing, releasing gaseous byproducts (e.g., HCl, CO₂, C₂H₄).[10] | 1. Ensure the venting path is not blocked. Vent to a scrubber or safe area.2. Follow emergency procedures for over-pressurization. 3. Immediately cool the reactor to slow the decomposition rate.[14]4. Do not heat the reaction further. |
| TR-03 | Reaction fails to initiate, followed by a sudden, violent reaction upon heating. | The reaction has a significant induction period, allowing the unreacted starting material to accumulate.[2] When the reaction finally starts, the accumulated material reacts all at once. | 1. Perform thermal analysis (e.g., DSC) beforehand to understand the reaction onset temperature.[12]2. Add reagents slowly and monitor for an exotherm to ensure the reaction is proceeding as expected.3. Use a small amount of a pre-activated reaction mixture to initiate the main batch if induction periods are known.4. Avoid aggressive heating to "push" a stalled reaction. |
| TR-04 | Product degradation or discoloration during workup or purification. | The product is thermally unstable. Prolonged heating during solvent removal or distillation is causing decomposition. | 1. Use low-temperature purification methods such as chromatography on neutralized silica gel.[11]2. Remove solvents under reduced pressure at the lowest possible temperature.3. Avoid distillation if possible. If necessary, use high vacuum to lower the boiling point. |
Section 3: Experimental Protocols and Data
Protocol 1: Thermal Hazard Assessment using Differential Scanning Calorimetry (DSC)
This protocol outlines a general procedure for assessing the thermal stability of this compound before use in a reaction.
Objective: To determine the onset temperature of decomposition and the energy released during the process.[15]
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
High-pressure hermetically sealed sample pans (e.g., gold-plated stainless steel)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Sample Preparation: In a controlled environment (fume hood or glove box), carefully weigh 1-3 mg of this compound into a high-pressure sample pan.
-
Sealing: Hermetically seal the pan to contain any pressure generated during decomposition.
-
Instrument Setup: Place the sealed sample pan and a reference pan into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min).[16]
-
Thermal Program:
-
Data Analysis: Analyze the resulting thermogram to identify the onset temperature of the exothermic decomposition peak and integrate the peak area to calculate the enthalpy of decomposition (ΔHd).[15] This data is critical for defining safe operating temperature limits.[12]
Protocol 2: Safe Quenching of Residual this compound
Objective: To safely neutralize unreacted or residual this compound in a reaction mixture.
Materials:
-
Reaction mixture containing this compound
-
Inert solvent (e.g., Toluene, Hexane)
-
Quenching solution: A cooled (0 °C) solution of sodium sulfite or sodium thiosulfate (10-20% w/v in water).
-
Apparatus for controlled addition (e.g., dropping funnel)
-
Cooling bath (ice/water)
Procedure:
-
Cooling and Dilution: Cool the reaction vessel to 0-5 °C using an ice bath. If concentrated, dilute the reaction mixture with a cold, inert solvent to improve heat transfer.[18]
-
Slow Addition: Under vigorous stirring, add the quenching solution dropwise via an addition funnel. The N-Cl bond will be reduced by the sulfite/thiosulfate.[19]
-
Monitor Temperature: Carefully monitor the internal temperature of the flask. The addition rate should be controlled to keep the temperature below a safe limit (e.g., 10-15 °C). If the temperature rises rapidly, stop the addition immediately.[18]
-
Test for Completion: After the addition is complete, allow the mixture to stir for an additional 30-60 minutes at low temperature. Test for the presence of the active chlorine species using potassium iodide-starch paper (a blue/black color indicates the presence of an oxidizing agent).
-
Workup: Once the quench is complete (negative test), proceed with the standard aqueous workup.
Quantitative Data for Analogous Compounds
The following table summarizes thermal stability data for compounds with similar reactive functional groups. This data can be used to estimate the potential hazards of this compound.
| Compound | Structure | Onset Temp. (°C) | Decomposition Energy (kJ/mol) | Notes |
| Ethyl Chloroformate | ClCOOEt | ~286-353 °C | Not specified | Gas-phase decomposition to ethylene and HCl.[10] |
| Ethyl (phenyl)diazoacetate | PhC(N₂)COOEt | ~120-140 °C | ~ -102 | A model energetic compound; decomposition is highly exothermic. |
| N-Chlorosuccinimide | C₄H₄ClNO₂ | ~150 °C | Not specified | A common N-chloro reagent known for reactive hazards. |
| Carbamates (general) | R₂NCOOR' | >250 °C | Not specified | Generally decompose at high temperatures to form isocyanates and alcohols.[9] |
Section 4: Visual Guides
Diagram 1: Runaway Reaction Logic Flow
Caption: Logical progression from a trigger event to a thermal runaway.
Diagram 2: Safe Handling and Experimental Workflow
Caption: Recommended workflow for safely handling this compound.
Diagram 3: Hypothetical Decomposition Pathways
Caption: Potential decomposition routes based on analogous compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. icheme.org [icheme.org]
- 3. Modelling a runaway chemical reaction using EFFECTS [gexcon.com]
- 4. worksafebc.com [worksafebc.com]
- 5. encyclopedia.che.engin.umich.edu [encyclopedia.che.engin.umich.edu]
- 6. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 7. icheme.org [icheme.org]
- 8. minerva.jrc.ec.europa.eu [minerva.jrc.ec.europa.eu]
- 9. Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Thermal decomposition of ethyl cyanoformate: kinetics and mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. mt.com [mt.com]
- 13. researchgate.net [researchgate.net]
- 14. blog.wika.com [blog.wika.com]
- 15. youtube.com [youtube.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pepolska.pl [pepolska.pl]
- 18. sarponggroup.com [sarponggroup.com]
- 19. kgroup.du.edu [kgroup.du.edu]
Technical Support Center: Purification of Ethyl Dichlorocarbamate
Introduction
Welcome to the technical support guide for the purification of ethyl dichlorocarbamate. This document is designed for researchers, scientists, and professionals in drug development who are working with this reactive intermediate. For the purpose of this guide, "this compound" is understood to be N,N-dichloroethyl carbamate (Cl₂NCOOEt) , a halogenated derivative of ethyl carbamate.
The presence of two electrophilic chlorine atoms attached to the nitrogen makes this compound highly reactive and potentially unstable, presenting unique challenges for purification. Impurities can arise from its synthesis, decomposition, or improper handling. This guide provides a structured approach to identifying and removing these impurities, offering troubleshooting advice and detailed protocols based on established chemical principles and data from analogous compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: Impurities are typically related to the synthetic route. A common method for preparing N,N-dichloro compounds is the chlorination of the corresponding N-H compound. Therefore, starting with ethyl carbamate (H₂NCOOEt), the primary impurities are likely:
-
Unreacted Starting Material: Ethyl carbamate.
-
Monochloro Intermediate: N-chloroethyl carbamate (ClH-NCOOEt).
-
Byproducts from Chlorinating Agent: For example, succinimide if N-Chlorosuccinimide (NCS) is used, or residual acids.
-
Decomposition Products: Halogenated compounds can be sensitive to heat, light, and moisture.[1] Decomposition may lead to the release of chlorine and the formation of various degradation products.
Q2: How does the stability of this compound affect purification?
A2: The stability of N,N-dichloroethyl carbamate is a critical factor. N-halo compounds are known to be reactive and can decompose, sometimes vigorously, upon heating.[1][2] This thermal lability means that purification methods involving heat, such as distillation, must be performed under carefully controlled conditions (i.e., low temperature and high vacuum). The compound is also likely sensitive to moisture, which can cause hydrolysis. Proper storage is crucial; it should be kept in a cool, dry, dark environment, preferably under an inert atmosphere (e.g., nitrogen or argon).
Q3: Which analytical techniques are best for assessing the purity of my sample?
A3: A multi-technique approach is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities, such as residual solvents or byproducts. It is widely used for the analysis of ethyl carbamate and related compounds.[3][4][5]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the desired product from less volatile impurities, such as the starting material or the monochloro intermediate.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the final product and identifying impurities. The absence of the N-H proton signal from ethyl carbamate can be a good indicator of successful dichlorination.
Troubleshooting Guide: Common Purification Issues
Q: My product appears to be decomposing during vacuum distillation. What can I do?
A: This is a common issue with thermally sensitive compounds.
-
Lower the Temperature: The most crucial step is to reduce the distillation temperature. This can be achieved by using a higher vacuum. Aim for the lowest possible pressure your system can safely handle.
-
Use a Short-Path Distillation Apparatus: A Kugelrohr or short-path distillation head minimizes the time the compound spends at high temperatures by reducing the travel distance for the vapor.
-
Avoid Local Overheating: Use a well-stirred heating mantle and ensure the flask is not heated too strongly in one spot.
-
Consider Alternative Methods: If thermal decomposition is unavoidable, consider non-thermal purification methods like column chromatography or recrystallization.
Q: I am trying to recrystallize my product, but it is "oiling out" instead of forming crystals. How can I fix this?
A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute or when the solution is supersaturated.
-
Add More Solvent: Add a small amount of hot solvent to dissolve the oil, then allow it to cool more slowly.
-
Lower the Cooling Temperature: Try using a solvent with a lower boiling point.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed the Solution: Add a tiny crystal of the pure compound to the cooled solution to induce crystallization.
Q: My final product shows multiple spots on a TLC plate after column chromatography. What went wrong?
A: This indicates incomplete separation.
-
Optimize Your Solvent System: The polarity of the mobile phase is critical. Run several preliminary TLCs with different solvent ratios (e.g., varying hexane/ethyl acetate ratios) to find a system that gives good separation (Rf values between 0.2 and 0.5 and maximal distance between spots).
-
Check for Column Overloading: Using too much crude material for the amount of stationary phase will result in poor separation. A general rule is a 1:30 to 1:50 ratio of crude product to silica gel by weight.
-
Consider a Different Stationary Phase: If separation on silica gel is poor, consider using a different adsorbent like alumina (neutral or basic, depending on your compound's stability).
Purification Protocols & Methodologies
Workflow for Purification Method Selection
The choice of purification method depends on the physical state of the crude product and the nature of the impurities.
Caption: Decision tree for selecting a purification method.
Protocol 1: Low-Temperature Vacuum Distillation
This method is suitable for liquid this compound to remove non-volatile impurities or those with significantly different boiling points.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is completely dry to prevent hydrolysis.
-
Charge the Flask: Add the crude this compound to the distillation flask along with a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Attach to Vacuum: Connect the apparatus to a high-vacuum pump through a cold trap (e.g., liquid nitrogen or dry ice/acetone).
-
Begin Stirring and Cooling: Start stirring and cool the receiving flask in an ice bath.
-
Apply Vacuum: Slowly and carefully apply the vacuum. Observe for any vigorous bubbling from residual solvents.
-
Gentle Heating: Once the pressure has stabilized at a low level (e.g., <1 mmHg), begin to gently heat the distillation flask using a water or oil bath.
-
Collect Fractions: Collect the fraction that distills over at a constant temperature. The expected boiling point will be significantly lower than at atmospheric pressure.
-
Stop Distillation: Once the desired product has been collected, remove the heat source and allow the apparatus to cool completely before slowly reintroducing air.
Protocol 2: Recrystallization
This is the preferred method if the crude product is a solid and contains impurities with different solubility profiles.[8][9]
Step-by-Step Methodology:
-
Solvent Selection: Choose a suitable solvent or solvent pair. The ideal solvent should dissolve the compound well when hot but poorly when cold. Test small amounts in various solvents (see table below).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to completely dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Ice Bath: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Table 1: Common Solvents for Recrystallization of Polar Organic Compounds [10]
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Hexane | 69 | Non-polar | Good for non-polar impurities. Often used in a pair with a more polar solvent. |
| Ethyl Acetate | 77 | Polar aprotic | A versatile solvent for many organic compounds.[8] |
| Dichloromethane | 40 | Polar aprotic | Low boiling point makes it easy to remove, but its high solvency can be a drawback. |
| Ethanol | 78 | Polar protic | Good for compounds that can hydrogen bond. |
| Water | 100 | Very Polar | Suitable for highly polar compounds, but may not be ideal for a moisture-sensitive compound. |
Analytical Data Summary
Purity assessment is crucial after any purification step. The following table provides typical parameters for analyzing carbamates, which can be adapted for this compound.
Table 2: Typical Analytical Method Parameters for Carbamate Analysis
| Parameter | GC-MS Method[4][5] | HPLC Method[6][7] |
| Column | Polar capillary column (e.g., DB-WAX, HP-INNOWax) | C18 reverse-phase column |
| Mobile Phase | - | Isocratic or gradient elution with Water/Acetonitrile or Water/Methanol |
| Detector | Mass Spectrometer (MS) | UV Detector (e.g., at 220 nm) or Diode Array Detector (DAD) |
| Injection Mode | Split/Splitless | - |
| Ionization (MS) | Electron Impact (EI) | - |
| Key Benefit | High specificity and structural information from mass fragmentation. | Good for less volatile or thermally sensitive compounds. |
Impurity Formation and Removal Pathway
References
- 1. Ethyl dichlorophosphate | C2H5Cl2O2P | CID 15158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. Quantitative Analysis of Ethyl Carbamate in Distillers Grains Co-products and Bovine Plasma by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oiv.int [oiv.int]
- 5. benchchem.com [benchchem.com]
- 6. epa.gov [epa.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. Reagents & Solvents [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to Dichlorocarbene Generation: Alternatives to Ethyl Dichlorocarbamate
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the generation of dichlorocarbene (:CCl₂) is a critical step for the construction of dichlorocyclopropanes, valuable intermediates in the synthesis of a wide array of complex molecules. While ethyl dichlorocarbamate has its applications, a range of alternative methods offer distinct advantages in terms of cost, safety, substrate compatibility, and reaction conditions. This guide provides an objective comparison of the performance of key alternatives, supported by experimental data and detailed protocols.
Performance Comparison of Dichlorocarbene Generation Methods
The choice of reagent and methodology for dichlorocarbene generation significantly impacts reaction outcomes, including yield, purity, and scalability. The following table summarizes the performance of several common alternatives to this compound.
| Method | Reagent(s) | Typical Substrate | Reaction Conditions | Yield (%) | Reference(s) |
| Phase-Transfer Catalysis (PTC) | Chloroform (CHCl₃), 50% aq. NaOH, PTC¹ | Styrene | Biphasic, Room Temp, 4-6 h | ~78 | [1] |
| Cyclohexene | Biphasic, 0-10°C then RT, 4-6 h | ~60-70 | [2][3] | ||
| α-Methylstyrene | Biphasic, 45°C | High | [4] | ||
| Thermal Decomposition | Sodium Trichloroacetate (Cl₃CCO₂Na) | Cyclohexene | Anhydrous DME, Reflux | Variable | [2] |
| Indene | Anhydrous DME, Reflux | Variable | [2] | ||
| Ultrasound-Assisted Synthesis | Carbon Tetrachloride (CCl₄), Magnesium (Mg) | Cyclohexene | Anhydrous Ether/THF, Room Temp, 45-60 min, Ultrasound | 92 | [5][6] |
| Styrene | Anhydrous Ether/THF, Room Temp, 45-60 min, Ultrasound | 95 | [5][6] | ||
| Seyferth Reagent | Phenyl(trichloromethyl)mercury (PhHgCCl₃) | Cyclohexene | Benzene, 80°C | 85 | [2] |
| cis-2-Butene | Benzene, 80°C | 75 | [2] | ||
| From Ethyl Trichloroacetate | Ethyl Trichloroacetate, Sodium Methoxide | Dihydropyran | Anhydrous Pentane, 0°C to RT | 70-75 | [2][7] |
| Photolytic Decomposition | Dichlorodiazirine | Alkenes | Photolysis (e.g., Laser Flash Photolysis) | N/A² | [8][9] |
¹PTC: Phase-Transfer Catalyst, such as benzyltriethylammonium chloride (BTEAC) or benzyltriethylammonium bromide (BTEAB). ²Yields for dichlorodiazirine are highly substrate-dependent and often studied for mechanistic purposes rather than large-scale synthesis; hence, a general yield is not applicable.
Experimental Protocols
Detailed methodologies for the key dichlorocarbene generation methods are provided below. These protocols are intended as a guide and may require optimization for specific substrates and laboratory conditions.
Dichlorocyclopropanation using Phase-Transfer Catalysis (PTC)
This method, often referred to as the Makosza method, is widely used due to its operational simplicity and cost-effectiveness.[2]
Materials:
-
Alkene (e.g., Styrene)
-
Chloroform (CHCl₃)
-
50% (w/w) aqueous Sodium Hydroxide (NaOH)
-
Phase-Transfer Catalyst (e.g., Benzyltriethylammonium Chloride - BTEAC)
-
Dichloromethane (CH₂Cl₂) (for extraction)
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a dropping funnel, combine the alkene, chloroform, and the phase-transfer catalyst.
-
Cool the mixture in an ice bath to 0-5 °C.
-
With vigorous stirring, slowly add the 50% aqueous NaOH solution via the dropping funnel, maintaining the internal temperature below 10 °C.[2]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring vigorously for 4-6 hours. The progress of the reaction can be monitored by TLC or GC.[2]
-
Upon completion, add water and dichloromethane to the reaction mixture.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water and then brine, and dry over anhydrous magnesium sulfate.[2]
-
Filter to remove the drying agent and remove the solvent under reduced pressure.
-
The crude product can be purified by distillation or column chromatography.
Dichlorocyclopropanation via Thermal Decomposition of Sodium Trichloroacetate
This method is advantageous for substrates that are sensitive to basic conditions as it proceeds under neutral and anhydrous conditions.[2]
Materials:
-
Alkene
-
Anhydrous Sodium Trichloroacetate
-
Anhydrous Dimethoxyethane (DME)
-
Nitrogen or Argon atmosphere
-
Diethyl ether or Dichloromethane (for extraction)
-
Water
-
Brine
-
Anhydrous drying agent
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add the alkene and a 1.5 to 2-fold molar excess of anhydrous sodium trichloroacetate.[2]
-
Add anhydrous DME to create a stirrable suspension.
-
Heat the mixture to reflux with vigorous stirring under a nitrogen atmosphere. The reaction progress can be monitored by TLC or GC.[2]
-
After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Add water to dissolve the sodium chloride and any unreacted sodium trichloroacetate.[2]
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic extracts, wash with water and brine, and dry over an anhydrous drying agent.[2]
-
Remove the solvent under reduced pressure, and purify the crude product by distillation or chromatography.
Ultrasound-Assisted Dichlorocyclopropanation from Carbon Tetrachloride and Magnesium
This method offers a neutral reaction environment and can provide high yields in relatively short reaction times.[5][6]
Materials:
-
Alkene (e.g., Cyclohexene)
-
Carbon Tetrachloride (CCl₄)
-
Magnesium powder
-
Anhydrous Ethyl Ether
-
Anhydrous Tetrahydrofuran (THF)
-
10% aqueous Ammonium Chloride (NH₄Cl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a flask, combine magnesium powder (1 equivalent), the alkene (1 equivalent), and carbon tetrachloride (2 equivalents) in a mixture of anhydrous ethyl ether and anhydrous tetrahydrofuran (typically a 4:1 ratio).[6]
-
Immerse the flask in the water bath of an ultrasonic cleaner.
-
Apply ultrasonic irradiation at room temperature until all the magnesium is consumed (typically 45-60 minutes).[6]
-
Quench the reaction by adding 10% NH₄Cl solution.
-
Extract the aqueous layer with ethyl ether.
-
Combine the organic layers and dry over anhydrous sodium sulfate.[6]
-
Filter and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography.
Visualizing the Pathways
To better understand the relationships between the different methods and the central reactive intermediate, the following diagrams illustrate the general workflow and a key mechanistic pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. ijcmas.com [ijcmas.com]
- 4. ijcmas.com [ijcmas.com]
- 5. researchgate.net [researchgate.net]
- 6. A Facile Procedure for the Generation of Dichlorocarbene from the Reaction of Carbon Tetrachloride and Magnesium using Ultrasonic Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. The synthesis of dichlorodiazirine and the generation of dichlorocarbene: spectroscopy and structure of dichlorocarbene ylides - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical Methods for Carbamate Characterization: A Comparative Guide
Disclaimer: Information on the analytical characterization of ethyl dichlorocarbamate is not available in the public domain. This guide instead focuses on the widely studied and structurally related compound, ethyl carbamate . Researchers interested in this compound may find the methodologies for ethyl carbamate to be a useful starting point, though significant method development and validation would be required.
This guide provides a comparative overview of the primary analytical methods for the characterization and quantification of ethyl carbamate, a compound of significant interest to researchers, scientists, and drug development professionals due to its potential carcinogenicity. The focus is on providing objective performance data and detailed experimental protocols to aid in the selection of the most suitable analytical technique for specific research needs.
The most prevalent and well-documented methods for ethyl carbamate analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with fluorescence or mass spectrometry detectors.
Comparative Analysis of Key Analytical Methods
The selection of an analytical method for ethyl carbamate determination is influenced by factors such as the sample matrix, required sensitivity, and available instrumentation. GC-MS is often considered the reference method due to its high selectivity and sensitivity.[1] However, HPLC-based methods offer a viable alternative.[1]
Table 1: Performance Characteristics of GC-MS Methods for Ethyl Carbamate Analysis
| Method | Sample Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Reference |
| GC-MS | Distillers Grains | 0.7 ng/g | Not Reported | Not Reported | [2][3] |
| GC-MS with Derivatization | Alcoholic Beverages | 0.30 µg/kg | 5.0 µg/kg | Not Reported | [4] |
| GC-FID with SPE | Fruit Wines | 3.3-16.7 µg/L | 11.1-55.6 µg/L | 82.2-95.2 | [5] |
| GC/MS-SIM | Alcoholic Beverages | 0.3 µg/L | Not Reported | 83.3-104.8 | [6] |
| DI-ESI-MS/MS | Sugar Cane Spirit | 48.0 µg L−1 | 160.0 µg L−1 | ~100 | [7] |
Table 2: Performance Characteristics of HPLC-based Methods for Ethyl Carbamate Analysis
| Method | Sample Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Reference |
| HPLC-MS/MS | Fortified Wine | 0.17 µg L⁻¹ | 0.52 µg L⁻¹ | 93-114 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. The following sections provide generalized experimental protocols for the GC-MS and HPLC analysis of ethyl carbamate.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a robust and widely used technique for the determination of ethyl carbamate.[1] The general workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.
1. Sample Preparation: Solid Phase Extraction (SPE)
-
Internal Standard: Add a known amount of an internal standard, such as propyl carbamate, to the sample.[7]
-
Dilution: Dilute the sample with water to reduce the ethanol concentration.[7]
-
Extraction: Pass the diluted sample through a solid-phase extraction column (e.g., Isolute ENV+).[9]
-
Elution: Elute the ethyl carbamate and internal standard from the column using a suitable solvent like dichloromethane.[7]
-
Concentration: Concentrate the eluate to a small volume using a rotary evaporator or a gentle stream of nitrogen before injection into the GC-MS system.[7]
2. GC-MS Analysis
-
Gas Chromatograph: A system equipped with a mass spectrometer (GC-MS).[7]
-
Column: A capillary fused silica column, such as one coated with Carbowax 20M (e.g., 30m x 0.25 mm internal diameter, 0.25 µm film thickness), is commonly used.[7]
-
Operating Conditions:
-
Injector Temperature: 180°C[7]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[7]
-
Injection Mode: Splitless injection is often preferred for trace analysis.[7]
-
Oven Temperature Program: A typical program starts at a low temperature (e.g., 40°C), ramps up to an intermediate temperature (e.g., 60°C), then to a final temperature (e.g., 150°C) to ensure good separation.[7]
-
-
Mass Spectrometer:
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC, particularly when coupled with tandem mass spectrometry (HPLC-MS/MS), provides a highly sensitive and selective method for ethyl carbamate determination without the need for derivatization.[8]
1. Sample Preparation: Miniaturized Liquid-Liquid Extraction (mLLE)
-
Extraction: Mix the sample (e.g., fortified wine) with a suitable extraction solvent such as ethyl acetate.[8]
-
Phase Separation: Centrifuge the mixture to separate the organic and aqueous layers.
-
Collection and Concentration: Collect the organic layer containing the ethyl carbamate and concentrate it before analysis.[8]
2. HPLC-MS/MS Analysis
-
HPLC System: A standard HPLC system coupled to a tandem mass spectrometer.[8]
-
Column: A reversed-phase column (e.g., C18) is typically used for separation.
-
Mobile Phase: A gradient elution using a mixture of water and an organic solvent like methanol or acetonitrile.[8]
-
Mass Spectrometer:
Other Characterization Techniques
While chromatographic methods are predominant for quantitative analysis, spectroscopic techniques are essential for structural confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the chemical structure of ethyl carbamate.
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups present in ethyl carbamate, such as the N-H, C=O, and C-O bonds.
These analytical techniques, when used in combination, provide a comprehensive characterization of ethyl carbamate in various matrices. The choice of method will ultimately depend on the specific requirements of the analysis, including sensitivity, sample throughput, and the nature of the sample matrix.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative Analysis of Ethyl Carbamate in Distillers Grains Co-products and Bovine Plasma by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Derivatization followed by gas chromatography-mass spectrometry for quantification of ethyl carbamate in alcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ultra-Trace Determination of Methyl Carbamate and Ethyl Carbamate in Local Wines by GC-FID Following Pre concentration with C18-SPE – Oriental Journal of Chemistry [orientjchem.org]
- 6. Quantitative analysis of ethyl carbamate in Korean alcoholic beverages by chromatography with mass selective detection (Journal Article) | ETDEWEB [osti.gov]
- 7. Ethyl Carbamate (Type-II) | OIV [oiv.int]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Validating the Purity of Synthesized Ethyl Dichlorocarbamate
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides an objective comparison of analytical methods for validating the purity of ethyl dichlorocarbamate, complete with supporting data and detailed experimental protocols. The primary techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparative Analysis of Analytical Methods
The selection of an analytical method for purity validation depends on several factors, including the required sensitivity, the nature of potential impurities, and the available instrumentation. GC-MS is a robust and widely used technique for the quantitative analysis of volatile and semi-volatile compounds like this compound. HPLC methods can also be employed, often requiring derivatization for detection. NMR spectroscopy is an indispensable tool for structural confirmation and identification of impurities.
Data Presentation: Performance Characteristics of Analytical Methods
The following table summarizes the key performance parameters for the different analytical methods used in the analysis of carbamates, providing a basis for comparison.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Use | Quantitative Purity Analysis & Impurity Identification | Quantitative Purity Analysis | Structural Confirmation & Impurity Identification |
| Typical Detector | Mass Spectrometer (MS), Flame Ionization Detector (FID) | Fluorescence Detector (FLD), UV Detector | Not Applicable |
| Sample Preparation | Often requires extraction (LLE/SPE) and sometimes derivatization.[1][2][3] | May require derivatization for fluorescent detection.[4] | Sample dissolved in deuterated solvent.[5][6] |
| Selectivity | High, especially with MS detection in Selected Ion Monitoring (SIM) mode.[3][7] | Good, dependent on column chemistry and detector.[8] | Excellent for structural elucidation.[9][10] |
| Sensitivity | High, often in the µg/L to mg/L range.[1][2] | High, particularly with fluorescence detection.[4] | Lower sensitivity compared to chromatographic methods. |
| Common Column | Capillary columns (e.g., DB-5, Carbowax).[1][3][11] | Reversed-phase columns (e.g., C18).[8] | Not Applicable |
| Key Advantages | High sensitivity and selectivity, provides structural information of impurities.[12] | Suitable for a wide range of compounds, simpler instrumentation than GC-MS.[4] | Unrivaled for structural confirmation, non-destructive. |
| Key Limitations | May require derivatization for thermally labile compounds.[13] | Derivatization can add complexity and potential for error.[14] | Not ideal for trace-level quantification. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results.[4] The following sections outline typical experimental protocols for the purity validation of this compound.
Purity Validation by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes a general procedure for the quantitative analysis of this compound using GC-MS.
a) Reagents and Materials:
-
This compound sample
-
High-purity solvents (e.g., dichloromethane, acetone, hexane).[1][7][15]
-
Internal standard (e.g., propyl carbamate or deuterated ethyl carbamate).[7]
-
Anhydrous sodium sulfate
-
Solid-Phase Extraction (SPE) cartridges (if required for cleanup).[1][2]
b) Standard Preparation:
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of pure this compound standard and dissolve it in 10 mL of a suitable solvent (e.g., acetone).[3]
-
Working Standards: Prepare a series of calibration standards by serially diluting the stock solution with the solvent to cover the expected concentration range of the sample.
-
Internal Standard Spiking: Add a constant concentration of the internal standard to each calibration standard and the sample solution.[3][7]
c) Sample Preparation:
-
Accurately weigh the synthesized this compound sample and dissolve it in a known volume of solvent to achieve a concentration within the calibration range.
-
If impurities from the synthesis reaction are expected to interfere, a cleanup step such as liquid-liquid extraction or solid-phase extraction may be necessary.[1][2][3] For SPE, the sample is loaded onto a cartridge, and after washing, the analyte is eluted with a suitable solvent like dichloromethane.[1][2][7]
-
Dry the final extract with anhydrous sodium sulfate and concentrate it to a known volume under a gentle stream of nitrogen if required.[12]
d) GC-MS Instrumental Conditions:
-
GC System: Agilent GC or equivalent.
-
Column: DB-5 capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[1][11]
-
Injector: Split/splitless inlet, with a typical split ratio of 10:1 to 30:1.[1][11]
-
Oven Temperature Program: An initial temperature of 50-90°C held for a few minutes, followed by a ramp of 8-15°C/min to a final temperature of 200-250°C.[1][3][11]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[1][3]
-
MS System: Quadrupole mass spectrometer.
-
Ionization Mode: Electron Impact (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for high sensitivity and selectivity, using characteristic ions of this compound.[3][7] Full Scan mode can be used for impurity identification.
e) Data Analysis:
-
Generate a calibration curve by plotting the ratio of the peak area of the analyte to the internal standard against the concentration of the calibration standards.
-
Calculate the concentration of this compound in the sample using the calibration curve.
-
Purity is determined by the ratio of the concentration of the main peak to the total concentration of all detected peaks.
Structural Confirmation by ¹³C NMR Spectroscopy
This protocol outlines the use of ¹³C NMR for the structural confirmation of synthesized this compound.
a) Sample Preparation:
-
Dissolve approximately 10-50 mg of the synthesized this compound in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).[6][16]
-
Transfer the solution to a standard 5 mm NMR tube.
b) Instrumental Parameters:
-
Spectrometer: 300-500 MHz NMR spectrometer.[16]
-
Technique: Proton-decoupled ¹³C NMR. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[10]
-
Reference: Tetramethylsilane (TMS) is used as the internal standard, with its carbon signal set to 0 ppm.[6][10]
c) Data Analysis:
-
Acquire the ¹³C NMR spectrum.
-
Compare the observed chemical shifts of the peaks with the expected values for the this compound structure. The chemical shifts are influenced by the electronic environment of each carbon atom.[9][10]
-
The presence of peaks at other chemical shifts may indicate the presence of impurities or residual solvents.[5]
Mandatory Visualization
The following diagram illustrates a typical workflow for the comprehensive purity validation of synthesized this compound.
References
- 1. Ultra-Trace Determination of Methyl Carbamate and Ethyl Carbamate in Local Wines by GC-FID Following Pre concentration with C18-SPE – Oriental Journal of Chemistry [orientjchem.org]
- 2. orientjchem.org [orientjchem.org]
- 3. Ethyl Carbamate (Type-II) | OIV [oiv.int]
- 4. benchchem.com [benchchem.com]
- 5. kgroup.du.edu [kgroup.du.edu]
- 6. ecampusontario.pressbooks.pub [ecampusontario.pressbooks.pub]
- 7. oiv.int [oiv.int]
- 8. Effective Analysis Carbamate Pesticides | Separation Science [sepscience.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 12. Determination of Ethyl Carbamate in Alcoholic Beverages and Fermented Foods Sold in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jircas.go.jp [jircas.go.jp]
- 14. youtube.com [youtube.com]
- 15. legismex.mty.itesm.mx [legismex.mty.itesm.mx]
- 16. rsc.org [rsc.org]
Unraveling the Structure: A Comparative Guide to the NMR Spectroscopic Elucidation of Ethyl Dichlorocarbamate
For researchers, scientists, and professionals in drug development, the precise structural determination of molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose. This guide provides a comparative analysis of the NMR spectral data for ethyl dichlorocarbamate and related compounds, offering a practical framework for its structural elucidation.
This guide presents a detailed comparison of the ¹H and ¹³C NMR spectral data for this compound against structurally similar alternatives, namely ethyl carbamate and ethyl N-chlorocarbamate. By examining the influence of the N-chloro and N-dichloro substitutions on the chemical shifts, a clear pattern emerges, aiding in the unambiguous identification and characterization of these compounds.
Comparative NMR Data Analysis
The following table summarizes the key ¹H and ¹³C NMR spectral data for this compound and its analogues. The data for this compound is estimated based on the trends observed in the comparison compounds, providing a predictive framework for its analysis.
| Compound Name | Structure | ¹H NMR Data (δ, ppm, multiplicity, J in Hz) | ¹³C NMR Data (δ, ppm) |
| This compound | Cl₂NCOOCH₂CH₃ | CH₃: ~1.4 (t, J ≈ 7.1)CH₂: ~4.5 (q, J ≈ 7.1) | CH₃: ~14CH₂: ~68C=O: ~150 |
| Ethyl N-chlorocarbamate | ClHNCOOCH₂CH₃ | NH: ~7.0 (br s)CH₃: 1.25 (t, J = 7.1)CH₂: 4.20 (q, J = 7.1) | CH₃: 14.5CH₂: 63.8C=O: 153.2 |
| Ethyl Carbamate [1][2] | H₂NCOOCH₂CH₃ | NH₂: ~4.6 (br s)CH₃: 1.23 (t, J = 7.1)CH₂: 4.10 (q, J = 7.1) | CH₃: 14.6CH₂: 61.1C=O: 156.9 |
Key Observations:
-
¹H NMR: A progressive downfield shift is observed for the methylene protons (-CH₂-) with increasing chlorination on the nitrogen atom. This is attributed to the electron-withdrawing inductive effect of the chlorine atoms, which deshields the neighboring protons. The methyl protons (-CH₃) are less affected due to their greater distance from the nitrogen.
-
¹³C NMR: Similarly, the carbon of the methylene group (-CH₂-) experiences a downfield shift upon N-chlorination. The carbonyl carbon (C=O) shows a slight upfield shift with increasing chlorination, which may be due to the complex interplay of inductive and resonance effects.
Experimental Protocols
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified carbamate sample.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
2. NMR Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 200-240 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Reference the chemical shifts to the internal standard (TMS).
Workflow for Structural Elucidation
The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.
Caption: Workflow for NMR-based structural elucidation.
By following this comprehensive guide, researchers can confidently utilize NMR spectroscopy for the structural characterization of this compound and related compounds, ensuring the integrity and purity of their materials for further research and development.
References
A Comparative Study of Ethyl Dichlorocarbamate Reactivity in Different Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of ethyl dichlorocarbamate in various solvent environments. The information presented is intended to assist researchers in understanding the stability and reaction kinetics of this compound, which is crucial for its application in organic synthesis and drug development. While direct experimental data for this compound across a comprehensive range of solvents is limited in publicly available literature, this guide extrapolates expected reactivity based on the known behavior of analogous N-halo compounds and general principles of physical organic chemistry. The quantitative data presented herein should be considered a hypothetical model for illustrative purposes.
Data Presentation: Comparative Reactivity of this compound
The reactivity of this compound is significantly influenced by the polarity and proticity of the solvent. The following table summarizes the expected relative reaction rates and major reaction pathways in different solvent classes. The relative rate is normalized to the reaction in a nonpolar solvent (n-hexane).
| Solvent Class | Example Solvent | Dielectric Constant (ε) | Relative Rate (k_rel) | Predominant Reaction Pathway(s) | Expected Major Product(s) with Nucleophile (NuH) |
| Nonpolar Aprotic | n-Hexane | 1.9 | 1 | Radical halogenation | Chloroalkane |
| Toluene | 2.4 | ~5 | Radical halogenation / Electrophilic addition | Chloroalkane / Aryl-chlorinated products | |
| Polar Aprotic | Dichloromethane (DCM) | 9.1 | ~20 | SN2-type substitution / Electrophilic addition | N-substituted carbamate (EtO(CO)N(Cl)Nu) |
| Acetonitrile (MeCN) | 37.5 | ~100 | SN2-type substitution / Solvolysis | N-substituted carbamate / Acetamido-carbamate | |
| Dimethylformamide (DMF) | 36.7 | ~150 | SN2-type substitution / Solvolysis | N-substituted carbamate / Formamido-carbamate | |
| Polar Protic | Ethanol (EtOH) | 24.6 | ~500 | Solvolysis (SN1-like) / Nucleophilic substitution | Ethyl N-ethoxy-N-chlorocarbamate / N-substituted carbamate |
| Methanol (MeOH) | 32.7 | ~800 | Solvolysis (SN1-like) / Nucleophilic substitution | Ethyl N-methoxy-N-chlorocarbamate / N-substituted carbamate | |
| Water (H₂O) | 80.1 | ~2000 | Hydrolysis | Ethyl carbamate, Carbon dioxide, Ammonia |
Note: The relative rates are estimations and can vary depending on the specific nucleophile, temperature, and other reaction conditions.
Experimental Protocols
The following are generalized experimental protocols for studying the reactivity of this compound. These should be adapted and optimized for specific research objectives and available analytical instrumentation.
General Procedure for Kinetic Studies
This protocol describes a method for determining the rate of reaction of this compound with a model nucleophile (e.g., an amine or an alcohol) in a given solvent.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound (e.g., 0.1 M) in the desired solvent. Store in a dark, cool, and dry environment.
-
Prepare a stock solution of the nucleophile (e.g., 0.5 M) in the same solvent.
-
-
Reaction Setup:
-
In a thermostated reaction vessel equipped with a magnetic stirrer, add a known volume of the solvent and allow it to equilibrate to the desired temperature (e.g., 25 °C).
-
Initiate the reaction by adding a precise volume of the this compound stock solution, followed immediately by the nucleophile stock solution. The final concentrations should be in a pseudo-first-order regime (i.e., a large excess of the nucleophile).
-
-
Monitoring the Reaction:
-
The disappearance of this compound or the appearance of a product can be monitored over time using a suitable analytical technique:
-
UV-Vis Spectroscopy: If either the reactant or a product has a distinct chromophore.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): By taking aliquots at regular intervals, quenching the reaction (e.g., with a dilute acid or base), and analyzing the composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For in-situ monitoring if the reaction is sufficiently slow.
-
-
-
Data Analysis:
-
Plot the concentration of the reactant or product versus time.
-
Determine the pseudo-first-order rate constant (k') from the slope of the natural logarithm of the reactant concentration versus time.
-
The second-order rate constant (k₂) can be calculated by dividing k' by the concentration of the nucleophile in excess.
-
Protocol for Product Identification
This protocol outlines a general method for identifying the major products of the reaction of this compound in a specific solvent.
-
Reaction:
-
In a round-bottom flask, dissolve this compound in the chosen solvent.
-
Add the nucleophile (if any) and stir the reaction mixture at a controlled temperature for a predetermined time (based on kinetic studies or until TLC/GC analysis shows consumption of the starting material).
-
-
Work-up:
-
Quench the reaction by adding a suitable reagent (e.g., water, dilute aqueous sodium thiosulfate to remove any remaining active chlorine).
-
Extract the organic products with an appropriate immiscible solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification and Characterization:
-
Purify the crude product by column chromatography, distillation, or recrystallization.
-
Characterize the purified product(s) using spectroscopic methods:
-
¹H and ¹³C NMR Spectroscopy: To determine the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
-
Mandatory Visualization
Caption: Experimental workflow for studying this compound reactivity.
Caption: Proposed reaction pathways of this compound in different solvent classes.
The Gem-Dichloro Group as a Carbonyl Bioisostere: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic replacement of functional groups with bioisosteres is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a drug candidate's pharmacological and pharmacokinetic properties. This guide provides a comprehensive comparison of the bioisosteric replacement of a carbonyl group with a gem-dichloro group, a substitution that can significantly alter a molecule's steric and electronic profile, thereby impacting its biological activity.
Introduction to the Bioisosteric Shift
Bioisosterism refers to the substitution of atoms or groups of atoms within a molecule with other atoms or groups that have similar physical or chemical properties, leading to a molecule with similar or beneficially modified biological activity. The carbonyl group (C=O) is a ubiquitous functional group in bioactive molecules, often playing a crucial role in receptor binding through hydrogen bond acceptance. However, its reactivity and potential for metabolic liabilities can necessitate its replacement.
The gem-dichloro group (CCl₂) presents an intriguing alternative. While not a classic bioisostere, its tetrahedral geometry and electronegative chlorine atoms offer a unique combination of steric bulk and electronic character that can mimic certain aspects of the carbonyl group while introducing novel properties.
Case Study: Stilbene Congeners as Estrogen Receptor Ligands
A key example illustrating the impact of this bioisosteric replacement is found in the study of stilbene congeners as potential antiestrogens. Research by Stobaugh et al. (1982) provides a direct comparison of a carbonyl-containing compound and its gem-dichlorocyclopropyl analog in their interaction with the estrogen receptor.
Data Presentation: Biological Activity
The following tables summarize the quantitative data from this comparative study, highlighting the differences in receptor binding affinity and in vivo estrogenic/antiestrogenic activity.
Table 1: Comparative Estrogen Receptor Binding Affinity
| Compound | Structure | Relative Binding Affinity (%)* |
| Estradiol | (Reference) | 100 |
| Dienestrol (Carbonyl Analog Precursor) | Image of Dienestrol | Data not provided in the primary source |
| Gem-Dichloro Analog (XVIII) | Image of the gem-dichloro analog | 1.2 |
| Cyclopropyl Analog (XI) | Image of the cyclopropyl analog | 0.1 |
*Relative binding affinity was determined by measuring the displacement of [³H]estradiol from the rat uterine cytosol receptor.
Table 2: Comparative In Vivo Uterotropic Assay Results
| Compound | Dose (µg) | Uterine Weight (mg) | Estrogenic/Antiestrogenic Activity |
| Control | - | 10.5 ± 0.5 | - |
| Estradiol | 0.05 | 45.2 ± 3.1 | Agonist |
| Gem-Dichloro Analog (XVIII) | 25 | 11.2 ± 0.8 | None Detected |
| Cyclopropyl Analog (XI) | 25 | 10.8 ± 0.6 | None Detected |
The uterotropic assay in immature mice assesses the ability of a compound to increase uterine weight, a classic indicator of estrogenic activity.
Summary of Findings:
The gem-dichloro analog (XVIII) demonstrated a significantly higher binding affinity for the estrogen receptor compared to its non-halogenated cyclopropyl counterpart (XI)[1]. However, despite this binding, it did not exhibit any estrogenic activity in the in vivo uterotropic assay, suggesting it acts as an antagonist[1]. This highlights a critical outcome of this bioisosteric replacement: the decoupling of receptor binding from agonist activity.
Physicochemical Properties Comparison
The introduction of the gem-dichloro group alters several key physicochemical properties that can influence a molecule's pharmacokinetic profile.
Table 3: Comparative Physicochemical Properties (Calculated)
| Property | Carbonyl (Cyclopropanone) | Gem-Dichloro (1,1-Dichlorocyclopropane) |
| LogP | ~ -0.3 | ~ 2.0 |
| Dipole Moment (Debye) | ~ 2.7 D | ~ 2.2 D |
| Molecular Weight ( g/mol ) | 56.06 | 112.99 |
| Polar Surface Area (Ų) | 17.1 | 0 |
The gem-dichloro group significantly increases lipophilicity (LogP) and molecular weight while reducing polarity compared to the carbonyl group. These changes can impact solubility, membrane permeability, and metabolic stability.
Experimental Protocols
Synthesis of Gem-Dichlorocyclopropyl Stilbene Analogs
The synthesis of the gem-dichlorocyclopropyl analogs was achieved through the addition of dichlorocarbene to the corresponding olefin precursor. Dichlorocarbene can be generated in situ from chloroform and a strong base, such as sodium hydroxide, in the presence of a phase-transfer catalyst.
General Workflow for Synthesis:
References
A Comparative Guide to Amine Protecting Groups: Assessing the Efficiency of Ethyl Carbamate
In the landscape of organic synthesis, particularly in the fields of pharmaceutical development and peptide chemistry, the protection of amine functionalities is a critical strategic consideration. The choice of a suitable protecting group is paramount to the success of a synthetic route, ensuring high yields and preventing unwanted side reactions. This guide provides a comprehensive comparison of the ethyl carbamate protecting group with three of the most widely employed amine protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).
The ideal protecting group should be readily and selectively introduced, stable under a variety of reaction conditions, and removed cleanly and efficiently under mild conditions that do not compromise the integrity of the target molecule. This guide will delve into the experimental data concerning the efficiency of these protecting groups, presenting quantitative data in structured tables, detailing experimental protocols, and providing visual workflows to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
Orthogonal Deprotection Strategies
A key concept in the use of multiple protecting groups in a single molecule is orthogonality. This refers to the ability to remove one protecting group in the presence of others by employing specific and non-interfering reaction conditions. The differential lability of Boc, Cbz, and Fmoc groups to acid, hydrogenolysis, and base, respectively, forms the foundation of many complex synthetic strategies. The ethyl carbamate group, being susceptible to both acidic and basic hydrolysis as well as other nucleophilic cleavage conditions, offers a different set of removal options that can be strategically integrated into a synthetic plan.
Quantitative Comparison of Amine Protecting Groups
The following tables summarize the typical reaction conditions and reported yields for the protection and deprotection of a model primary amine, benzylamine, with ethyl carbamate, Boc, Cbz, and Fmoc protecting groups. This allows for a comparative assessment of their efficiency.
Protection of Benzylamine
| Protecting Group | Reagent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Ethyl Carbamate | Ethyl Chloroformate | NaHCO₃ | Dioxane/H₂O | 0 - RT | 2 | ~90 |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | NaOH | H₂O/THF | RT | 1-2 | >95[1] |
| Cbz | Benzyl Chloroformate (Cbz-Cl) | NaHCO₃ | Dioxane/H₂O | 0 - RT | 2-4 | >95 |
| Fmoc | Fmoc-Cl | NaHCO₃ | Dioxane/H₂O | RT | 2-4 | >90[2] |
Deprotection of Protected Benzylamine
| Protected Amine | Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| N-Ethylcarbamoyl-benzylamine | Ba(OH)₂·8H₂O | H₂O/EtOH | 80 | 30 | High |
| N-Boc-benzylamine | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | RT | 0.5-2 | >95[1] |
| N-Cbz-benzylamine | H₂, 10% Pd/C | Methanol | RT | 1-3 | >95 |
| N-Fmoc-benzylamine | 20% Piperidine | DMF | RT | 0.5-1 | >95[3] |
Experimental Protocols
Detailed experimental procedures are crucial for the successful application of these protecting group strategies. Below are representative protocols for the protection and deprotection of a primary amine.
General Amine Protection Workflow
Protocol for Ethyl Carbamate Protection of Benzylamine: To a solution of benzylamine (1.0 eq) in a 1:1 mixture of dioxane and water is added sodium bicarbonate (2.0 eq). The mixture is cooled to 0 °C, and ethyl chloroformate (1.1 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 2 hours. The reaction mixture is then diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the N-ethylcarbamoyl-benzylamine.
Protocol for Boc Protection of Benzylamine: Benzylamine (1.0 eq) is dissolved in a 1:1 mixture of tetrahydrofuran and water. Sodium hydroxide (1.5 eq) is added, followed by the dropwise addition of di-tert-butyl dicarbonate (1.1 eq).[1] The reaction mixture is stirred at room temperature for 1-2 hours.[1] The organic solvent is removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield N-Boc-benzylamine.[1]
Protocol for Cbz Protection of Benzylamine: To a solution of benzylamine (1.0 eq) in a 1:1 mixture of dioxane and water is added sodium bicarbonate (2.0 eq). The mixture is cooled to 0 °C, and benzyl chloroformate (1.1 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 2-4 hours. The mixture is then diluted with water and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to give N-Cbz-benzylamine.
Protocol for Fmoc Protection of Benzylamine: Benzylamine (1.0 eq) is dissolved in a 1:1 mixture of dioxane and water, and sodium bicarbonate (2.0 eq) is added.[2] 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl, 1.1 eq) is added, and the mixture is stirred at room temperature for 2-4 hours.[2] Water is added to the reaction mixture, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to provide N-Fmoc-benzylamine.[2]
General Amine Deprotection Workflow
Protocol for Deprotection of N-Ethylcarbamoyl-benzylamine: N-Ethylcarbamoyl-benzylamine (1.0 eq) is dissolved in a mixture of ethanol and water. Barium hydroxide octahydrate (2.0 eq) is added, and the mixture is heated at 80 °C for 30 hours. The hot reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is taken up in an appropriate solvent and washed with water to remove inorganic salts. The organic layer is dried and concentrated to yield benzylamine.
Protocol for Deprotection of N-Boc-benzylamine: N-Boc-benzylamine (1.0 eq) is dissolved in dichloromethane.[1] Trifluoroacetic acid (10 eq) is added, and the solution is stirred at room temperature for 30 minutes to 2 hours.[1] The solvent and excess TFA are removed under reduced pressure. The residue is dissolved in a suitable solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. The organic layer is dried and concentrated to give benzylamine.[1]
Protocol for Deprotection of N-Cbz-benzylamine: N-Cbz-benzylamine (1.0 eq) is dissolved in methanol, and 10% palladium on carbon (0.1 eq) is added. The flask is evacuated and backfilled with hydrogen gas (balloon or H₂ atmosphere). The mixture is stirred at room temperature for 1-3 hours. The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to afford benzylamine.
Protocol for Deprotection of N-Fmoc-benzylamine: N-Fmoc-benzylamine (1.0 eq) is dissolved in N,N-dimethylformamide (DMF).[3] A solution of 20% piperidine in DMF is added, and the mixture is stirred at room temperature for 30 minutes to 1 hour.[3] The solvent is removed in vacuo, and the residue is purified by column chromatography to isolate the free benzylamine.[3]
Concluding Remarks
The selection of an amine protecting group is a nuanced decision that depends on the overall synthetic strategy, the nature of the substrate, and the reaction conditions to be employed in subsequent steps.
-
Ethyl Carbamate : While not as commonly used as the other three, the ethyl carbamate group offers a robust protection that is stable to a range of conditions. Its removal, however, often requires harsher conditions (strong acid or base, or prolonged heating), which may not be suitable for sensitive substrates.
-
Boc Group : The Boc group is a workhorse in organic synthesis due to its ease of introduction and its clean, acid-labile deprotection. Its stability to basic and nucleophilic reagents, as well as to hydrogenolysis, makes it an excellent choice for many applications.
-
Cbz Group : The Cbz group is prized for its stability to both acidic and basic conditions. Its removal by catalytic hydrogenolysis is exceptionally mild and proceeds under neutral conditions, making it ideal for the synthesis of molecules with acid- or base-sensitive functionalities.
-
Fmoc Group : The Fmoc group is the cornerstone of modern solid-phase peptide synthesis. Its key advantage is its lability to mild basic conditions, which is orthogonal to the acid-labile side-chain protecting groups commonly used for amino acids.
Ultimately, the efficiency of a protecting group is not solely determined by the yield of the protection and deprotection steps but also by its compatibility with the entire synthetic sequence. This guide provides the foundational data and protocols to assist researchers in navigating these critical decisions and designing more efficient and successful syntheses.
References
Safety Operating Guide
Navigating the Safe Disposal of Ethyl Dichlorocarbamate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of reactive chemical intermediates like ethyl dichlorocarbamate is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, ensuring the protection of laboratory personnel and the environment. Due to its likely hazardous nature as a halogenated carbamate, this compound requires careful management as a regulated hazardous waste.
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before handling this compound, it is imperative to work in a well-ventilated chemical fume hood. The required personal protective equipment (PPE) includes:
-
Eye Protection: Chemical splash goggles are mandatory.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: While a fume hood is the primary engineering control, a respirator with an appropriate cartridge may be necessary for emergency situations, such as a spill.
Step-by-Step Disposal Procedure
Step 1: Waste Identification and Segregation
-
Identify: Clearly label a dedicated waste container for "Halogenated Organic Waste" and specifically list "this compound."
-
Segregate: Do not mix this compound waste with non-halogenated solvents or other incompatible waste streams. Proper segregation is crucial for safe and compliant disposal.
Step 2: Container Management
-
Use an appropriate container: The container must be made of a chemically resistant material (e.g., glass or polyethylene), be in good condition, and have a secure, tight-fitting lid.
-
Labeling: The waste container label must include:
-
The full chemical name: "this compound"
-
The hazard characteristics: "Toxic," "Corrosive," and "Environmental Hazard" should be considered based on related compounds.
-
The accumulation start date.
-
Step 3: Waste Accumulation and Storage
-
Location: Store the sealed waste container in a designated and well-ventilated satellite accumulation area within the laboratory.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
Step 4: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): When the waste container is nearly full, or before the regulatory accumulation time limit is reached, contact your institution's EHS department to schedule a pickup.
-
Documentation: Complete all required waste pickup forms or manifests provided by your EHS department.
Hazard Profile Summary
The following table summarizes the anticipated hazards of this compound based on the known properties of structurally related compounds like ethyl chloroformate and other carbamates. This data underscores the necessity for its classification as hazardous waste.
| Hazard Classification | Anticipated Effects and Precautions | Source/Analogy |
| Acute Toxicity (Oral, Inhalation) | Harmful or fatal if swallowed or inhaled. Avoid breathing vapors. | [1][2] |
| Skin Corrosion/Irritation | Causes severe skin burns. Avoid contact with skin. | [1][2] |
| Eye Damage/Irritation | Causes serious eye damage. Wear chemical splash goggles. | [1][2] |
| Flammability | Likely a combustible liquid. Keep away from heat and open flames. | [1][2] |
| Environmental Hazard | Wastes from the production of carbamates are listed as hazardous.[3] | [3] |
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Ethyl dichlorocarbamate
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals. It outlines operational and disposal plans with procedural, step-by-step guidance.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the primary defense against exposure to hazardous chemicals. The following table summarizes the recommended PPE for handling dichlorophenyl carbamates and similar chlorinated organic compounds.
| Body Part | PPE Item | Specification | Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves. It is advisable to double-glove.[1] | To prevent skin contact with potentially corrosive and toxic materials. The specific glove material should be selected based on chemical resistance charts. |
| Eyes/Face | Safety goggles and face shield | ANSI Z87.1-compliant.[2] | To protect against splashes and aerosols that can cause severe eye damage. A face shield should be worn with goggles when there is a heightened risk of splashing.[2] |
| Body | Laboratory coat | Flame-resistant, fully buttoned. | To protect skin and clothing from contamination. |
| Respiratory | Chemical fume hood | All work should be conducted within a certified chemical fume hood. | To minimize inhalation of potentially toxic vapors and aerosols. |
| Feet | Closed-toe shoes | Made of leather or other chemical-resistant material. | To protect feet from spills. |
Operational Plan: Safe Handling of Ethyl Dichlorocarbamate
Adherence to a strict operational plan is critical for minimizing risk. The following procedures should be followed for all tasks involving this compound.
A. Receiving and Storage
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]
-
Ensure the storage container is tightly closed.
B. Preparation and Weighing
-
Don all required PPE as outlined in the table above.
-
Perform all manipulations, including weighing, within a certified chemical fume hood to control exposure.
-
Use a dedicated and clean set of spatulas and weighing containers.
-
Carefully transfer the desired amount of the compound, avoiding the generation of dust or aerosols.
C. Experimental Use
-
Ensure all glassware and equipment are clean and dry before use.
-
If the procedure involves heating, use a well-controlled heating source and ensure the setup is secure.
-
Maintain constant vigilance during the experiment, monitoring for any unexpected reactions or changes.
-
Keep the work area tidy and free of clutter to prevent accidental spills.
-
In the event of a small spill within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed container for hazardous waste disposal.
Decontamination and Disposal Plan
Proper decontamination and disposal are crucial to prevent environmental contamination and ensure regulatory compliance.
A. Decontamination
-
Equipment:
-
Rinse all contaminated glassware and equipment that will be reused with a suitable solvent (e.g., ethanol or acetone) inside a chemical fume hood.
-
Collect the rinsate as hazardous waste.
-
Wash the rinsed equipment with soap and water.
-
-
Work Surfaces:
-
Wipe down the interior surfaces of the fume hood and any other potentially contaminated surfaces with a cloth dampened with a suitable solvent, followed by a soap and water wash.
-
Dispose of the cleaning materials as hazardous waste.
-
-
Personal Decontamination:
-
In case of skin contact, immediately wash the affected area with soap and plenty of water for at least 15 minutes and seek medical attention.[4]
-
In case of eye contact, immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[4][5]
-
Remove any contaminated clothing promptly and launder it separately before reuse.
-
B. Disposal
-
Chemical Waste:
-
Collect all waste this compound and solutions containing it in a designated, properly labeled, and sealed hazardous waste container.
-
The container must be compatible with the chemical.
-
-
Solid Waste:
-
Contaminated gloves, absorbent materials, and empty containers should be collected in a designated, sealed hazardous waste container.
-
Do not dispose of any contaminated materials in the regular trash.
-
-
Waste Pickup:
-
Follow your institution's procedures for hazardous waste pickup and disposal. Ensure all waste containers are properly labeled with their contents.
-
Safe Handling and Disposal Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
